Product packaging for alpha-D-tagatopyranose(Cat. No.:CAS No. 512-20-9)

alpha-D-tagatopyranose

Cat. No.: B7802928
CAS No.: 512-20-9
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VANKVMQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha-D-tagatopyranose is a D-tagatopyranose with an alpha-configuration at the anomeric center.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B7802928 alpha-D-tagatopyranose CAS No. 512-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-VANKVMQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047897
Record name D-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-20-9, 87-81-0
Record name alpha-D-Tagatopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-TAGATOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSJ4V6L1H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of alpha-D-tagatopyranose, a ketohexose of significant interest to researchers and professionals in the fields of food science and drug development. This document details its structural identifiers, three-dimensional conformation, and key experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

This compound is a monosaccharide, a six-carbon sugar with a ketone functional group, which exists in a cyclic pyranose form.[1][2] The "alpha" designation indicates the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is in an axial position. The "D" configuration specifies the stereochemistry at the chiral center furthest from the anomeric carbon (C5). In aqueous solutions, D-tagatose exists as an equilibrium mixture of its alpha and beta pyranose and furanose forms, with this compound being the predominant species (71%).[3]

IdentifierValue
IUPAC Name (2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[2]
Molecular Formula C₆H₁₂O₆[2]
Molecular Weight 180.16 g/mol [2]
CAS Number 512-20-9[2]
SMILES C1--INVALID-LINK--(CO)O)O)O">C@HO
InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1
InChIKey LKDRXBCSQODPBY-VANKVMQKSA-N[2]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is crucial for its biological activity and physical properties. The pyranose ring adopts a chair conformation to minimize steric hindrance. In the solid state, X-ray crystallographic studies have confirmed that it exists exclusively in the alpha-pyranose form.[1][3] The crystal structure reveals a network of intermolecular hydrogen bonds that stabilize the packing of the molecules.[4]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its atomic coordinates and geometric parameters.

Crystal ParameterValue
Crystal System Orthorhombic[4]
Space Group P2₁2₁2₁[4]
Unit Cell Dimensions a = 6.2201(1) Å, b = 6.5022(1) Å, c = 17.6629(4) Å[4]
Volume 714.36(2) ų[4]
Z 4[4]
Density (calculated) 1.675 Mg m⁻³[4]

Selected Bond Lengths and Angles:

BondLength (Å)AngleDegree (°)
O1-C21.4309 (12)[4]C3-C2-C1110.58 (8)
C2-C31.5283 (14)O2-C2-C3109.50 (8)
C3-C41.5221 (14)C4-C3-C2110.85 (8)
C4-C51.5249 (14)O3-C3-C2110.99 (8)
C5-O51.4384 (12)C5-C4-C3111.45 (8)
C2-O21.4111 (12)O4-C4-C3109.80 (8)
C3-O31.4251 (12)O5-C5-C4109.39 (8)
C4-O41.4249 (12)C6-C5-C4113.11 (8)
C5-C61.5173 (15)O5-C5-C6106.87 (8)
C6-O61.4285 (13)O6-C6-C5111.66 (9)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of D-tagatose is the isomerization of D-galactose. The following protocol is based on a chemical synthesis approach.[5][6]

Materials:

  • D-galactose

  • Calcium hydroxide (B78521) (Ca(OH)₂)

  • Calcium chloride (CaCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)

  • Deionized water

  • Reaction vessel with cooling capabilities

  • pH meter

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of D-galactose.

  • Cool the reaction vessel to the desired temperature (e.g., 25°C).

  • Dissolve calcium chloride in the D-galactose solution.

  • Prepare a slurry of calcium hydroxide in water and gradually add it to the reaction mixture while maintaining the temperature.

  • Adjust the pH of the solution to approximately 12.5 with a 10% NaOH solution to initiate the isomerization.

  • Allow the reaction to proceed for several hours. During this time, an insoluble calcium hydroxide-D-tagatose complex will precipitate.

  • Neutralize the reaction mixture with an acid, such as sulfuric acid or by bubbling carbon dioxide gas through it, to a pH of around 7.0. This will liberate D-tagatose from the insoluble complex.

  • Filter the mixture to remove the insoluble calcium salts.

  • The resulting crude D-tagatose solution can be further purified by ion-exchange chromatography and crystallization to obtain pure this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and conformational analysis of this compound in solution.[7]

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterium oxide (D₂O, 99.96%)

  • 5 mm NMR tube

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

  • To remove exchangeable protons (from -OH groups), freeze-dry the solution (lyophilize).

  • Redissolve the lyophilized sample in 0.5 mL of 99.96% D₂O.

  • Transfer the final solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Temperature: Maintain a constant temperature, typically 298 K (25°C).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Experiments: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Visualizations

Chemical Structure of this compound

alpha_D_tagatopyranose This compound (Haworth Projection) O5 O C1 C1 O5->C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 CH2OH1 CH2OH C2->CH2OH1 C4 C4 C3->C4 OH2 OH C3->OH2 C5 C5 C4->C5 OH3 OH C4->OH3 C5->O5 H5 H C5->H5

Caption: Haworth projection of this compound.

Synthesis Workflow

synthesis_workflow cluster_0 Chemical Synthesis of D-Tagatose A D-Galactose Solution B Addition of Ca(OH)₂ / CaCl₂ A->B C Isomerization (pH 12.5) B->C D Precipitation of Ca(OH)₂-Tagatose Complex C->D E Neutralization (Acid/CO₂) D->E F Filtration E->F G Crude D-Tagatose Solution F->G H Purification (Chromatography/Crystallization) G->H I This compound H->I

Caption: Workflow for the chemical synthesis of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of alpha-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Tagatopyranose is the crystalline anomeric form of D-tagatose, a naturally occurring ketohexose that is an epimer of D-fructose.[1] Found in small quantities in some dairy products, D-tagatose has garnered significant interest as a low-calorie sweetener and a potential therapeutic agent.[2][3] Its unique metabolic fate and biological activities necessitate a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in research and development. In aqueous solutions, D-tagatose undergoes mutarotation, existing as an equilibrium mixture of its different anomers, with this compound being the predominant form (71%).[1]

Data Presentation

The quantitative data for D-tagatose, with a focus on the alpha-pyranose form where specified, are summarized in the tables below.

Table 1: Physical Properties of D-Tagatose

PropertyValueSource(s)
Molecular FormulaC₆H₁₂O₆[4]
Molecular Weight180.16 g/mol [4]
Melting Point133-135 °C
AppearanceWhite crystalline solid[2]
Solubility (in g/100 mL at 20°C)
   WaterHigh[5]
   MethanolModerate[5]
   EthanolLow[5]
   n-PropanolLow[5]
   N,N-DimethylformamideHigh[5]
   Dimethyl SulfoxideHigh[5]
   N-MethylpyrrolidoneHigh[5]

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyValue/DescriptionSource(s)
IUPAC Name(2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[4]
InChIKeyLKDRXBCSQODPBY-VANKVMQKSA-N[4]
CAS Number512-20-9[4]
Specific Rotation ([α]D)D-Tagatose exhibits mutarotation in solution, leading to an equilibrium value. While the specific initial rotation of the pure alpha anomer is not readily available, by analogy with other hexoses like D-glucose, it is expected to have a distinct positive value that changes over time to a final equilibrium value. For instance, α-D-glucopyranose has an initial specific rotation of +112.2°, which equilibrates to +52.6°.[6][7]
¹³C NMR (in D₂O)Spectra available in public databases.
ConformationPredominantly adopts the ⁵C₂ chair conformation in the crystalline state and in solution.[8]

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental protocols. The following sections detail the methodologies for determining its key physical and chemical properties.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Solubility Determination

The solubility of this compound in various solvents is determined to inform its use in different formulations and reaction conditions.

Methodology:

  • Solvent and Solute Preparation: A known volume of the desired solvent (e.g., water, ethanol) is placed in a thermostated vessel at a specific temperature.

  • Saturation: Small, accurately weighed portions of this compound are added to the solvent with continuous stirring. The addition is stopped when a small amount of undissolved solid persists, indicating a saturated solution.

  • Equilibration: The saturated solution is stirred for a sufficient time to ensure equilibrium is reached.

  • Analysis: A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL).

Measurement of Specific Rotation

Optical rotation is a key characteristic of chiral molecules like monosaccharides and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically distilled water. The concentration (c) is expressed in g/mL.

  • Polarimeter Setup: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm). The sample cell (polarimeter tube) of a known path length (l) in decimeters is filled with the prepared solution.

  • Measurement: The observed optical rotation (α) in degrees is measured. To observe mutarotation, measurements are taken immediately after dissolution and at regular intervals until a stable reading is obtained.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key enzymatic pathway for D-tagatose production and a general experimental workflow for the synthesis and purification of a tagatopyranose derivative.

enzymatic_isomerization D_Galactose D-Galactose Enediol 1,2-Enediol Intermediate D_Galactose->Enediol Isomerization D_Tagatose D-Tagatose (this compound) Enediol->D_Tagatose Tautomerization Enzyme L-arabinose isomerase Enzyme->D_Galactose catalyzes Enzyme->D_Tagatose catalyzes

Caption: Enzymatic Isomerization of D-Galactose to D-Tagatose.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., D-Tagatose) reaction Chemical Reaction (e.g., Glycosidation) start->reaction quenching Reaction Quenching reaction->quenching extraction Solvent Extraction quenching->extraction chromatography Column Chromatography extraction->chromatography evaporation Solvent Evaporation chromatography->evaporation nmr NMR Spectroscopy evaporation->nmr ms Mass Spectrometry evaporation->ms purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity final_product Purified this compound Derivative purity->final_product

Caption: General Workflow for Synthesis and Purification of an this compound Derivative.

References

alpha-D-tagatopyranose CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Tagatopyranose, a naturally occurring ketohexose, is a C-4 epimer of D-fructose. Recognized for its properties as a low-calorie bulk sweetener, it possesses approximately 92% of the sweetness of sucrose (B13894) with only about one-third of the calories. Beyond its application in the food industry, D-tagatose is of significant interest in biomedical research due to its minimal impact on blood glucose and potential health benefits. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, metabolic pathways, and key experimental protocols.

Chemical and Physical Properties

This compound is the cyclic pyranose form of D-tagatose with an alpha configuration at the anomeric center. In solution, D-tagatose exists in equilibrium between its pyranose and furanose forms, though only the α-pyranose form crystallizes.

PropertyValueReference
CAS Number 512-20-9[1]
Molecular Formula C6H12O6[1]
Molecular Weight 180.16 g/mol [1]
IUPAC Name (2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]

Synthesis of this compound

The production of D-tagatose can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis typically involves the isomerization of D-galactose under alkaline conditions using catalysts such as calcium hydroxide. This process results in the formation of a D-tagatose-metal ion complex, which is then neutralized with an acid to yield D-tagatose. While this method can achieve high yields, it often requires significant purification steps.[2]

A specific method for the synthesis of 1,3,4,5-tetra-O-benzoyl-α-d-tagatopyranose involves the regioselective benzoylation of D-tagatose in a single step, achieving an 88% yield on a gram scale.[3]

Enzymatic Synthesis

Experimental Protocol: Enzymatic Synthesis of D-Tagatose from D-Galactose

  • Enzyme: Thermostable L-arabinose isomerase from Thermoanaerobacter mathranii, heterologously expressed in Escherichia coli.[5]

  • Substrate: 30% (w/v) solution of D-galactose.

  • Procedure:

    • Immobilize the purified L-arabinose isomerase.

    • Incubate the immobilized enzyme with the D-galactose solution at 65 °C.

    • Monitor the reaction progress by analyzing the sugar composition.

  • Expected Yield: Approximately 42% conversion of D-galactose to D-tagatose.[5]

Metabolism and Physiological Effects

Absorption and Metabolism

Only about 20% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is metabolized in the liver, primarily through a pathway similar to that of fructose. It is first phosphorylated to D-tagatose-1-phosphate, which is then cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) and glyceraldehyde, intermediates of the glycolytic pathway. The majority of unabsorbed D-tagatose is fermented by gut microbiota in the large intestine, producing short-chain fatty acids.[6]

Effects on Glycemic Control

D-tagatose has a minimal effect on blood glucose and insulin (B600854) levels.[7] Several mechanisms contribute to this effect:

  • Inhibition of Intestinal Disaccharidases: D-tagatose competitively inhibits intestinal sucrase and maltase, reducing the absorption of glucose from sucrose and maltose.[6][8]

  • Modulation of Hepatic Glucose Metabolism: D-tagatose-1-phosphate, an intermediate of tagatose metabolism, promotes the activity of glucokinase, leading to increased glucose phosphorylation and glycogen (B147801) synthesis. It also inhibits glycogen phosphorylase, preventing the breakdown of glycogen.[6][8]

Experimental Protocol: Assay of Intestinal Disaccharidase Inhibition

This protocol is adapted from the Dahlqvist method for assaying intestinal disaccharidases.[9]

  • Principle: An intestinal homogenate is incubated with a specific disaccharide (e.g., sucrose) in the presence and absence of D-tagatose. The liberated glucose is then measured.

  • Procedure:

    • Prepare a homogenate of intestinal mucosa.

    • Set up reaction tubes containing the intestinal homogenate, the disaccharide substrate, and varying concentrations of D-tagatose.

    • Incubate the tubes at 37°C.

    • Stop the reaction by adding TRIS buffer.

    • Measure the concentration of liberated glucose using a glucose oxidase reagent.

  • Analysis: Compare the amount of glucose produced in the presence of D-tagatose to the control (without D-tagatose) to determine the inhibitory effect.

Signaling and Metabolic Pathways

Enzymatic Synthesis of D-Tagatose

The following diagrams illustrate the key enzymatic pathways for the synthesis of D-tagatose.

Enzymatic_Synthesis cluster_galactose From D-Galactose cluster_lactose From Lactose D_Galactose D-Galactose D_Tagatose_Gal D-Tagatose D_Galactose->D_Tagatose_Gal L-arabinose isomerase (L-AI) Lactose Lactose Galactose_Lac D-Galactose Lactose->Galactose_Lac β-galactosidase Glucose_Lac D-Glucose Lactose->Glucose_Lac β-galactosidase Tagatose_Lac D-Tagatose Galactose_Lac->Tagatose_Lac L-arabinose isomerase (L-AI)

Enzymatic synthesis pathways of D-Tagatose.
Catabolic Pathway of D-Tagatose in Bacteria

The catabolism of D-tagatose in certain bacteria, such as Klebsiella oxytoca, involves a phosphorylation pathway.

Bacterial_Catabolism Tag D-Tagatose Tag1P D-Tagatose-1-P Tag->Tag1P PTS System / Kinase Tag16BP D-Tagatose-1,6-BP Tag1P->Tag16BP Tagatose-1-phosphate kinase DHAP DHAP Tag16BP->DHAP Tagatose-1,6-bisphosphate aldolase G3P G3P Tag16BP->G3P Tagatose-1,6-bisphosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Bacterial catabolic pathway of D-Tagatose.
Proposed Mechanism of Glycemic Control by D-Tagatose

The following diagram illustrates the proposed mechanisms by which D-tagatose helps in controlling blood glucose levels.

Glycemic_Control cluster_intestine Small Intestine cluster_liver Liver D_Tag_In D-Tagatose Disaccharidases Intestinal Disaccharidases D_Tag_In->Disaccharidases Inhibits Glucose_Abs Glucose Absorption Disaccharidases->Glucose_Abs Reduces D_Tag_Liv D-Tagatose T1P Tagatose-1-P D_Tag_Liv->T1P Glucokinase Glucokinase T1P->Glucokinase Promotes Glycogen_Phosphorylase Glycogen Phosphorylase T1P->Glycogen_Phosphorylase Inhibits Glycogen_Synthase Glycogen Synthase Glucokinase->Glycogen_Synthase Activates Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen Glycogenolysis Glycogenolysis Glycogen_Phosphorylase->Glycogenolysis

Proposed mechanisms of D-Tagatose in glycemic control.

References

An In-depth Technical Guide to the Anomeric Forms of D-Tagatose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose, a naturally occurring ketohexose, is a low-calorie sweetener with significant potential in the food and pharmaceutical industries. In solution, D-tagatose exists as a complex equilibrium mixture of five tautomers: α-D-tagatopyranose, β-D-tagatopyranose, α-D-tagatofuranose, β-D-tagatofuranose, and the acyclic keto form. The relative proportions of these anomers are influenced by factors such as solvent and temperature, which in turn can affect the molecule's physical properties and biological activity. This guide provides a comprehensive overview of the anomeric forms of D-tagatose in solution, detailing their relative abundance and the experimental methodologies used for their characterization.

Introduction to Anomeric Forms of D-Tagatose

Like other monosaccharides, D-tagatose undergoes mutarotation in solution, a process involving the interconversion of its cyclic anomers. This equilibrium is established through the transient formation of the open-chain keto form. The five- and six-membered ring structures are known as furanose and pyranose forms, respectively, and each can exist as either an α or β anomer, depending on the orientation of the hydroxyl group at the anomeric carbon (C2).

While extensive research has been conducted on the anomeric composition of aldoses like D-glucose, detailed quantitative data for ketoses such as D-tagatose are less common. However, studies on D-tagatose derivatives provide valuable insights into its behavior in solution. For instance, a study on D-tagatose-N-methylaniline in an aqueous environment revealed an equilibrium consisting of 62.8% α-pyranose, 21.3% β-pyranose, 1.5% α-furanose, 8.1% β-furanose, and 6.2% of the acyclic keto tautomer[1]. It is important to note that the anomeric distribution of unmodified D-tagatose may differ.

Quantitative Analysis of Anomeric Forms

The determination of the relative amounts of each anomer of D-tagatose at equilibrium is crucial for understanding its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this quantitative analysis.

Anomeric Distribution of a D-Tagatose Derivative in Solution

The following table summarizes the quantitative data for the anomeric equilibrium of D-tagatose-N-methylaniline in a 1:1 pyridine/D₂O solution at 25°C, as determined by ¹³C NMR spectroscopy[1]. This data serves as a valuable reference, though variations are expected for unmodified D-tagatose.

Tautomeric FormPercentage (%)
α-pyranose62.8
β-pyranose21.3
α-furanose1.5
β-furanose8.1
Acyclic Keto6.2

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful non-invasive technique for the structural and quantitative analysis of carbohydrate anomers in solution.

Objective: To determine the relative concentrations of the different anomeric forms of D-tagatose in an aqueous solution at equilibrium.

Materials:

  • D-Tagatose

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of D-tagatose.

    • Dissolve the sample in 0.5-0.7 mL of D₂O directly in a clean, dry 5 mm NMR tube.

    • Gently vortex the tube to ensure the solution is homogeneous.

    • Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotation has reached equilibrium.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

      • Ensure a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

      • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum. This will provide simplified signals for each carbon atom in the different anomeric forms.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the acquired spectra.

    • Identify the well-resolved signals corresponding to the anomeric carbons (C2) in the ¹³C NMR spectrum or the anomeric protons in the ¹H NMR spectrum for each anomer.

    • Integrate the area of these characteristic signals.

    • Calculate the percentage of each anomer by dividing the integral of its specific signal by the sum of the integrals of all anomeric signals, multiplied by 100.

High-Performance Liquid Chromatography (HPLC) for Anomer Separation

HPLC can be employed to separate the anomers of D-tagatose, although the rapid interconversion in the mobile phase can present challenges. Chiral chromatography is a particularly effective approach.

Objective: To separate the anomeric forms of D-tagatose using HPLC.

Materials:

  • D-Tagatose

  • HPLC-grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

  • Chiral HPLC column (e.g., Chiralpak AD-H)

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of D-tagatose in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Based on a general method for monosaccharide anomer separation[2]):

    • Column: Chiralpak AD-H

    • Mobile Phase: A mixture of hexane, ethanol, and a small amount of trifluoroacetic acid (TFA) (e.g., 7:3 hexane:ethanol with 0.1% TFA). The exact ratio may need optimization for D-tagatose.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: Controlled, as temperature can affect the separation and the anomeric equilibrium.

    • Detection: Refractive Index (RI)

  • Data Analysis:

    • Identify the peaks corresponding to the different anomers based on their retention times.

    • Quantify the relative peak areas to determine the proportion of each anomer. It is important to note that on-column interconversion can affect the accuracy of this quantification.

Visualizations

Anomeric Equilibrium of D-Tagatose

The following diagram illustrates the dynamic equilibrium between the different anomeric forms of D-tagatose in solution.

Anomeric_Equilibrium α-D-Tagatopyranose α-D-Tagatopyranose Acyclic Keto Form Acyclic Keto Form α-D-Tagatopyranose->Acyclic Keto Form β-D-Tagatopyranose β-D-Tagatopyranose β-D-Tagatopyranose->Acyclic Keto Form α-D-Tagatofuranose α-D-Tagatofuranose Acyclic Keto Form->α-D-Tagatofuranose β-D-Tagatofuranose β-D-Tagatofuranose Acyclic Keto Form->β-D-Tagatofuranose

Caption: Mutarotation of D-tagatose in solution.

Experimental Workflow for NMR Analysis

This diagram outlines the key steps in the determination of D-tagatose anomeric ratios using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve D-Tagatose in D₂O equilibrate Equilibrate for 24h dissolve->equilibrate nmr_acq Acquire ¹H and ¹³C NMR Spectra equilibrate->nmr_acq process Process Spectra (Phase, Baseline) nmr_acq->process integrate Integrate Anomeric Signals process->integrate calculate Calculate Anomer Percentages integrate->calculate

Caption: Workflow for anomeric analysis by NMR.

Conclusion

The anomeric composition of D-tagatose in solution is a critical factor influencing its properties and applications. This guide has provided an overview of the known anomeric distribution of a D-tagatose derivative and detailed experimental protocols for the characterization of these forms using NMR and HPLC. For drug development and food science applications, a thorough understanding and precise control of the anomeric equilibrium of D-tagatose are essential. Further research is warranted to establish a definitive quantitative profile of unmodified D-tagatose anomers in various solvents and at different temperatures.

References

Tautomeric Equilibrium of D-Tagatose Derivatives in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is a compound of significant interest in the food and pharmaceutical industries due to its properties as a low-calorie sweetener and its potential health benefits. In aqueous solution, D-tagatose and its derivatives exist as a complex equilibrium mixture of five tautomers: the acyclic keto form and the cyclic α- and β-anomers of both pyranose and furanose rings. The distribution of these tautomers is crucial as it can influence the molecule's physical properties, chemical reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomeric equilibrium of D-tagatose and its derivatives in aqueous solution, presenting quantitative data, detailed experimental protocols for their determination, and visual representations of the equilibrium and analytical workflows.

Tautomeric Distribution of D-Tagatose and Its Derivatives

The equilibrium between the different tautomeric forms of D-tagatose and its derivatives in aqueous solution is predominantly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹³C NMR. The relative concentrations of the anomers are calculated from the integrated intensities of the corresponding signals, primarily the anomeric carbon signals, which resonate in a distinct region of the spectrum.

The following tables summarize the available quantitative data for the tautomeric distribution of D-tagatose and selected derivatives in aqueous solution (typically deuterium (B1214612) oxide, D₂O, for NMR studies).

Table 1: Tautomeric Distribution of D-Tagatose in Aqueous Solution

TautomerTautomerPercentage (%)
Pyranose Forms α-pyranose79
β-pyranose16
Furanose Forms α-furanose2
β-furanose3
Acyclic Form Keto<1

Data compiled from foundational studies on sugar conformations in solution.

Table 2: Tautomeric Distribution of D-Tagatose Derivatives in Aqueous Solution

Derivativeα-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)Acyclic Keto (%)Reference
D-Tagatose-N-methylaniline 62.821.31.58.16.2[1]
1-Deoxy-D-tagatose Data not fully availableData not fully availableData not fully availableData not fully available~25% reduction compared to D-tagatose[1]

Experimental Protocols

The determination of the tautomeric equilibrium of D-tagatose and its derivatives is primarily achieved through high-resolution NMR spectroscopy. The following protocol outlines a typical procedure for this analysis.

Quantitative ¹³C NMR Spectroscopy for Tautomer Analysis

Objective: To quantitatively determine the percentage of each tautomer of a D-tagatose derivative at equilibrium in an aqueous solution.

Materials:

  • D-tagatose or D-tagatose derivative

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon probe

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the D-tagatose derivative.

    • Dissolve the sample in 0.6-0.7 mL of D₂O directly in a clean, dry 5 mm NMR tube.

    • Securely cap the NMR tube and gently vortex to ensure complete dissolution.

  • Equilibration:

    • Allow the solution to stand at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure that the tautomeric equilibrium is fully established.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and match the probe for ¹³C observation.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters to ensure quantitative accuracy include:

      • Pulse Program: A standard single-pulse experiment with proton decoupling.

      • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the anomeric carbons. This is crucial for accurate integration. A T₁ determination experiment may be necessary for novel compounds. For routine analysis of sugars, a relaxation delay of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse angle.

      • Number of Scans (ns): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the signals of the less abundant tautomers. This may range from several hundred to several thousand scans.

      • Decoupling: Use broadband proton decoupling. To suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities, inverse-gated decoupling should be employed.

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Perform a baseline correction.

  • Data Analysis:

    • Identify the signals corresponding to the anomeric carbons (C2) of the α- and β-pyranose and furanose forms. These typically appear in the δ 95-110 ppm region.

    • Integrate the distinct anomeric carbon signals for each tautomer.

    • Calculate the percentage of each tautomer by dividing its integral value by the sum of the integrals of all identified anomeric carbon signals and multiplying by 100.

Visualizations

Tautomeric Equilibrium of D-Tagatose

The following diagram illustrates the dynamic equilibrium between the five tautomeric forms of D-tagatose in an aqueous solution.

G Tautomeric Equilibrium of D-Tagatose in Aqueous Solution cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms cluster_acyclic Acyclic Form alpha_pyr α-D-Tagatopyranose keto Keto (Open-Chain) alpha_pyr->keto beta_pyr β-D-Tagatopyranose beta_pyr->keto alpha_fur α-D-Tagatofuranose alpha_fur->keto beta_fur β-D-Tagatofuranose beta_fur->keto

Caption: D-Tagatose tautomers in equilibrium in aqueous solution.

Experimental Workflow for Tautomer Analysis

This diagram outlines the key steps in the experimental workflow for the quantitative analysis of D-tagatose tautomers using NMR spectroscopy.

G Workflow for Quantitative Tautomer Analysis by NMR cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve D-Tagatose Derivative in D₂O equilibrate Equilibrate for 24h at Constant Temperature dissolve->equilibrate acquire Acquire Quantitative ¹³C NMR Spectrum (Inverse-Gated Decoupling) equilibrate->acquire Transfer to Spectrometer process Process FID (FT, Phasing, Baseline Correction) acquire->process identify Identify Anomeric Carbon Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Tautomer Percentages integrate->calculate

Caption: Experimental workflow for NMR-based tautomer analysis.

Conclusion

The tautomeric distribution of D-tagatose and its derivatives in aqueous solution is a fundamental characteristic that influences their application in drug development and food science. This guide has provided a summary of the quantitative data available for D-tagatose and some of its derivatives, highlighting the predominance of the α-pyranose form for the parent sugar. The detailed experimental protocol for quantitative ¹³C NMR spectroscopy offers a robust methodology for researchers to determine the tautomeric composition of novel D-tagatose derivatives. The provided visualizations of the tautomeric equilibrium and the experimental workflow serve to clarify these core concepts. A thorough understanding and characterization of the tautomeric equilibrium are essential for the rational design and development of new products based on the D-tagatose scaffold.

References

A Technical Guide to the Crystal Structure of alpha-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose, found in small quantities in dairy products and fruits. It has garnered significant interest in the food and pharmaceutical industries as a low-calorie sweetener, possessing approximately 90% the sweetness of sucrose (B13894) with only a fraction of the caloric content.[1][2] Its potential as a chiral building block is also actively being explored.[1] In aqueous solutions, D-tagatose exists as an equilibrium mixture of furanose and pyranose anomers, with α-D-tagatopyranose being the major form (71%).[1] Notably, despite the presence of multiple isomers in solution, only the α-pyranose form crystallizes.[1][3] This guide provides an in-depth analysis of the single-crystal X-ray diffraction study of α-D-tagatopyranose, detailing the crystallographic data, experimental procedures, and structural features.

Crystallographic Data Summary

The definitive crystal structure of α-D-tagatopyranose was determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below. This data provides the fundamental parameters defining the crystal lattice and the basis for the detailed structural analysis.

ParameterValueCitation
Empirical Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
Crystal System Orthorhombic[1]
Space Group P2₁2₁2₁[3]
Unit Cell Dimensions a = 6.2201 (1) Åb = 6.5022 (1) Åc = 17.6629 (4) Å[1]
Unit Cell Volume (V) 714.36 (2) ų[1]
Molecules per Cell (Z) 4[1]
Temperature (T) 190 K[1]
Radiation Mo Kα (λ = 0.71073 Å)[1]
Absorption Coeff. (μ) 0.15 mm⁻¹[1]
Crystal Size 0.50 × 0.30 × 0.20 mm[1]
Reflections Collected 2343[1]
Independent Reflections 1378[1]
R-int 0.010[1]
Final R factor [I>2σ(I)] R = 0.025[3]
wR factor (all data) wR = 0.065[3]
Goodness-of-fit (S) 0.96[1]

Experimental Methodologies

The determination of the crystal structure of α-D-tagatopyranose involves a multi-step process, from crystal growth to computational refinement.[4][5] The specific protocols employed are detailed below.

Crystal Growth High-quality, single crystals suitable for X-ray diffraction were obtained through a slow evaporation method.[1] The procedure is as follows:

  • D-tagatose was dissolved in a solvent mixture of water and acetone (B3395972) at a 1:10 ratio.

  • The solution was allowed to stand, permitting the slow, competitive evaporation of the solvents.

  • Over time, transparent, prismatic crystals of α-D-tagatopyranose formed and were harvested for analysis.[1]

X-ray Data Collection and Processing A suitable crystal was mounted on a diffractometer for data collection.

  • Data Collection: A Nonius KappaCCD diffractometer was used to collect diffraction data at a controlled temperature of 190 K to minimize thermal motion.[1][3]

  • Cell Refinement and Data Reduction: The collected diffraction spots were processed using the DENZO/SCALEPACK software suite.[1] This step involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

  • Absorption Correction: A multi-scan absorption correction was applied using DENZO/SCALEPACK to account for the absorption of X-rays by the crystal, ensuring the accuracy of the intensity data.[1][3]

Structure Solution and Refinement The processed data was used to solve and refine the three-dimensional atomic structure.

  • Structure Solution: The initial phasing of the structure was achieved using the SIR92 program, which employs direct methods to determine the initial positions of the atoms.[1]

  • Structure Refinement: The atomic model was then refined using the CRYSTALS software package.[1] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction data.

  • Hydrogen Atom Treatment: All hydrogen atoms were initially located in a difference Fourier map. Those bonded to carbon were repositioned to idealized geometric positions, while hydroxyl hydrogens were refined with riding constraints to ensure realistic bond lengths and angles.[1]

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Determination Crystallization Crystal Growth (Slow Evaporation) Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction (190 K) Mounting->DataCollection Processing Data Processing (DENZO/SCALEPACK) DataCollection->Processing Solution Structure Solution (SIR92) Processing->Solution Refinement Structure Refinement (CRYSTALS) Solution->Refinement Validation Final Structural Model Refinement->Validation

Workflow for α-D-tagatopyranose crystal structure determination.

Molecular and Crystal Structure Analysis

The crystal structure reveals that α-D-tagatopyranose adopts a chair conformation with three equatorial and two axial substituent groups.[1] One of these is the axial anomeric hydroxyl group, which is consistent with the most thermodynamically stable pyranose anomer.[1]

The packing of molecules within the crystal is dominated by a network of hydrogen bonds. The molecules form chains propagating along the[6] direction (the a-axis) linked by O—H⋯O interactions.[1][3] These primary chains are further cross-linked by additional hydrogen bonds, creating a stable three-dimensional lattice.[1] The analysis identified one intramolecular hydrogen bond and several intermolecular bonds that define the crystal packing.[1]

Biological Context: Hepatic Metabolism

Beyond its physical structure, D-tagatose has unique metabolic properties that are relevant to drug development and nutritional science. When consumed, a portion of D-tagatose is absorbed and metabolized in the liver in a pathway similar to that of fructose.[7]

  • Phosphorylation: D-tagatose is first phosphorylated by the enzyme fructokinase to produce D-tagatose 1-phosphate (T1P).[7]

  • Cleavage: The resulting T1P is then cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.

  • Glycolysis Entry: Both DHAP and glyceraldehyde are intermediates of the glycolytic pathway and proceed through central carbon metabolism.[7]

The accumulation of the T1P intermediate has been shown to have regulatory effects, including stimulating glucokinase activity and modulating glycogen (B147801) metabolism, which may contribute to its observed anti-diabetic properties.[7]

metabolic_pathway Hepatic Metabolism of D-Tagatose Tagatose D-Tagatose Fructokinase Fructokinase Tagatose->Fructokinase T1P D-Tagatose 1-Phosphate Aldolase Aldolase T1P->Aldolase Glucokinase Glucokinase T1P->Glucokinase stimulates GlycogenSynthase Glycogen Synthase T1P->GlycogenSynthase stimulates GlycogenPhosphorylase Glycogen Phosphorylase T1P->GlycogenPhosphorylase inhibits DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde Glyceraldehyde Glyceraldehyde->Glycolysis Fructokinase->T1P Aldolase->DHAP Aldolase->Glyceraldehyde

Simplified pathway of D-tagatose metabolism in the liver.

References

An In-depth Technical Guide to the Properties of alpha-D-tagatopyranose versus alpha-L-tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of alpha-D-tagatopyranose and its enantiomer, alpha-L-tagatopyranose. While extensive research has been conducted on the D-isomer due to its potential as a low-calorie sweetener and its metabolic effects, a significant knowledge gap exists regarding the L-isomer. This document aims to consolidate the available data for a comparative analysis, detail relevant experimental methodologies, and illustrate associated biochemical pathways and experimental workflows.

Core Properties: A Tale of Two Enantiomers

Tagatose is a hexose (B10828440) monosaccharide and a ketohexose. The D- and L-isomers are non-superimposable mirror images of each other, which can lead to different biological activities. In solution, tagatose exists in equilibrium between its furanose and pyranose forms, with the alpha-pyranose form being one of the predominant structures for D-tagatose upon crystallization from aqueous solutions.[1]

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for both this compound and alpha-L-tagatopyranose. The scarcity of data for the L-isomer is evident.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆[2][3]
Molecular Weight 180.16 g/mol [2][3]
Melting Point 130-136 °C[4]
Specific Rotation [α]D -5° (c = 1 in water)[4]
Solubility in Water 58% (w/w) at 21 °C[5]
Appearance White crystalline powder[5]

Table 2: Physicochemical Properties of alpha-L-tagatopyranose

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₆[3][6]
Molecular Weight 180.16 g/mol [3][6]
Melting Point 131 °C (for L-tagatose)[7]
Specific Rotation [α]D +1° (c = 2 in water at 16°C for L-tagatose)[7]
Solubility in Water Soluble[7]
Appearance White to light yellow crystalline powder[7]

Note: Data for L-tagatose is not always specified for the alpha-pyranose anomer and should be interpreted with caution.

Biological Activity and Signaling Pathways

This compound:

D-tagatose is a low-calorie sweetener that is only partially absorbed in the small intestine.[5] The absorbed portion is primarily metabolized in the liver. Research suggests that D-tagatose can influence glycemic control by inhibiting intestinal disaccharidases and glucose transport.[8] Studies in mice have also indicated that D-tagatose may reduce the activation of the AGE/RAGE signaling pathway, which is associated with oxidative stress and inflammation, and subsequently modulate the NF-κB signaling pathway.[8]

alpha-L-Tagatopyranose:

There is a significant lack of information in the scientific literature regarding the bioactivity of L-tagatose.[9] While it is the enantiomer of a well-studied sugar, its biological effects remain largely unexplored.

Signaling Pathway Diagram

The following diagram illustrates the proposed influence of D-tagatose on the NF-κB signaling pathway.

NFkB_Pathway D_Tagatose D-Tagatose AGE_RAGE AGE/RAGE Signaling D_Tagatose->AGE_RAGE Inhibits IKK IKKα/β Phosphorylation AGE_RAGE->IKK IkBa IκBα Phosphorylation IKK->IkBa NFkB_p65 p65 NF-κB Nuclear Translocation IkBa->NFkB_p65 Inflammation Pro-inflammatory Gene Expression NFkB_p65->Inflammation

Proposed influence of D-tagatose on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the characterization of both alpha-D- and alpha-L-tagatopyranose are crucial for ensuring identity and purity.

Determination of Melting Point

Objective: To determine the temperature range over which the crystalline sugar transitions to a liquid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry sugar sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.

  • Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[7]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.[7]

  • Reporting: The melting point is reported as the range T1-T2. A sharp melting point range (typically 0.5-1°C) is indicative of high purity.

Determination of Specific Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral sugar, which is an intrinsic property of the molecule.

Methodology:

  • Solution Preparation: A solution of the sugar is prepared by accurately weighing a specific mass of the sample and dissolving it in a precise volume of solvent (typically distilled water) in a volumetric flask. The concentration (c) is expressed in g/mL.[10]

  • Polarimeter Setup: A calibrated polarimeter is used, typically with a sodium D-line light source (589 nm). The polarimeter tube of a known path length (l) in decimeters is filled with the prepared solution, ensuring no air bubbles are present.[7]

  • Measurement: The observed optical rotation (α) in degrees is measured. A blank reading with the solvent alone is also taken and subtracted from the sample reading to correct for any background rotation.[7]

  • Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) The temperature and wavelength of the light source are always reported alongside the specific rotation value.[7]

Assessment of Solubility

Objective: To determine the extent to which the sugar dissolves in a specific solvent at a given temperature.

Methodology (Visual Inspection):

  • Preparation of Supersaturated Solution: An excess amount of the sugar is added to a known volume of the solvent (e.g., water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

  • Quantification: The concentration of the sugar in the clear, saturated solution is determined using a suitable analytical method, such as gravimetry (after evaporation of the solvent), refractometry, or chromatography.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and characterization of a tagatopyranose isomer.

Experimental_Workflow Start Starting Material (e.g., L-Galactose) Synthesis Chemical or Enzymatic Synthesis Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization MP Melting Point Determination Characterization->MP SR Specific Rotation Measurement Characterization->SR Solubility Solubility Assessment Characterization->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Final Pure alpha-L-Tagatopyranose Characterization->Final Verified Structure & Purity

References

D-Tagatose: A Technical Guide to its Health Benefits and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant attention as a low-calorie sweetener with substantial physiological benefits.[1][2] Recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, D-tagatose exhibits approximately 90% of the sweetness of sucrose (B13894) with only about one-third of the calories.[1][2][3] This technical guide provides a comprehensive overview of the health benefits and physiological effects of D-tagatose, with a focus on its metabolic fate, impact on glycemic control, modulation of the gut microbiome, and effects on lipid metabolism. Detailed experimental protocols and quantitative data from key studies are presented to support its potential application in functional foods and drug development.

Introduction

D-Tagatose is a rare sugar found in small quantities in some dairy products and fruits.[4] Its unique metabolic pathway, being only partially absorbed in the small intestine, underpins its low caloric value and diverse physiological effects.[4][5] The majority of ingested D-tagatose is fermented by the gut microbiota, leading to the production of beneficial short-chain fatty acids (SCFAs).[4][5] This document serves as an in-depth technical resource, summarizing the current scientific understanding of D-tagatose's biological activities and providing detailed methodologies for its study.

Metabolic Fate and Pharmacokinetics

Unlike sucrose, which is readily digested and absorbed, only about 15-20% of ingested D-tagatose is absorbed in the small intestine.[5] The absorbed fraction is primarily metabolized in the liver via a pathway analogous to fructose (B13574) metabolism, where it is first phosphorylated to D-tagatose-1-phosphate.[3] The remaining 80-85% of D-tagatose transits to the large intestine, where it undergoes fermentation by the resident microbiota.[3][5]

Physiological Effects and Health Benefits

Glycemic Control

D-tagatose has demonstrated significant potential in managing blood glucose levels, making it a promising ingredient for individuals with type 2 diabetes.[6][7] Its anti-hyperglycemic effects are attributed to a dual mechanism of action:

  • Inhibition of Intestinal Disaccharidases: D-tagatose competitively inhibits intestinal sucrase and maltase, delaying the breakdown and subsequent absorption of dietary carbohydrates.[3]

  • Modulation of Hepatic Glucose Metabolism: D-tagatose promotes hepatic glycogen (B147801) synthesis and reduces glycogenolysis, the breakdown of glycogen into glucose.[8] This leads to increased storage of glucose in the liver and lower circulating blood glucose levels.

Gut Microbiome Modulation and Prebiotic Effects

The fermentation of D-tagatose in the colon exerts a prebiotic effect, selectively stimulating the growth of beneficial gut bacteria, such as Lactobacillus.[6] This microbial fermentation results in the production of short-chain fatty acids (SCFAs), including butyrate, which is a primary energy source for colonocytes and has anti-inflammatory properties.[6][9]

Lipid Metabolism

Clinical and preclinical studies have indicated that D-tagatose may have a favorable impact on lipid profiles. It has been shown to reduce total cholesterol, VLDL, and LDL-cholesterol levels compared to sucrose.[7] Some studies have also reported an increase in HDL-cholesterol levels with D-tagatose consumption.[7]

Antioxidant Properties

Emerging research suggests that D-tagatose possesses antioxidant properties, contributing to the reduction of cellular oxidative stress by scavenging free radicals.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical and preclinical studies on the physiological effects of D-tagatose.

Table 1: Effects of D-tagatose on Glycemic Control in Humans with Type 2 Diabetes

ParameterDosageDurationStudy PopulationKey FindingsReference
HbA1c 15 g, TID10 monthsType 2 DiabetesStatistically significant reduction compared to placebo.[1]
HbA1c 5.0 g & 7.5 g, TID6 monthsType 2 DiabetesDose-dependent reduction in HbA1c.[2]
Fasting Blood Glucose 15 g, TID10 monthsType 2 DiabetesStatistically significant reduction compared to placebo.[1]
Postprandial Glucose 75 g (single dose)AcuteType 2 DiabetesMinimized the increase in glucose levels in a dose-dependent manner when co-administered with glucose.[7]

Table 2: Effects of D-tagatose on Lipid Profile in Humans

ParameterDosageDurationStudy PopulationKey FindingsReference
Total Cholesterol 15 g, TID10 monthsType 2 DiabetesStatistically significant reduction compared to placebo.[1]
LDL-Cholesterol 15 g, TID10 monthsType 2 DiabetesStatistically significant reduction compared to placebo.[1]
HDL-Cholesterol Not specifiedNot specifiedNot specifiedSome studies report an increase.[7]
Triglycerides 15 g, TID10 monthsType 2 DiabetesNo significant change compared to placebo.[1]

Table 3: Preclinical Data on D-tagatose

ParameterAnimal ModelDosageDurationKey FindingsReference
Relative Liver Weight Rats10%, 15%, 20% of diet90 daysIncreased relative liver weights, not associated with toxicity.[10]
Developmental Toxicity RatsUp to 20,000 mg/kg/dayGestation days 6-15No compound-related toxicity.[11]

Experimental Protocols

In Vitro Disaccharidase Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of D-tagatose on intestinal sucrase and maltase activity.

  • Enzyme Source: Prepare a homogenate of rat intestinal mucosa or use commercially available intestinal acetone (B3395972) powders.

  • Substrate Solutions: Prepare solutions of sucrose and maltose (B56501) in a suitable buffer (e.g., 0.1 M maleate (B1232345) buffer, pH 6.0).

  • Inhibitor Solution: Prepare various concentrations of D-tagatose in the same buffer.

  • Incubation: Pre-incubate the enzyme preparation with the D-tagatose solution for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the substrate solution to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 30-60 minutes) by heat inactivation (e.g., boiling for 2 minutes).

  • Glucose Measurement: Determine the amount of liberated glucose using a glucose oxidase-peroxidase assay or a similar enzymatic method.

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the glucose produced in the presence and absence of D-tagatose. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Gut Microbiome Analysis by 16S rRNA Sequencing

This protocol describes the general workflow for analyzing changes in the gut microbiota composition in response to D-tagatose supplementation in an animal model.

  • Sample Collection: Collect fecal samples from animals at baseline and after a period of D-tagatose supplementation. Immediately freeze samples at -80°C.

  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

  • Library Preparation: Purify the PCR products and index them using a Nextera XT Index Kit.

  • Sequencing: Sequence the prepared libraries on an Illumina MiSeq platform.

  • Bioinformatic Analysis: Process the raw sequencing data using a pipeline such as QIIME2 or mothur. This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and taxonomic classification against a reference database (e.g., Greengenes or SILVA).

  • Statistical Analysis: Perform statistical analyses to identify significant differences in microbial community composition and diversity between the control and D-tagatose-treated groups.

Assessment of Hepatic Glycogen Metabolism in Rats

This protocol details the methodology for measuring the effects of D-tagatose on hepatic glycogen synthase and phosphorylase activities in a rat model.

  • Animal Model: Utilize a relevant animal model, such as streptozotocin-induced diabetic rats or diet-induced obese rats.

  • Dietary Intervention: Feed the animals a control diet or a diet supplemented with D-tagatose for a specified period.

  • Tissue Collection: Euthanize the animals and rapidly excise the liver. Immediately freeze-clamp a portion of the liver in liquid nitrogen to halt enzymatic activity.

  • Homogenate Preparation: Homogenize the frozen liver tissue in a suitable buffer (e.g., Tris-HCl buffer with EDTA and protease inhibitors).

  • Glycogen Synthase Assay: Measure the activity of glycogen synthase by quantifying the incorporation of UDP-[14C]glucose into glycogen.

  • Glycogen Phosphorylase Assay: Measure the activity of glycogen phosphorylase by quantifying the release of glucose-1-phosphate from glycogen.

  • Protein Quantification: Determine the total protein concentration of the liver homogenates to normalize enzyme activities.

  • Data Analysis: Compare the specific activities of glycogen synthase and phosphorylase between the control and D-tagatose-fed groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

metabolic_pathway Ingested D-Tagatose Ingested D-Tagatose Small Intestine Small Intestine Ingested D-Tagatose->Small Intestine Absorption (15-20%) Absorption (15-20%) Small Intestine->Absorption (15-20%) Non-absorption (80-85%) Non-absorption (80-85%) Small Intestine->Non-absorption (80-85%) Large Intestine Large Intestine Gut Microbiota Gut Microbiota Large Intestine->Gut Microbiota Liver Liver Absorption (15-20%)->Liver Non-absorption (80-85%)->Large Intestine Metabolism Metabolism Liver->Metabolism Fermentation Fermentation Gut Microbiota->Fermentation SCFAs SCFAs Fermentation->SCFAs

Caption: Metabolic fate of ingested D-tagatose.

glycemic_control cluster_intestine Small Intestine cluster_liver Liver Dietary Carbohydrates Dietary Carbohydrates Disaccharidases Disaccharidases Dietary Carbohydrates->Disaccharidases Glucose Absorption Glucose Absorption Disaccharidases->Glucose Absorption Blood Glucose Blood Glucose Glucose Absorption->Blood Glucose D-Tagatose_intestinal D-Tagatose D-Tagatose_intestinal->Disaccharidases Inhibition Glycogen Synthesis Glycogen Synthesis Blood Glucose->Glycogen Synthesis Lower Blood Glucose Lower Blood Glucose Blood Glucose->Lower Blood Glucose Glycogenolysis Glycogenolysis Glycogenolysis->Blood Glucose D-Tagatose_hepatic D-Tagatose D-Tagatose_hepatic->Glycogen Synthesis Stimulation D-Tagatose_hepatic->Glycogenolysis Inhibition

Caption: Mechanisms of D-tagatose in glycemic control.

experimental_workflow_microbiome Fecal Sample Collection Fecal Sample Collection DNA Extraction DNA Extraction Fecal Sample Collection->DNA Extraction 16S rRNA PCR 16S rRNA PCR DNA Extraction->16S rRNA PCR Library Preparation Library Preparation 16S rRNA PCR->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Bioinformatic Analysis Bioinformatic Analysis Sequencing->Bioinformatic Analysis Statistical Analysis Statistical Analysis Bioinformatic Analysis->Statistical Analysis

Caption: Experimental workflow for gut microbiome analysis.

Safety and Toxicology

D-tagatose has been extensively studied for its safety and is considered well-tolerated.[1] The primary reported side effects at high doses are mild gastrointestinal effects, such as flatulence and laxation, which are common with other poorly absorbed carbohydrates.[12] Long-term studies in animals have not revealed any significant toxicological concerns.[10][11]

Conclusion and Future Directions

D-tagatose presents a compelling profile as a functional food ingredient and a potential therapeutic agent. Its multifaceted physiological effects, including glycemic control, prebiotic activity, and beneficial modulation of lipid metabolism, are well-documented. The detailed experimental protocols provided in this guide offer a framework for further research into its mechanisms of action and clinical applications. Future studies should continue to explore the long-term health benefits of D-tagatose, its synergistic effects with other functional ingredients, and its potential in the development of novel therapeutics for metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Tagatose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of D-tagatose (B3328093) from D-galactose, a process of significant interest for the production of this low-calorie sweetener. The primary biocatalyst for this isomerization reaction is L-arabinose isomerase (L-AI).

Introduction

D-tagatose is a naturally occurring ketohexose that has gained attention as a sugar substitute due to its sweetness (about 92% that of sucrose) and low caloric value (1.5 kcal/g).[1] The enzymatic conversion of D-galactose to D-tagatose using L-arabinose isomerase (EC 5.3.1.4) offers a highly specific and efficient alternative to chemical synthesis methods, which often involve complex purification steps and the formation of by-products.[1][2] L-AI, an intracellular enzyme, catalyzes the reversible isomerization of L-arabinose to L-ribulose and, due to substrate similarity, also converts D-galactose to D-tagatose.[3] This process can be carried out using either free or immobilized enzymes, or whole-cell systems.[4][5]

Enzymatic Reaction Pathway

The core of the process is the isomerization of D-galactose to D-tagatose, catalyzed by L-arabinose isomerase. This reaction is a reversible equilibrium.

Enzymatic_Synthesis D_Galactose D-Galactose D_Tagatose D-Tagatose D_Galactose->D_Tagatose Isomerization D_Tagatose->D_Galactose Reverse Isomerization L_AI L-Arabinose Isomerase (L-AI)

Caption: Enzymatic isomerization of D-galactose to D-tagatose.

Data Presentation: Performance of L-Arabinose Isomerases

The efficiency of D-tagatose production is highly dependent on the source of the L-arabinose isomerase and the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Conversion Yields of Various L-Arabinose Isomerases

Enzyme SourceTemperature (°C)pHMetal Ion CofactorSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Yield (%)Reference
Thermotoga neapolitana 506880--1.81.2268[2]
Lactobacillus plantarum NC8605.5---30 (after 6h)[2]
Bacillus amyloliquefaciens CAAI--None10047.247.2[3]
Thermoanaerobacter mathranii65--300 (30%)-42[6][7]
Lactobacillus brevis657.0Mn²⁺, Co²⁺ (1 mM)--43[8]
Arthrobacter sp. 22c50-525.0-9.0None--30 (after 36h)[9][10]

Table 2: Performance of Immobilized L-Arabinose Isomerase Systems

Enzyme SourceImmobilization SupportTemperature (°C)pHSubstrate Conc. (g/L)Product Conc. (g/L)Reaction Time (h)Reference
Escherichia coliAgarose---99.948[2][5]
Gali152Alginate608.01005890[2][11]
Thermoanaerobacter mathraniiCalcium Alginate757.5---[12]

Experimental Workflow

The overall process for enzymatic D-tagatose production, from substrate preparation to product purification, follows a logical sequence of steps.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_final Final Product Substrate D-Galactose Solution Preparation Isomerization Isomerization Reaction (Controlled Temp & pH) Substrate->Isomerization Enzyme Enzyme Preparation (Free or Immobilized) Enzyme->Isomerization Termination Reaction Termination (e.g., Heat Inactivation) Isomerization->Termination Purification Purification (e.g., Chromatography) Termination->Purification Analysis Product Analysis (e.g., HPLC, CE) Purification->Analysis D_Tagatose_Product D-Tagatose Analysis->D_Tagatose_Product

Caption: General experimental workflow for D-tagatose synthesis.

Experimental Protocols

Protocol 1: Preparation of Immobilized L-Arabinose Isomerase

This protocol describes a general method for immobilizing L-arabinose isomerase in alginate beads, a commonly used technique to improve enzyme stability and reusability.[2][11]

Materials:

  • L-arabinose isomerase (commercial or purified)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a 2-3% (w/v) sodium alginate solution in the buffer. Ensure it is fully dissolved to form a viscous solution.

  • Add the L-arabinose isomerase solution to the sodium alginate solution and mix gently to ensure homogeneity. The enzyme concentration will need to be optimized for your specific application.

  • Extrude the enzyme-alginate mixture dropwise into a gently stirring 0.2 M CaCl₂ solution using a syringe or a peristaltic pump.

  • Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes at 4°C.

  • Collect the immobilized enzyme beads by filtration and wash them thoroughly with the buffer solution to remove any unbound enzyme and excess calcium chloride.

  • Store the immobilized enzyme beads in the buffer at 4°C until use.

Protocol 2: Enzymatic Isomerization of D-Galactose to D-Tagatose

This protocol outlines the batch conversion of D-galactose using either free or immobilized L-arabinose isomerase.

Materials:

  • D-galactose

  • L-arabinose isomerase (free or immobilized)

  • Buffer solution (optimal pH for the specific enzyme, e.g., pH 7.0-8.0)

  • Metal ion cofactor solution if required (e.g., 1 M MnCl₂ or CoCl₂)

  • Reaction vessel with temperature and pH control (e.g., a stirred-tank bioreactor or a shaker incubator)

Procedure:

  • Prepare a D-galactose solution of the desired concentration (e.g., 100-500 g/L) in the appropriate buffer.

  • If the enzyme requires a metal ion cofactor, add it to the substrate solution to the final optimal concentration (e.g., 1-5 mM).[8]

  • Place the substrate solution in the reaction vessel and bring it to the optimal temperature for the enzyme (e.g., 60-80°C).

  • Add the free or immobilized L-arabinose isomerase to initiate the reaction. The amount of enzyme will depend on its activity and should be optimized.

  • Maintain the reaction at the optimal temperature and pH for a predetermined time (e.g., 24-96 hours). The pH can be controlled by the addition of a suitable acid or base.

  • Take samples periodically to monitor the progress of the reaction by analyzing the concentrations of D-galactose and D-tagatose.

  • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction. For free enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For immobilized enzymes, they can be removed by filtration for reuse.

Protocol 3: Quantification of D-Tagatose and D-Galactose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of the reaction mixture to determine the concentrations of the substrate and product.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., a column with L19 packing material as per USP-NF)[13]

  • Mobile phase: Degassed, deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄)

  • D-tagatose and D-galactose standards

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Prepare a series of standard solutions of D-tagatose and D-galactose of known concentrations in the mobile phase.

  • Prepare the reaction samples by diluting them in the mobile phase and filtering them through a syringe filter to remove any particulates or denatured protein.

  • Set up the HPLC system with the appropriate column and mobile phase. Set the column temperature (e.g., 80-85°C) and flow rate (e.g., 0.5-1.0 mL/min) according to the column manufacturer's recommendations.

  • Inject the standard solutions to generate a calibration curve for each sugar.

  • Inject the prepared reaction samples.

  • Identify and quantify the D-tagatose and D-galactose peaks in the sample chromatograms by comparing their retention times and peak areas to the calibration curves.

Alternatively, capillary electrophoresis (CE) can be used for the separation and quantification of D-tagatose and other sugars in the reaction mixture.[14][15]

Purification of D-Tagatose

After the enzymatic reaction, the mixture will contain D-tagatose, unreacted D-galactose, and the enzyme (if not immobilized). Purification is necessary to isolate D-tagatose. Common purification strategies include:

  • Chromatographic separation: Using ion-exchange or size-exclusion chromatography to separate D-tagatose from D-galactose.[16]

  • Selective microbial degradation: Employing microorganisms, such as Saccharomyces cerevisiae, that can selectively consume the remaining D-galactose, leaving behind the D-tagatose.[12]

Conclusion

The enzymatic synthesis of D-tagatose from D-galactose using L-arabinose isomerase is a promising and sustainable method for the production of this valuable sugar substitute. The choice of enzyme, optimization of reaction conditions, and use of immobilization techniques are critical for achieving high conversion yields and process efficiency. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals working in this field.

References

Application Notes and Protocols for D-Tagatose Production Using L-Arabinose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic production of D-tagatose (B3328093) from D-galactose (B84031) using L-arabinose isomerase (L-AI). D-tagatose is a rare sugar with significant potential as a low-calorie sweetener and therapeutic agent, making its efficient production a key area of research.

Introduction

D-Tagatose, a naturally occurring ketohexose, offers approximately 92% of the sweetness of sucrose (B13894) with only one-third of the calories.[1] Its physiological properties, including prebiotic effects and potential for blood sugar regulation, have made it a subject of interest in the food, beverage, and pharmaceutical industries.[2][3][4] The enzymatic isomerization of D-galactose to D-tagatose using L-arabinose isomerase (EC 5.3.1.4) is a promising and environmentally friendly production method.[1][4] This document outlines the key considerations and methodologies for utilizing L-AI in this bioconversion process, with a focus on both free and immobilized enzyme systems.

Data Summary: Performance of L-Arabinose Isomerases in D-Tagatose Production

The efficiency of D-tagatose production is influenced by the source of the L-arabinose isomerase, reaction conditions, and the use of free versus immobilized enzymes. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Optimal Reaction Conditions for D-Tagatose Production

L-Arabinose Isomerase SourceEnzyme FormOptimal pHOptimal Temperature (°C)Metal Ion Requirement/EffectReference
Geobacillus stearothermophilus (Gali152)Free7.560Enhanced by Mn²⁺[5]
Geobacillus stearothermophilus (Gali152)Immobilized (Alginate)8.065Enhanced by Mn²⁺[5]
Escherichia coli BW25113 (mutant L-AI)Whole-cell6.5605 mM Mn²⁺[2][6]
Thermotoga maritima (TMAI)Immobilized (Copper-chelate epoxy)Not specified80Not specified[7]
Arthrobacter sp. 22cPurified5.0 - 9.052Marginally activated by Mg²⁺, Mn²⁺, Ca²⁺[3][4]
Bifidobacterium adolescentis (BAAI)Purified6.0 - 7.555-656 mM MnCl₂[1]
Bacillus amyloliquefaciens CAAIPurified7.545Metal-ion independent[8]

Table 2: D-Tagatose Production Yields and Conversion Rates

L-Arabinose Isomerase SourceEnzyme FormSubstrate (D-Galactose) ConcentrationD-Tagatose YieldConversion Rate (%)Reaction TimeReference
Geobacillus stearothermophilus (Gali152)Immobilized (Alginate)100 g/L58 g/L58%90 h (batch)[5]
Geobacillus stearothermophilus (Gali152)Immobilized (Alginate)500 g/L230 g/L46%Continuous recycling[5]
Escherichia coli BW25113 (mutant L-AI)Whole-cellNot specified55.2 g/LNot specified20 h[2][6]
Escherichia coli BW25113 (mutant L-AI)Immobilized (Whole-cell)250 g/L129.43 g/L~52%Not specified[2][6]
Escherichia coliImmobilized (Agarose)Not specified99.9 g/L20% equilibrium48 h[9]
Arthrobacter sp. 22cPurifiedNot specifiedNot specified30%36 h[3][4]
Bifidobacterium adolescentis (BAAI)Purified100 mMNot specified56.7%10 h[1]
Thermoanaerobacter mathraniiImmobilized30% solutionNot specified42%Not specified[10]
Bacillus amyloliquefaciens CAAIPurified100 g/L47.2 g/L47.2%24 h[8]

Experimental Protocols

Protocol 1: Whole-Cell Immobilization in Alginate Beads

This protocol describes the immobilization of recombinant E. coli cells expressing L-arabinose isomerase in sodium alginate beads for enhanced stability and reusability.[2]

Materials:

  • Recombinant E. coli cells expressing L-AI

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Acetate (B1210297) buffer (10 mM, pH 6.5)

  • Sterile water

Procedure:

  • Harvest the recombinant E. coli cells by centrifugation.

  • Wash the cell pellet with sterile water.

  • Resuspend the cells in sterile water to a desired concentration (e.g., 100 g/L).

  • Prepare a 3% (w/v) sodium alginate solution in water.

  • Mix the cell suspension with the sodium alginate solution.

  • Extrude the cell-alginate mixture dropwise into a 2% (w/v) CaCl₂ solution with gentle stirring.

  • Allow the beads to harden in the CaCl₂ solution for a specified time.

  • Collect the immobilized cell beads by filtration.

  • Wash the beads three times with 10 mM acetate buffer (pH 6.5).[11]

  • Store the immobilized beads at 4°C for further use.[11]

Protocol 2: Enzymatic Isomerization of D-Galactose to D-Tagatose

This protocol outlines the batch conversion of D-galactose to D-tagatose using either free or immobilized L-arabinose isomerase.

Materials:

  • Free L-arabinose isomerase or immobilized L-AI beads

  • D-galactose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5 or 10 mM acetate buffer, pH 6.5)

  • Manganese chloride (MnCl₂) solution (if required)

  • Water bath or incubator shaker

Procedure:

  • Prepare a D-galactose solution of the desired concentration (e.g., 100 g/L to 500 g/L) in the reaction buffer.[5][8]

  • If the enzyme requires a cofactor, add the appropriate concentration of the metal ion solution (e.g., 5 mM Mn²⁺).[2][6]

  • Add a known amount of free L-AI or immobilized L-AI beads to the D-galactose solution.

  • Incubate the reaction mixture at the optimal temperature (e.g., 45°C to 80°C, see Table 1) with shaking for a predetermined duration (e.g., 10 to 90 hours).[1][2][5][8]

  • Collect samples at regular intervals for analysis.

  • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by removing the immobilized enzyme.[11]

Protocol 3: Quantification of D-Tagatose and D-Galactose

Accurate quantification of the substrate and product is crucial for determining the conversion efficiency. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Materials:

  • HPLC system with a refractive index detector (RID)

  • Sugar-specific column (e.g., Sugar-Ca column)

  • Ultrapure water (mobile phase)

  • D-tagatose and D-galactose standards

  • Reaction samples

Procedure:

  • Prepare a series of D-tagatose and D-galactose standards of known concentrations.

  • Centrifuge the reaction samples to remove any precipitates or cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Set up the HPLC system with the appropriate column and mobile phase (e.g., pure water).[1]

  • Set the column temperature (e.g., 85°C) and detector temperature (e.g., 40°C).[1]

  • Set the flow rate of the mobile phase (e.g., 0.7 mL/min).[1]

  • Inject the standards and samples onto the column.

  • Identify and quantify the D-tagatose and D-galactose peaks based on the retention times and peak areas of the standards.

  • Calculate the concentration of D-tagatose and the conversion yield.

An alternative colorimetric method is the cysteine-carbazole sulfuric acid method for D-tagatose determination.[8]

Visualizations

The following diagrams illustrate the enzymatic reaction and a general experimental workflow for D-tagatose production.

Enzymatic_Conversion D_Galactose D-Galactose D_Tagatose D-Tagatose D_Galactose->D_Tagatose Isomerization L_AI L-Arabinose Isomerase L_AI->D_Tagatose

Caption: Enzymatic conversion of D-galactose to D-tagatose.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_downstream Downstream Enzyme_Prep Enzyme Preparation (Free or Immobilized) Isomerization Isomerization Reaction (Controlled pH & Temp) Enzyme_Prep->Isomerization Substrate_Prep Substrate Preparation (D-Galactose Solution) Substrate_Prep->Isomerization Sampling Sample Collection Isomerization->Sampling Quantification Product Quantification (e.g., HPLC) Sampling->Quantification Purification D-Tagatose Purification Quantification->Purification

Caption: General experimental workflow for D-tagatose production.

References

Application Notes and Protocols for the Chemical Synthesis of α-D-Tagatopyranose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for the chemical synthesis of D-tagatose from D-galactose, focusing on the well-established method of alkaline isomerization catalyzed by metal hydroxides.

Principle of the Method

The primary chemical method for synthesizing D-tagatose involves the isomerization of D-galactose in an alkaline environment.[5][6] This reaction is typically catalyzed by a metal hydroxide (B78521), such as calcium hydroxide. The process proceeds through the formation of an intermediate metal hydroxide-D-tagatose complex. This complex is often insoluble under the reaction conditions, facilitating its separation from the reaction mixture. Subsequent neutralization of this complex with an acid liberates D-tagatose.[7]

Experimental Protocols

Protocol 1: Calcium Hydroxide Catalyzed Isomerization of D-Galactose

This protocol details the synthesis of D-tagatose from D-galactose using calcium hydroxide as the catalyst.

Materials:

  • D-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), or Phosphoric acid (H₃PO₄)[7]

  • Deionized water

  • Reaction vessel with temperature control

  • Stirring apparatus

  • Filtration apparatus

  • pH meter

Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution of D-galactose. The concentration can be varied, with literature suggesting starting concentrations around 30% (w/v).[8]

    • In a separate container, prepare a slurry of calcium hydroxide in deionized water. The molar ratio of calcium hydroxide to D-galactose is a critical parameter and should be optimized.

  • Isomerization Reaction:

    • Combine the D-galactose solution and the calcium hydroxide slurry in the reaction vessel.

    • Maintain the reaction mixture at a controlled temperature. While enzymatic reactions are often performed at higher temperatures (e.g., 65°C), chemical synthesis using metal hydroxides can be conducted at relatively low temperatures.[7][8]

    • Stir the mixture vigorously to ensure proper mixing and facilitate the formation of the calcium hydroxide-D-tagatose complex. The reaction time will vary depending on the temperature and reagent concentrations.

  • Formation and Isolation of the Intermediate Complex:

    • As the reaction proceeds, an insoluble calcium hydroxide-D-tagatose complex will precipitate out of the solution.[7]

    • Once the reaction reaches equilibrium or the desired conversion is achieved, the solid complex is separated from the liquid phase by filtration. The liquid phase will contain unreacted D-galactose and any byproducts.

  • Neutralization and D-Tagatose Recovery:

    • Resuspend the isolated calcium hydroxide-D-tagatose complex in deionized water.

    • Slowly add an acid (e.g., sulfuric acid) to the suspension while monitoring the pH. The acid neutralizes the calcium hydroxide, releasing D-tagatose into the solution.[7]

    • Continue adding acid until the pH of the solution is neutral (pH ~7.0).

  • Purification:

    • The resulting solution contains D-tagatose, the corresponding calcium salt (e.g., calcium sulfate), and any remaining impurities.

    • The insoluble calcium salt can be removed by filtration.

    • Further purification of the D-tagatose solution can be achieved using techniques such as chromatography (e.g., ion-exchange or size-exclusion) to remove any remaining salts and unreacted D-galactose.

    • The final purified D-tagatose solution can be concentrated by evaporation, and the D-tagatose can be crystallized.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the conversion of D-galactose to D-tagatose. It includes data from both chemical and enzymatic methods for comparative purposes.

MethodCatalyst/EnzymeSubstrate ConcentrationTemperature (°C)pHConversion Yield/EfficiencyReference
Chemical IsomerizationCalcium HydroxideNot specifiedLow temperatureBasicHigh yield (not specified)[7]
Enzymatic IsomerizationImmobilized L-arabinose isomerase30% D-galactose65-42%[8]
Enzymatic IsomerizationL-arabinose isomerase (Bifidobacterium)100 mM D-galactose556.556.7%[4]
Enzymatic IsomerizationL-arabinose isomerase (Lactobacillus fermentum)Not specified656.560% conversion rate[9]
Enzymatic IsomerizationPhosphoglucose isomerase (Pseudomonas)Not specified607.056% yield[2]
Continuous Enzymatic Prod.Immobilized L-arabinose isomeraseNot specified70-23.3% with high productivity

Visualizations

Workflow for the Chemical Synthesis of D-Tagatose

The following diagram illustrates the key steps in the chemical synthesis of D-tagatose from D-galactose via alkaline isomerization.

Workflow for Chemical Synthesis of D-Tagatose cluster_start Starting Materials cluster_reaction Reaction cluster_separation Separation and Purification cluster_end Final Product D_Galactose D-Galactose Solution Isomerization Isomerization in Alkaline Conditions D_Galactose->Isomerization CaOH2 Calcium Hydroxide Slurry CaOH2->Isomerization Complex_Formation Formation of Insoluble Ca(OH)₂-D-Tagatose Complex Isomerization->Complex_Formation Filtration1 Filtration to Isolate Complex Complex_Formation->Filtration1 Neutralization Neutralization with Acid (e.g., H₂SO₄) Filtration1->Neutralization Filtration2 Filtration to Remove Calcium Salt Neutralization->Filtration2 Purification Chromatographic Purification Filtration2->Purification alpha_D_Tagatopyranose alpha-D-Tagatopyranose Purification->alpha_D_Tagatopyranose

Caption: Chemical synthesis of D-tagatose from D-galactose.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and the state of the key components throughout the synthesis process.

Logical Progression of D-Tagatose Synthesis start Start D-Galactose + Ca(OH)₂ reaction Isomerization Formation of Ca(OH)₂-D-Tagatose Complex (solid) + Unreacted D-Galactose (liquid) start:f1->reaction:f0 Mix & Heat separation1 Separation Isolated Solid Complex reaction:f1->separation1:f0 Filter neutralization Neutralization D-Tagatose in Solution + Calcium Salt (solid) separation1:f1->neutralization:f0 Add Acid separation2 Purification Purified D-Tagatose Solution neutralization:f1->separation2:f0 Filter & Purify product Final Product Crystalline this compound separation2:f1->product:f0 Crystallize

Caption: Logical flow of the D-tagatose synthesis process.

References

Application Notes and Protocols for D-Tagatose Production via Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotechnological production of D-tagatose (B3328093), a low-calorie rare sugar with significant potential in the food and pharmaceutical industries.[1][2][3][4] D-tagatose offers numerous health benefits, including a low glycemic index and prebiotic properties.[2][3] This document outlines various fermentation and biocatalytic strategies, summarizing key performance indicators and providing standardized experimental procedures.

I. Overview of D-Tagatose Production Strategies

The biotechnological production of D-tagatose primarily relies on two main approaches: whole-cell biocatalysis and enzymatic conversion.[5] These methods are advantageous over chemical synthesis due to their specificity, milder reaction conditions, and reduced by-product formation.[3]

  • Whole-Cell Biocatalysis: This method utilizes genetically engineered microorganisms to express the necessary enzymes for D-tagatose synthesis. Common hosts include Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis.[6][7][8] The entire cell acts as a self-contained catalyst, eliminating the need for enzyme purification.[7]

  • Enzymatic Conversion: This approach uses isolated enzymes to convert a substrate into D-tagatose. The most crucial enzyme is L-arabinose isomerase (L-AI), which catalyzes the isomerization of D-galactose to D-tagatose.[1][9][10] Multi-enzyme cascade reactions have also been developed to produce D-tagatose from more abundant and cheaper substrates like starch or fructose (B13574).[11][12]

II. Data Presentation: Comparative Performance of D-Tagatose Production Systems

The following tables summarize quantitative data from various studies on D-tagatose production, allowing for easy comparison of different systems and conditions.

Table 1: D-Tagatose Production via Whole-Cell Biocatalysis

Host OrganismSubstrate(s)Key Enzyme(s)Production Titer (g/L)Conversion Rate (%)Productivity (g/L/h)Reference
Corynebacterium glutamicum (permeabilized & immobilized)500 g/L D-galactoseD-galactose isomerase1655555[6][13][14]
Bacillus subtilis 168 D2500 g/L Lactoseβ-galactosidase, L-arabinose isomerase96.857.2-[8]
Engineered E. coli100 g/L D-fructoseMultienzyme cascade (PPK, FRK, FbaA, phytase)68.168-[11]
Engineered E. coli20 g/L Maltodextrin (B1146171)Multienzyme cascade (5 enzymes)3.2--[7]
Engineered Saccharomyces cerevisiaeLactoseXylose reductase, Galactitol dehydrogenase37.790 (D-tagatose to D-galactose ratio of 9:1)0.13[3][12]
Thermoanaerobacterium brockii (expressed in E. coli)300 g/L D-galactoseL-arabinose isomerase12642-[5]
Recombinant E. coli100 g/L LactoseL-arabinose isomerase23.523.5-[5]

Table 2: D-Tagatose Production via Enzymatic Conversion

Enzyme SourceSubstrateEnzyme TypeProduction Titer (g/L)Conversion Rate (%)ConditionsReference
Thermotoga neapolitana 50681.8 g/L D-galactoseL-arabinose isomerase1.226880°C[5]
Lactobacillus plantarum NC8D-galactoseL-arabinose isomerase-3060°C, 6 h[5]
Immobilized E. coli L-arabinose isomeraseD-galactoseL-arabinose isomerase99.92048 h[5][15]
Immobilized L-AI Gali152100 g/L D-galactoseL-arabinose isomerase58-pH 8.0, 60°C, 90 h[5]
Clostridium hylemonae10 mM D-galactoseL-arabinose isomerase-4660°C, 2 h[10]
Multi-enzyme cascade1 M D-fructoseHexokinase, Fructose 1,6-bisphosphate aldolase, Phytase~0.8 M8016 h[3]

III. Experimental Protocols

This section provides detailed methodologies for key experiments in D-tagatose production.

Protocol 1: Whole-Cell Bioconversion of D-Galactose to D-Tagatose using Recombinant Corynebacterium glutamicum

This protocol is adapted from studies on permeabilized and immobilized C. glutamicum expressing a D-galactose isomerase.[6][13][14]

1. Strain Cultivation and Cell Preparation: a. Inoculate a single colony of recombinant C. glutamicum into a seed culture medium (e.g., LB medium) and incubate at 30°C with shaking at 200 rpm for 12-16 hours. b. Transfer the seed culture to a larger volume of production medium (e.g., CGXII medium) and continue incubation until the desired cell density is reached (e.g., OD600 of 10-20). c. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. d. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

2. Cell Permeabilization (Optional but Recommended): a. Resuspend the washed cells in the same buffer to a final concentration of 25 g/L (wet cell weight). b. Add a permeabilizing agent, such as 1% (w/v) Triton X-100, to the cell suspension.[6][13] c. Incubate at room temperature for 30 minutes with gentle agitation. d. Centrifuge the permeabilized cells and wash them with buffer to remove the permeabilizing agent.

3. Cell Immobilization (Optional for Continuous Processes): a. Mix the permeabilized cell suspension with a 3% (w/v) sodium alginate solution.[6][14] b. Extrude the mixture dropwise into a 0.2 M CaCl2 solution to form beads. c. Allow the beads to harden for 1 hour at 4°C. d. Wash the immobilized cell beads with buffer.

4. Bioconversion Reaction: a. Prepare the reaction mixture containing 300-500 g/L D-galactose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Add the permeabilized cells (free or immobilized) to the reaction mixture. c. Incubate the reaction at the optimal temperature for the expressed enzyme (e.g., 50°C for Geobacillus thermodenitrificans D-GaI) with gentle agitation.[6][14] d. Monitor the reaction progress by taking samples periodically.

5. Product Analysis: a. Terminate the reaction in the samples by heat treatment (e.g., boiling for 10 minutes). b. Centrifuge the samples to remove cells or beads. c. Analyze the supernatant for D-tagatose and D-galactose concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad Aminex HPX-87C) and a refractive index detector.

Protocol 2: Multi-Enzyme Cascade for D-Tagatose Production from D-Fructose

This protocol describes a whole-cell biocatalytic process using an engineered E. coli strain co-expressing multiple enzymes for the conversion of D-fructose to D-tagatose.[11]

1. Recombinant Strain Construction and Cultivation: a. Construct a recombinant E. coli strain co-expressing the genes for polyphosphate kinase (PPK), fructose kinase (FRK), and D-tagatose-6-phosphate 3-epimerase (FbaA). b. Cultivate the engineered strain in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics for plasmid maintenance. Induce gene expression as required (e.g., with IPTG). c. Harvest and wash the cells as described in Protocol 1.

2. Whole-Cell Biotransformation: a. Prepare a reaction mixture containing D-fructose (e.g., 30 g/L), a phosphate (B84403) source (e.g., sodium hexametaphosphate), ATP (e.g., 40 mmol/L), and MgCl2 in a buffer (e.g., Tris-HCl, pH 7.5). b. Resuspend the harvested cells in the reaction mixture to a final OD600 of 50. c. Incubate the reaction at the optimal temperature (e.g., 40°C) with shaking (e.g., 200 rpm) for 24 hours.[11]

3. Dephosphorylation Step: a. After the initial biotransformation, terminate the cellular reaction by boiling for 15 minutes.[11] b. Cool the mixture and add phytase (e.g., 1 U/L) to dephosphorylate the tagatose-6-phosphate intermediate.[11] c. Incubate for an additional 5 hours at 40°C.[11]

4. Fed-Batch Strategy for Higher Titer (Optional): a. For higher product concentrations, employ a fed-batch strategy. Start with a higher initial concentration of D-fructose (e.g., 100 g/L). b. Periodically add fresh cells and sodium hexametaphosphate to maintain catalytic activity.[11]

5. Sample Analysis: a. Analyze the final reaction mixture for D-tagatose concentration using HPLC as described in Protocol 1.

IV. Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biochemical pathways and the general experimental workflow for D-tagatose production.

Biochemical Pathways

D_Tagatose_Production_Pathways cluster_galactose From D-Galactose cluster_lactose From Lactose cluster_fructose From D-Fructose (Multi-enzyme Cascade) D-Galactose D-Galactose D-Tagatose D-Tagatose D-Galactose->D-Tagatose L-Arabinose Isomerase (L-AI) D-Tagatose_L D-Tagatose D-Galactose->D-Tagatose_L L-Arabinose Isomerase (L-AI) Lactose Lactose Lactose->D-Galactose β-Galactosidase D-Glucose D-Glucose Lactose->D-Glucose β-Galactosidase D-Fructose D-Fructose Fructose-6-Phosphate Fructose-6-Phosphate D-Fructose->Fructose-6-Phosphate Fructokinase (FRK) Tagatose-6-Phosphate Tagatose-6-Phosphate Fructose-6-Phosphate->Tagatose-6-Phosphate D-Tagatose-6-Phosphate 3-Epimerase (FbaA) D-Tagatose_F D-Tagatose Tagatose-6-Phosphate->D-Tagatose_F Phosphatase

Caption: Key biochemical pathways for D-tagatose production.

Experimental Workflow

Experimental_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Strain_Selection Strain Selection/ Engineering Media_Preparation Media Preparation and Sterilization Strain_Selection->Media_Preparation Cultivation Inoculation and Cultivation Media_Preparation->Cultivation Cell_Harvesting Cell Harvesting and Washing Cultivation->Cell_Harvesting Biocatalyst_Preparation Biocatalyst Preparation (e.g., Permeabilization/ Immobilization) Cell_Harvesting->Biocatalyst_Preparation Fermentation Fermentation/ Bioconversion Reaction Biocatalyst_Preparation->Fermentation Separation Separation of Biomass Fermentation->Separation Purification Product Purification (e.g., Chromatography) Separation->Purification Analysis Product Analysis (HPLC) Purification->Analysis

Caption: General experimental workflow for D-tagatose production.

Logical Relationship of Production Strategies

Production_Strategies D-Tagatose Production D-Tagatose Production Biotechnological Methods Biotechnological Methods D-Tagatose Production->Biotechnological Methods Chemical Synthesis Chemical Synthesis D-Tagatose Production->Chemical Synthesis Whole-Cell Catalysis Whole-Cell Catalysis Biotechnological Methods->Whole-Cell Catalysis Enzymatic Conversion Enzymatic Conversion Biotechnological Methods->Enzymatic Conversion Recombinant Microorganisms Recombinant Microorganisms Recombinant Microorganisms->Whole-Cell Catalysis Isolated Enzymes Isolated Enzymes Isolated Enzymes->Enzymatic Conversion

Caption: Relationship between D-tagatose production methods.

References

α-D-Tagatopyranose: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Tagatopyranose, a C-4 epimer of D-fructose, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its unique stereochemical arrangement, featuring multiple contiguous stereocenters, provides a readily available and cost-effective starting material for the stereoselective synthesis of a wide array of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key chiral intermediates and heterocyclic compounds.

Key Applications

The inherent chirality of this compound makes it an excellent precursor for the synthesis of various high-value molecules, including:

  • Chiral Heterocycles: The pyranose ring of tagatose serves as a scaffold for the synthesis of stereochemically defined nitrogen-containing heterocycles such as piperidines and pyrrolidines, which are common motifs in many pharmaceuticals.

  • Iminosugars: As a carbohydrate mimic, this compound is a suitable starting material for the synthesis of iminosugars, a class of compounds known for their glycosidase inhibitory activity and potential as therapeutic agents for various diseases, including diabetes and viral infections.

  • Bioactive Natural Products and Drug Intermediates: The rich stereochemistry of this compound can be strategically manipulated to construct complex natural products and key chiral intermediates for the pharmaceutical industry.

Data Presentation: Regioselective Benzoylation of D-Tagatose

A key transformation in the utilization of this compound is the selective protection of its hydroxyl groups. The regioselective benzoylation of D-tagatose to afford 1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranose is a critical step for further functionalization.[1][2]

ProductReagents and ConditionsYield (%)Reference
1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranoseD-tagatose, Benzoyl chloride, Pyridine (B92270)/CH2Cl2 (1:1), 0 °C to room temperature, 43 h88[1][2]
1,2,3,4,5-penta-O-benzoyl-α-D-tagatopyranoseD-tagatose, Benzoyl chloride, Pyridine/CH2Cl2 (1:1), 4-dimethylaminopyridine, 0 °C to 50 °C, 43 h5 (7:1 mixture with furanose form)[1]
1,2,3,4,6-penta-O-benzoyl-α-D-tagatofuranoseD-tagatose, Benzoyl chloride, Pyridine/CH2Cl2 (1:1), 4-dimethylaminopyridine, 0 °C to 50 °C, 43 h[1]

Experimental Protocols

Protocol 1: Synthesis of 1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranose[1][2]

This protocol details the regioselective benzoylation of D-tagatose.

Materials:

  • D-Tagatose

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • Benzoyl chloride

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a solution of D-tagatose (1.80 g, 10.0 mmol) in a 1:1 mixture of pyridine and CH2Cl2 (50 mL each).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (5.81 mL, 50.0 mmol) to the cooled solution over 1 hour using a syringe pump.

  • Stir the resulting mixture at 0 °C for 3 hours, and then allow it to warm to room temperature and stir for an additional 40 hours.

  • Quench the reaction by adding MeOH (10 mL) and stirring for 10 minutes at room temperature.

  • Remove the solvents under reduced pressure.

  • Dilute the residue with 50% EtOAc in n-hexane and wash successively with 1 M HCl, saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with 20% EtOAc in n-hexane) to yield 1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranose as an off-white amorphous solid (5.28 g, 88% yield).[2]

Visualizations

Synthetic Workflow: From D-Tagatose to a Protected Chiral Building Block

The following diagram illustrates the workflow for the preparation of a key protected intermediate from D-tagatose, which can then be used in further synthetic transformations.

G start D-Tagatose reagents Benzoyl Chloride, Pyridine/CH2Cl2 start->reagents reaction Regioselective Benzoylation reagents->reaction workup Quenching (MeOH) Aqueous Workup reaction->workup purification Flash Column Chromatography workup->purification product 1,3,4,5-tetra-O-benzoyl- α-D-tagatopyranose purification->product

Caption: Workflow for the synthesis of a protected tagatopyranose intermediate.

Conceptual Pathway: α-D-Tagatopyranose as a Chiral Precursor

This diagram illustrates the central role of α-D-tagatopyranose as a starting material for the synthesis of diverse classes of chiral molecules.

G tagatose α-D-Tagatopyranose (Chiral Pool) derivatization Derivatization & Functionalization tagatose->derivatization heterocycles Chiral Heterocycles (e.g., Piperidines) derivatization->heterocycles iminosugars Iminosugars derivatization->iminosugars natural_products Natural Products & Drug Intermediates derivatization->natural_products

Caption: Synthetic utility of α-D-tagatopyranose.

This compound is a readily accessible and stereochemically rich starting material with significant potential in organic synthesis. The protocols and data presented here demonstrate its utility in the preparation of valuable chiral building blocks. Further exploration of its application in the synthesis of complex bioactive molecules is a promising area for future research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Characterization of alpha-D-tagatopyranose using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-tagatopyranose, a naturally occurring ketohexose, is an epimer of D-fructose with growing interest in the food and pharmaceutical industries due to its properties as a low-calorie sweetener and its potential therapeutic applications. Accurate structural characterization is paramount for its quality control and further development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of carbohydrates like this compound. These application notes provide a comprehensive guide to the use of 13C NMR for the characterization of this compound, including detailed experimental protocols and data interpretation.

Data Presentation

The 13C NMR chemical shifts of this compound are distinctive and provide a fingerprint for its identification. The assignments for the six carbon atoms in deuterium (B1214612) oxide (D₂O) are summarized in the table below, based on the seminal work of Angyal & Bethell.[1][2][3][4]

Carbon AtomChemical Shift (ppm)
C-164.5
C-298.8
C-372.1
C-470.0
C-573.2
C-662.9

Chemical shifts are referenced to dioxane at 67.4 ppm. Data is sourced from Angyal, S. J., & Bethell, G. S. (1976). Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses. Australian Journal of Chemistry, 29(6), 1249-1265.[1][2]

Experimental Protocols

This section details the methodology for acquiring high-quality 13C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 20-50 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D). Ensure complete dissolution by gentle vortexing.

  • Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as dioxane (δ = 67.4 ppm) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP, δ = 0.0 ppm) can be added.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Equilibration: Allow the solution to equilibrate at the desired experimental temperature to ensure a stable tautomeric equilibrium is reached.

NMR Data Acquisition

The following parameters are recommended for a standard 1D 13C NMR experiment on a 500 MHz (or higher) spectrometer.

ParameterRecommended Value
Pulse Programzgpg30 (proton-decoupled with a 30° pulse)
SolventD₂O
Temperature298 K (25 °C)
Number of Scans (NS)1024 - 4096 (or more, depending on concentration)
Relaxation Delay (D1)2-5 seconds
Acquisition Time (AQ)1-2 seconds
Spectral Width (SW)200-250 ppm (centered around 100 ppm)
DecouplingProton broadband decoupling (e.g., garp or waltz16)
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard or to the known chemical shift of a residual solvent peak if an internal standard is not used.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Mandatory Visualization

The following diagram illustrates the general workflow for the characterization of this compound using 13C NMR spectroscopy.

G Workflow for this compound Characterization by 13C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Characterization weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer Parameters transfer->setup acquire Acquire 1D 13C NMR Spectrum setup->acquire ft Fourier Transform & Phasing acquire->ft baseline Baseline Correction ft->baseline reference Chemical Shift Referencing baseline->reference assign Assign Carbon Resonances reference->assign compare Compare with Reference Data assign->compare confirm Confirm Structure & Purity compare->confirm

Caption: Experimental workflow for 13C NMR characterization.

References

Application Note and Protocol: X-ray Crystallography of α-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of α-D-tagatopyranose, a ketohexose sugar of interest in various fields, including drug development as a low-calorie sweetener. The following sections outline the methodology for crystallization, data collection, and structure refinement, supplemented with quantitative data and a procedural workflow diagram.

Introduction

α-D-tagatopyranose is the crystalline form of D-tagatose, a naturally occurring monosaccharide. While D-tagatose exists in furanose and pyranose forms in solution, it is the α-pyranose anomer that preferentially crystallizes.[1][2] Understanding the three-dimensional structure of this molecule is crucial for comprehending its physical properties and biological interactions. X-ray crystallography provides the definitive method for elucidating this atomic arrangement.

Experimental Protocol

This protocol is based on the successful crystallization and structure determination of α-D-tagatopyranose.[1][2]

Crystallization

Transparent, prismatic crystals of α-D-tagatopyranose can be obtained through slow solvent evaporation.[1][2]

  • Materials:

    • α-D-tagatopyranose

    • Deionized water

    • Acetone

    • Crystallization vials

  • Procedure:

    • Prepare a 1:10 (v/v) mixture of deionized water and acetone.

    • Dissolve α-D-tagatopyranose in this solvent mixture to create a saturated or near-saturated solution.

    • Allow for the slow, competitive evaporation of the solvents at ambient temperature.

    • Transparent prismatic crystals suitable for X-ray diffraction will appear over time.[1][2]

X-ray Data Collection
  • Crystal Mounting:

    • Select a suitable single crystal (approximately 0.50 x 0.30 x 0.20 mm) under a microscope.[2]

    • Mount the crystal on a goniometer head.

  • Data Collection Parameters:

    • Cool the crystal to 190 K using a suitable cryostream to minimize thermal motion.[1][2]

    • Use a diffractometer equipped with Molybdenum (Mo Kα) radiation (λ = 0.71073 Å).

    • Collect diffraction data using an appropriate data collection strategy, such as that provided by the COLLECT software.[1]

Data Processing and Structure Solution
  • Data Processing:

    • Process the collected diffraction data using software such as DENZO/SCALEPACK for cell refinement and data reduction.[1]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or other suitable programs.

    • Refine the structure using full-matrix least-squares on F².

    • The final R-factor for the published structure was 0.025, with a wR factor of 0.065.[1]

Data Presentation

The crystallographic data for α-D-tagatopyranose is summarized in the table below.[1][2]

Parameter Value
Chemical FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.2201 (1) Å, b = 6.5022 (1) Å, c = 17.6629 (4) Å
Unit Cell Volume714.36 (2) ų
Molecules per Unit Cell (Z)4
Temperature190 K
RadiationMo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ)0.15 mm⁻¹
Crystal Size0.50 x 0.30 x 0.20 mm
R-factor0.025
wR-factor0.065

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the X-ray crystallography protocol for α-D-tagatopyranose.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination dissolve Dissolve α-D-tagatopyranose in Water/Acetone (1:10) evaporate Slow Solvent Evaporation dissolve->evaporate crystals Harvest Prismatic Crystals evaporate->crystals mount Mount Crystal on Goniometer crystals->mount cool Cool Crystal to 190 K mount->cool diffract X-ray Diffraction (Mo Kα radiation) cool->diffract process Process Data (DENZO/SCALEPACK) diffract->process solve Solve Structure process->solve refine Refine Structure solve->refine validate Validate and Deposit Structure refine->validate

X-ray Crystallography Workflow for α-D-Tagatopyranose

References

Application Notes and Protocols for the Use of D-Tagatose in Food and Beverage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose is a naturally occurring monosaccharide and a functional sweetener that offers significant potential in the formulation of food and beverage products. As an epimer of D-fructose, it provides a sweetness profile remarkably similar to sucrose (B13894), at approximately 92% the intensity, but with only 38% of the calories (1.5 kcal/g).[1][2][3][4] Its unique metabolic pathway, low glycemic index, and prebiotic properties make it an attractive ingredient for the development of healthier food options. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing D-tagatose.

D-Tagatose has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA), further supporting its use in a wide range of food and beverage applications.[3]

Physicochemical and Functional Properties

D-Tagatose exhibits a range of physicochemical and functional properties that are advantageous in food and beverage formulation. A summary of these properties is presented in the table below.

PropertyValue/DescriptionReferences
Chemical Formula C₆H₁₂O₆[5]
Molar Mass 180.16 g/mol [5]
Appearance White, crystalline powder[3][5]
Sweetness (relative to sucrose) 92%[1][3][4]
Caloric Value 1.5 kcal/g[1][3]
Glycemic Index (GI) 3[6]
Solubility in Water (at 20°C) 160 g/100 mL[5]
Melting Point 133-137 °C[5]
Maillard Reaction Highly reactive, contributes to browning and flavor development.[2][7]
Stability Stable in a pH range of 3-7.[8] Minimal degradation under typical pasteurization conditions.[9]

Applications in Food and Beverage Formulation

D-Tagatose can be successfully incorporated into a variety of food and beverage products, offering benefits such as calorie reduction, improved flavor profiles, and enhanced browning.

Beverages

In beverages, D-tagatose functions as a low-calorie sweetener and can improve the overall flavor profile by masking the off-tastes of high-intensity sweeteners.[10]

Bakery Products

Due to its high reactivity in the Maillard reaction, D-tagatose contributes to desirable browning and flavor development in baked goods.[7][11][12] It can also impact the textural properties of products like cookies and cakes.[11][13]

Confectionery

D-Tagatose can be used in confectionery products such as chocolates and candies. In dark chocolate, formulations with D-tagatose have shown acceptable viscosity and sensory properties.

Dairy Products

D-Tagatose is naturally found in some dairy products and can be used as a sweetener in items like yogurt. Studies have shown that substituting sucrose with D-tagatose in strawberry-flavored yogurt can result in products with good consumer acceptability.[4]

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the application of D-tagatose in food and beverage formulation.

Protocol 1: Sensory Evaluation of D-Tagatose in a Beverage System

Objective: To determine the sensory profile of a beverage sweetened with D-tagatose compared to a sucrose-sweetened control.

Materials:

  • D-Tagatose

  • Sucrose

  • Citric acid

  • Lemon flavor

  • Deionized water

  • Glass beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Sensory evaluation booths

  • Coded sample cups

  • Water for rinsing

  • Unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare a base beverage solution containing 0.1% (w/v) citric acid and 0.05% (w/v) lemon flavor in deionized water.

    • Prepare a control sample by dissolving sucrose in the base solution to achieve a 10% (w/v) concentration.

    • Prepare a test sample by dissolving D-tagatose in the base solution to achieve a concentration that is iso-sweet to the control. Based on its relative sweetness of 92%, a starting concentration of 10.87% (w/v) D-tagatose is recommended.

    • Prepare a range of D-tagatose concentrations (e.g., 8%, 10%, 12%) to assess dose-response effects on sensory attributes.

    • Present all samples, chilled to a uniform temperature (e.g., 10°C), in coded cups.

  • Panelist Training:

    • Recruit and train a panel of 10-15 individuals in descriptive sensory analysis.

    • Familiarize panelists with the key sensory attributes to be evaluated: sweetness, sourness, bitterness, aftertaste, and mouthfeel.

    • Provide reference standards for each attribute to anchor the panelists' ratings.

  • Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled lighting and temperature.

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted cracker between samples.

    • Ask panelists to rate the intensity of each sensory attribute on a 15-cm line scale anchored with "low" and "high" at the ends.

  • Data Analysis:

    • Measure the ratings from the line scales for each attribute.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different from each other.

Experimental Workflow for Sensory Evaluation

sensory_evaluation_workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_base Prepare Base Beverage prep_control Prepare Sucrose Control prep_base->prep_control prep_test Prepare D-Tagatose Samples prep_base->prep_test sample_presentation Present Randomized Samples prep_test->sample_presentation panel_training Train Sensory Panel panel_training->sample_presentation rating Panelists Rate Attributes sample_presentation->rating data_collection Collect Rating Data rating->data_collection anova Perform ANOVA data_collection->anova post_hoc Conduct Post-Hoc Tests anova->post_hoc

Caption: Workflow for the sensory evaluation of D-tagatose in a beverage.

Protocol 2: Determination of Water Activity (a_w)

Objective: To measure the water activity of a food product formulated with D-tagatose.

Materials:

  • Food product containing D-tagatose

  • Water activity meter

  • Sample cups

  • Saturated salt solutions for calibration (e.g., NaCl for a_w = 0.753)

Procedure:

  • Instrument Calibration:

    • Calibrate the water activity meter according to the manufacturer's instructions using a saturated salt solution with a known water activity.

  • Sample Preparation:

    • Place a representative sample of the food product into a clean, dry sample cup.

    • Ensure the cup is filled to the appropriate level as specified by the instrument manufacturer to ensure accurate headspace readings.

  • Measurement:

    • Place the sample cup into the measurement chamber of the water activity meter.

    • Seal the chamber and initiate the measurement.

    • Allow the instrument to equilibrate until a stable water activity reading is obtained. The instrument measures the equilibrium relative humidity (ERH) of the headspace above the sample and converts it to water activity (a_w = ERH/100).[14]

    • Record the water activity and the temperature of the measurement.

  • Data Analysis:

    • Perform measurements in triplicate for each sample and calculate the average water activity.

Experimental Workflow for Water Activity Measurement

water_activity_workflow start Start calibrate Calibrate Water Activity Meter start->calibrate prepare_sample Prepare Food Sample calibrate->prepare_sample measure Measure Water Activity prepare_sample->measure record Record a_w and Temperature measure->record analyze Calculate Average a_w record->analyze end End analyze->end

Caption: Workflow for measuring the water activity of a food product.

Protocol 3: Viscosity Measurement of D-Tagatose Solutions

Objective: To determine the viscosity of aqueous D-tagatose solutions at various concentrations and temperatures.

Materials:

  • D-Tagatose

  • Deionized water

  • Rotational rheometer with a concentric cylinder or cone-and-plate geometry

  • Temperature control unit for the rheometer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare a series of D-tagatose solutions in deionized water at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w).

    • Ensure the D-tagatose is completely dissolved.

  • Instrument Setup:

    • Set up the rheometer with the appropriate geometry.

    • Use the temperature control unit to bring the sample to the desired measurement temperature (e.g., 20°C, 40°C, 60°C).

  • Measurement:

    • Load the D-tagatose solution onto the rheometer.

    • Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to determine the flow behavior.

    • Record the viscosity (in cP or mPa·s) as a function of the shear rate.

  • Data Analysis:

    • For Newtonian fluids, the viscosity will be constant across the shear rate range. Report the average viscosity at each concentration and temperature.

    • For non-Newtonian fluids, analyze the flow curve to determine the viscosity at a specific shear rate or fit the data to a rheological model (e.g., Power Law).

    • Plot viscosity as a function of concentration at each temperature.

Experimental Workflow for Viscosity Measurement

viscosity_workflow start Start prep_solutions Prepare D-Tagatose Solutions start->prep_solutions setup_rheometer Set up Rheometer and Temperature prep_solutions->setup_rheometer load_sample Load Sample setup_rheometer->load_sample perform_sweep Perform Shear Rate Sweep load_sample->perform_sweep record_data Record Viscosity Data perform_sweep->record_data analyze_data Analyze Flow Behavior record_data->analyze_data end End analyze_data->end

Caption: Workflow for measuring the viscosity of D-tagatose solutions.

Signaling Pathways and Metabolism

D-Tagatose is metabolized differently from sucrose, contributing to its low caloric value and low glycemic index. A simplified overview of its metabolic pathway is presented below.

D-Tagatose Metabolism Pathway

tagatose_metabolism Tagatose D-Tagatose Tagatose_1P D-Tagatose-1-Phosphate Tagatose->Tagatose_1P Fructokinase DHAP Dihydroxyacetone Phosphate Tagatose_1P->DHAP Aldolase B Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Tagatose_1P->Glyceraldehyde_3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde_3P->Glycolysis

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-tagatose (B3328093). The following sections address common challenges, provide quantitative data on reaction outcomes, detail experimental protocols, and offer visual workflows to aid in experimental design and execution.

Troubleshooting Guide & FAQs

This section is designed to address specific issues that may be encountered during the chemical synthesis of D-tagatose, primarily through the isomerization of D-galactose (B84031) under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products I should expect during the chemical synthesis of D-tagatose?

A1: The main by-products formed during the alkaline isomerization of D-galactose are its epimer, D-talose, and various aldol (B89426) condensation products.[1] The reaction proceeds via a 1,2-enediol intermediate as part of the Lobry de Bruyn-Alberda-van Ekenstein transformation, which can lead to the formation of these isomers.[2] Additionally, under harsh alkaline conditions or at elevated temperatures, degradation of sugars can occur, leading to a complex mixture of other by-products.[3]

Q2: My final D-tagatose product has a yellow or brownish tint. What is the cause and how can I prevent it?

A2: A yellow or brownish coloration is typically due to Maillard reactions or caramelization.[4] Maillard reactions occur between the amino groups of amino acids and the carbonyl group of the reducing sugars at elevated temperatures.[3][4] Caramelization is the degradation of sugar at high temperatures. To prevent this:

  • Lower the reaction temperature: Operating at temperatures below 60°C can significantly reduce the rate of these browning reactions.[5]

  • Ensure high-purity starting materials: Use D-galactose that is free from amino acid contamination.

  • Control pH: While alkaline conditions are necessary for isomerization, excessively high pH can promote sugar degradation. A pH of around 12 is often used.[1]

  • Purification: Treatment with activated carbon during the purification process can help remove colored impurities.[5]

Q3: The yield of D-tagatose in my reaction is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields are a common challenge in D-tagatose chemical synthesis. Several factors can contribute to this:

  • Reaction Equilibrium: The isomerization of D-galactose to D-tagatose is a reversible reaction that reaches an equilibrium, limiting the theoretical yield.[3]

  • By-product Formation: The formation of D-talose and other by-products directly reduces the yield of D-tagatose.

  • Degradation of Sugars: Harsh reaction conditions (high temperature and pH) can lead to the degradation of both the starting material (D-galactose) and the product (D-tagatose).[4]

  • Suboptimal Catalyst Concentration: The concentration of the alkaline catalyst (e.g., calcium hydroxide) is crucial. Insufficient catalyst may lead to an incomplete reaction, while excessive amounts can promote degradation.

To improve the yield:

  • Optimize Reaction Conditions: Systematically vary the temperature, pH, and catalyst concentration to find the optimal balance between the rate of isomerization and the extent of side reactions.

  • Use of Complexing Agents: Calcium hydroxide (B78521) is a commonly used catalyst because it forms an insoluble complex with D-tagatose, which shifts the equilibrium towards the product and helps to protect it from degradation.[6]

  • Purification Strategy: An efficient purification method is essential to isolate D-tagatose from the reaction mixture, which can be challenging due to the similar properties of the sugar isomers. Chromatographic methods are often employed for this purpose.[1]

Q4: What is the role of calcium hydroxide in the synthesis of D-tagatose?

A4: Calcium hydroxide serves a dual purpose in the chemical synthesis of D-tagatose from D-galactose. Firstly, it provides the alkaline conditions necessary to catalyze the isomerization reaction.[1] Secondly, it forms a complex with the produced D-tagatose, leading to its precipitation from the solution. This precipitation is advantageous as it shifts the reaction equilibrium towards the formation of more D-tagatose, thereby increasing the overall yield.[6]

Quantitative Data on By-product Formation

The yield of D-tagatose and the formation of by-products are highly dependent on the reaction conditions. The following table summarizes quantitative data from various studies on the chemical isomerization of D-galactose.

CatalystTemperature (°C)pHD-galactose Conversion (%)D-tagatose Yield (%)D-talose Yield (%)Other By-products (%)Reference
NaOH6511.0Not Reported~15Not ReportedSignificant[7]
NaOH-PBS6012.0Not Reported~25Not ReportedSignificant[7]
Ca(OH)₂Room Temp~1210056-73Not ReportedNot Reported[8]
Ca(OH)₂40-60~12Not Reported>60Not ReportedNot Reported[5][6]
Phosphate Buffer1207.0Not Reported~13Increases with buffer conc.Not Reported[2]
Sn-β Zeolite110Not Applicable89.525Not ReportedNot Reported[9]
ArginineNot ReportedNot ReportedNot Reported<16.8Not ReportedNot Reported[3]
HydrotalciteNot ReportedNot ReportedNot Reported<27Not ReportedNot Reported[3]

Experimental Protocols

Detailed Methodology for Chemical Synthesis of D-Tagatose from D-Galactose using Calcium Hydroxide

This protocol describes a laboratory-scale procedure for the synthesis of D-tagatose.

Materials:

  • D-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)

  • Deionized water

  • Cation and anion exchange resins

  • Activated carbon

  • Ethanol

Procedure:

  • Isomerization Reaction:

    • Prepare an aqueous solution of D-galactose (e.g., 20% w/v) in a reaction vessel equipped with a stirrer and temperature control.

    • Slowly add a slurry of calcium hydroxide in deionized water to the D-galactose solution to achieve a pH of approximately 12.[1] A typical molar ratio of Ca(OH)₂ to D-galactose is 1:1 to 2:1.[8]

    • Maintain the reaction mixture at a controlled temperature, typically between 40-60°C, with constant stirring.[5] The reaction progress can be monitored by taking aliquots and analyzing the sugar composition using HPLC. The reaction is typically run for several hours until equilibrium is reached.

  • Neutralization and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding dilute sulfuric acid or by bubbling carbon dioxide gas through the solution.[5] This will break the calcium-tagatose complex and precipitate calcium as either calcium sulfate (B86663) (CaSO₄) or calcium carbonate (CaCO₃).

  • Purification:

    • Filter the mixture to remove the insoluble calcium salt.

    • To decolorize the filtrate, add activated carbon, stir for a period (e.g., 30 minutes), and then filter to remove the carbon.[5]

    • Pass the decolorized filtrate through a column packed with a strong acid cation exchange resin followed by a column with a weak base anion exchange resin to remove remaining ions.[1]

    • The resulting solution contains D-tagatose, unreacted D-galactose, and other sugar by-products like D-talose.

  • Isolation and Crystallization:

    • Concentrate the purified sugar solution under reduced pressure using a rotary evaporator.

    • The concentrated syrup can be subjected to chromatographic separation (e.g., simulated moving bed chromatography) to isolate D-tagatose from D-galactose and D-talose.[1]

    • Induce crystallization of the purified D-tagatose from the concentrated syrup, often by adding ethanol.

    • Collect the D-tagatose crystals by filtration and dry them under vacuum.

Visualizing the Process

Chemical Synthesis and Purification Workflow for D-Tagatose

The following diagram illustrates the key stages in the chemical synthesis of D-tagatose from D-galactose, highlighting the points of by-product formation and the necessary purification steps.

D_Tagatose_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_byproducts By-product Formation cluster_purification Purification Stage d_galactose D-Galactose Solution isomerization Isomerization (Ca(OH)₂, 40-60°C, pH 12) d_galactose->isomerization reaction_mixture Reaction Mixture (D-Tagatose-Ca Complex, D-Galactose, By-products) isomerization->reaction_mixture Equilibrium Mixture d_talose D-Talose reaction_mixture->d_talose aldol_products Aldol Condensation Products reaction_mixture->aldol_products maillard_products Maillard Reaction Products (Color) reaction_mixture->maillard_products neutralization Neutralization (H₂SO₄ or CO₂) reaction_mixture->neutralization filtration1 Filtration (Remove Ca Salt) neutralization->filtration1 decolorization Decolorization (Activated Carbon) filtration1->decolorization ion_exchange Ion Exchange Chromatography decolorization->ion_exchange concentration Concentration ion_exchange->concentration crystallization Crystallization concentration->crystallization pure_d_tagatose Pure D-Tagatose crystallization->pure_d_tagatose

Caption: Workflow of D-Tagatose Chemical Synthesis.

Logical Relationship of By-product Formation

The formation of D-tagatose and its primary by-product, D-talose, from D-galactose under alkaline conditions is governed by the Lobry de Bruyn-Alberda-van Ekenstein transformation. This process involves a common enediol intermediate.

Lobry_de_Bruyn_van_Ekenstein D_Galactose D-Galactose (Aldose) Enediol 1,2-Enediol Intermediate D_Galactose->Enediol Isomerization D_Tagatose D-Tagatose (Ketose) Enediol->D_Tagatose Tautomerization D_Talose D-Talose (Aldose Epimer) Enediol->D_Talose Epimerization

Caption: Isomerization and Epimerization of D-Galactose.

References

Technical Support Center: Optimizing D-Tagatose Yield in Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of D-galactose to D-tagatose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic production of D-tagatose.

ProblemPotential CauseSuggested Solution
Low D-tagatose Yield Suboptimal reaction conditions (pH, temperature).Verify that the reaction pH and temperature are within the optimal range for the specific L-arabinose isomerase being used. Refer to the enzyme's technical datasheet. Optimal conditions can vary significantly between enzymes from different sources. For example, a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii has an optimal pH of 8.0 and temperature of 60°C for the free enzyme.[1]
Inadequate metal ion concentration.Many L-arabinose isomerases are metal-dependent enzymes, often requiring Mn²⁺ or Co²⁺ for maximal activity.[2][3] Ensure the correct metal ion is present at its optimal concentration (typically around 1-5 mM).[1][3][4] Conversely, some ions like Ca²⁺, Cu²⁺, and Ba²⁺ can be inhibitory.[3]
Enzyme inhibition.The substrate, D-galactose, or the product, D-tagatose, can cause substrate or product inhibition at high concentrations. Consider starting with a lower substrate concentration or implementing a fed-batch strategy.
Thermodynamic equilibrium.The isomerization of D-galactose to D-tagatose is a reversible reaction, and the equilibrium conversion rate is often around 40-50% under optimal conditions.[5][6] To shift the equilibrium towards D-tagatose, consider downstream processing to remove the product as it is formed.
Slow Reaction Rate Low enzyme concentration or activity.Increase the enzyme concentration in the reaction mixture. If using a purified enzyme, verify its activity with a standard assay before starting the main experiment.
Presence of inhibitors in the substrate solution.If using D-galactose derived from lactose (B1674315) hydrolysis (e.g., from whey), residual components from the hydrolysis process might inhibit the isomerase. Purifying the D-galactose solution prior to the isomerization reaction can improve the reaction rate.
Enzyme Instability Non-optimal pH or temperature.Operating the reaction outside the enzyme's stable pH and temperature range can lead to rapid denaturation and loss of activity. Refer to the enzyme's characterization data for its stability profile.
Proteolytic degradation.If using a crude enzyme extract, proteases present in the extract can degrade the L-arabinose isomerase. Consider using a purified enzyme or adding protease inhibitors.
Lack of stabilizing agents.For long-term reactions, especially at elevated temperatures, enzyme stability can be a concern. Immobilization of the enzyme on a solid support can significantly enhance its operational stability and allow for easier reuse.[7][8]
Inconsistent Results Variability in reagents or experimental setup.Ensure consistent quality of all reagents, including the substrate, buffer components, and enzyme preparations. Calibrate all equipment, such as pH meters and temperature controllers, regularly.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible addition of all reaction components.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzyme used for the conversion of D-galactose to D-tagatose?

The most extensively studied and utilized enzyme for this conversion is L-arabinose isomerase (L-AI, EC 5.3.1.4).[9][10] This enzyme naturally catalyzes the isomerization of L-arabinose to L-ribulose but can also effectively convert D-galactose to D-tagatose due to structural similarities between the substrates.[6]

Q2: What are the typical optimal pH and temperature for L-arabinose isomerase activity?

The optimal conditions vary depending on the microbial source of the enzyme. L-arabinose isomerases from mesophilic organisms generally have optimal temperatures between 45°C and 65°C and a pH optimum in the range of 6.0 to 8.0.[8][11][12] Thermostable L-AIs from thermophilic bacteria can have optimal temperatures as high as 80°C.[10] For instance, the L-AI from Thermoanaerobacter mathranii shows optimal activity at 60°C for the free enzyme and 75°C when immobilized.[1]

Q3: Are metal ions necessary for the reaction?

Many L-arabinose isomerases are metalloenzymes and require divalent cations for optimal activity. Manganese (Mn²⁺) and cobalt (Co²⁺) are the most common cofactors that significantly enhance enzyme activity.[2][3] However, some L-AIs are metal-independent, which can be advantageous in food and pharmaceutical applications to avoid concerns about metal toxicity.[6]

Q4: What is a typical yield for the enzymatic conversion of D-galactose to D-tagatose?

The conversion of D-galactose to D-tagatose is a reversible reaction that reaches a thermodynamic equilibrium. Typical conversion yields range from 30% to 57% under optimized conditions.[5][11][13] For example, the L-arabinose isomerase from Bifidobacterium adolescentis has been reported to achieve a conversion efficiency of 56.7%.[11]

Q5: How can I improve the yield of D-tagatose beyond the typical equilibrium?

To drive the reaction towards D-tagatose production, strategies that remove the product from the reaction mixture can be employed. One effective method is the selective microbial degradation of the remaining D-galactose. For instance, using Saccharomyces cerevisiae can selectively consume D-galactose, allowing for the purification of D-tagatose to over 95% purity.[1]

Q6: What is enzyme immobilization and how can it benefit my experiment?

Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique can significantly improve the operational stability of the enzyme, especially at higher temperatures and non-optimal pH values.[8] Immobilized enzymes are also easier to separate from the reaction mixture, allowing for their reuse in multiple batches, which can reduce costs.[7] Using an immobilized L-arabinose isomerase in a packed-bed bioreactor has been shown to allow for continuous production of D-tagatose.[8]

Q7: Can I use whole cells instead of a purified enzyme?

Yes, using whole microbial cells that express L-arabinose isomerase is a viable and often more cost-effective approach as it eliminates the need for enzyme purification.[4] Immobilization of whole cells can further enhance stability and reusability.[4]

Data Presentation

Table 1: Optimal Reaction Conditions for L-Arabinose Isomerases from Various Sources

Microbial SourceOptimal pHOptimal Temperature (°C)Required Metal Ion(s)Reference
Thermoanaerobacter mathranii (free)8.060Mn²⁺ (5 mM)[1]
Thermoanaerobacter mathranii (immobilized)7.575Mn²⁺ (5 mM)[1]
Bifidobacterium adolescentis6.555Mn²⁺[11]
Lactobacillus brevis7.065Mn²⁺, Co²⁺ (1 mM)[3]
Lactobacillus reuteri6.065Co²⁺, Mn²⁺[12]
Clostridium hylemonae7.0-7.550Mg²⁺ (1 mM)[2]
Arthrobacter sp. 22c5.0-9.052None[13]

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay for L-Arabinose Isomerase

This protocol is for determining the activity of L-arabinose isomerase by measuring the amount of D-tagatose produced from D-galactose.

Materials:

  • Purified L-arabinose isomerase or cell lysate containing the enzyme

  • D-galactose solution (e.g., 1 M in reaction buffer)

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

  • Metal ion solution (e.g., 100 mM MnCl₂)

  • Stopping solution (e.g., 0.5 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., an amine-based column)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 1 mL reaction, combine:

    • 500 µL of 1 M D-galactose solution

    • 440 µL of reaction buffer

    • 10 µL of 100 mM MnCl₂ solution (if required)

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of 0.5 M HCl.

  • Centrifuge the mixture to pellet any precipitate.

  • Analyze the supernatant for D-tagatose concentration using a calibrated HPLC system.

  • One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified conditions.

Protocol 2: Immobilization of L-Arabinose Isomerase in Calcium Alginate Beads

This protocol describes a common method for immobilizing enzymes for enhanced stability and reusability.

Materials:

  • Purified L-arabinose isomerase solution

  • Sodium alginate powder

  • Calcium chloride (CaCl₂) solution (e.g., 0.2 M)

  • Distilled water

Procedure:

  • Prepare a 2-3% (w/v) sodium alginate solution by slowly dissolving the powder in distilled water with constant stirring. Heat gently if necessary to fully dissolve.

  • Cool the sodium alginate solution to room temperature.

  • Mix the L-arabinose isomerase solution with the sodium alginate solution at a desired enzyme loading. Keep the mixture on ice.

  • Drop the enzyme-alginate mixture into a gently stirring 0.2 M CaCl₂ solution using a syringe or pipette. Beads will form upon contact with the calcium chloride.

  • Allow the beads to harden in the CaCl₂ solution for at least 30 minutes at 4°C.

  • Collect the immobilized enzyme beads by filtration or decantation.

  • Wash the beads several times with reaction buffer to remove excess calcium chloride and any unbound enzyme.

  • The immobilized enzyme beads are now ready for use in the conversion reaction.

Visualizations

Enzymatic_Conversion_Pathway D_Galactose D-Galactose D_Tagatose D-Tagatose D_Galactose->D_Tagatose Isomerization Enzyme L-Arabinose Isomerase

Caption: Enzymatic isomerization of D-galactose to D-tagatose.

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_production Production & Analysis Enzyme_Source Select Enzyme Source (e.g., Microbial Strain) Enzyme_Prep Enzyme Preparation (Purification or Whole Cell) Enzyme_Source->Enzyme_Prep Reaction_Setup Set up Reaction (Substrate, Buffer) Enzyme_Prep->Reaction_Setup Optimize_pH Optimize pH Reaction_Setup->Optimize_pH Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Optimize_Metal Optimize Metal Ion Conc. Optimize_Temp->Optimize_Metal Scale_Up Scale-Up Reaction Optimize_Metal->Scale_Up Analysis Product Analysis (HPLC) Scale_Up->Analysis Purification Downstream Purification Analysis->Purification

Caption: Workflow for optimizing D-tagatose production.

Troubleshooting_Tree Start Low D-Tagatose Yield Check_Conditions Check pH & Temperature Start->Check_Conditions Check_Metal Check Metal Ions Start->Check_Metal Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Inhibition Consider Inhibition Start->Check_Inhibition Solution_Conditions Adjust to Optimal Range Check_Conditions->Solution_Conditions Suboptimal Solution_Metal Add/Optimize Cofactors Check_Metal->Solution_Metal Absent/Suboptimal Solution_Enzyme Increase Enzyme Conc. / Use Fresh Batch Check_Enzyme->Solution_Enzyme Low Solution_Inhibition Lower Substrate Conc. / Fed-batch Check_Inhibition->Solution_Inhibition Likely

Caption: Troubleshooting decision tree for low D-tagatose yield.

References

Technical Support Center: Immobilized L-Arabinose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of immobilized L-arabinose isomerase (L-AI).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the immobilization and application of L-arabinose isomerase.

Issue 1: Low enzyme activity after immobilization.

  • Possible Cause: Suboptimal pH or temperature during the immobilization process.

  • Solution: Optimize the immobilization conditions. For instance, when immobilizing Bacillus licheniformis L-arabinose isomerase on aminopropyl glass modified with glutaraldehyde (B144438), the optimal conditions were found to be a pH of 7.1 and a temperature of 33°C.[1]

  • Possible Cause: Insufficient activation of the support material.

  • Solution: Ensure proper activation of the support. For example, when using bentonite (B74815), it can be activated with 3-aminopropyltriethoxysilane (B1664141) (3-APTES) and then treated with glutaraldehyde.[2][3]

  • Possible Cause: The enzyme's active site is blocked or conformationally changed upon immobilization.

  • Solution: Experiment with different immobilization techniques. Covalent attachment to a support with a spacer arm can help to preserve the enzyme's native conformation.

Issue 2: Poor thermal stability of the immobilized enzyme.

  • Possible Cause: Weak interaction between the enzyme and the support.

  • Solution: Employ post-immobilization techniques to enhance stability. Treatment with glutaraldehyde and ethylenediamine (B42938) after immobilization on a copper-chelate epoxy support has been shown to increase the operational stability of L-arabinose isomerase from Thermotoga maritima by more than two-fold.[4] This cross-linking stabilizes the multi-subunit structure of the enzyme.[4]

  • Possible Cause: The chosen support material does not provide a protective microenvironment.

  • Solution: Consider whole-cell immobilization. Immobilizing recombinant E. coli cells expressing L-AI in sodium alginate has been shown to enhance heat resistance at temperatures between 60-70°C.[5][6][7] The alginate hydrogel provides a protective microenvironment and reduces the conformational flexibility of the enzyme.[5]

Issue 3: Enzyme leakage from the support material.

  • Possible Cause: The enzyme is only physically adsorbed to the support.

  • Solution: Use covalent bonding for immobilization. Methods like using glutaraldehyde to covalently link the enzyme to an amine-functionalized support (e.g., aminopropyl glass or activated bentonite) can prevent leakage.[1][2][3]

  • Possible Cause: Mechanical stress during reaction and recovery processes.

  • Solution: Choose a robust support material and optimize the reaction conditions. For instance, alginate beads can be hardened with calcium chloride to improve their mechanical stability.[5] Minimizing vigorous stirring or high flow rates in packed-bed reactors can also reduce enzyme leakage.[8]

Issue 4: Reduced operational stability and reusability.

  • Possible Cause: Gradual denaturation of the enzyme over repeated cycles.

  • Solution: Implement post-immobilization stabilization. As mentioned, treatment with glutaraldehyde and ethylenediamine can significantly improve operational stability.[4]

  • Possible Cause: Accumulation of substrate oxidation products or other inhibitors in the enzyme's active site.[8]

  • Solution: Optimize the washing steps between cycles to ensure complete removal of products and any potential inhibitors.

  • Solution: Whole-cell immobilization can enhance reusability. Immobilized E. coli cells in sodium alginate retained 76% of their activity after five cycles and 83.6% of the initial yield after ten batches.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for immobilizing L-arabinose isomerase?

A1: Common methods for immobilizing L-arabinose isomerase include:

  • Covalent attachment: Using supports like aminopropyl glass modified with glutaraldehyde or glutaraldehyde-treated bentonite.[1][2][3]

  • Metal chelate affinity: Immobilizing His-tagged enzymes on copper-chelate epoxy supports.[4]

  • Entrapment: Encapsulating the enzyme or whole cells in matrices like sodium alginate.[5][6][7][9] Other reported supports include agarose, and chitopearl beads.[3]

Q2: How can I improve the stability of my immobilized L-arabinose isomerase?

A2: You can improve stability through:

  • Post-immobilization treatment: Cross-linking with agents like glutaraldehyde and ethylenediamine can stabilize the enzyme's structure.[4]

  • Whole-cell immobilization: Using whole cells provides a protective microenvironment for the enzyme.[5]

  • Support selection: Choosing a support that provides a favorable microenvironment and strong enzyme-support interaction is crucial.

Q3: What are the optimal pH and temperature conditions for immobilized L-arabinose isomerase?

A3: The optimal conditions can vary depending on the enzyme source and the immobilization method.

  • For L-arabinose isomerase from Bacillus licheniformis immobilized on aminopropyl glass, the optimal pH and temperature were similar to the free enzyme.[1]

  • Immobilized L-arabinose isomerase from E. coli on bentonite showed an optimal pH of 7.5 and an optimal temperature of 35°C, which was slightly higher than the free enzyme.[2][3]

  • Whole-cell immobilization of recombinant E. coli expressing L-AI showed optimal activity at 60°C and pH 6.5.[5][6][7]

  • L-arabinose isomerase from Klebsiella pneumoniae has an optimal pH of 8.0 and a temperature of 40°C.[10]

  • The enzyme from Lactobacillus reuteri displays maximum activity at 65°C and pH 6.0.[11]

Q4: Do I need to add metal ions to the reaction mixture?

A4: Many L-arabinose isomerases are metalloenzymes and require divalent cations for maximal activity and stability.

  • Mn2+ and Co2+ are commonly required.[12] For example, the L-AI from Lactobacillus plantarum requires these ions.[12]

  • The addition of 5 mM Mn2+ was found to be optimal for whole-cell catalysis using immobilized E. coli.[5][6][7]

  • However, some L-arabinose isomerases, like the one from Bacillus amyloliquefaciens, are metal-ion independent.[13]

Quantitative Data Summary

Table 1: Comparison of Free and Immobilized L-Arabinose Isomerase Stability

Enzyme SourceImmobilization MethodKey Stability ImprovementReference
Bacillus licheniformisAminopropyl glass with glutaraldehydeThermal stability improved 138-fold (half-life increased from 2 to 275 hours at 50°C).[1]
Thermotoga maritimaCopper-chelate epoxy support with glutaraldehyde and ethylenediamine treatmentMore than two-fold increase in operational stability.[4]
Recombinant E. coliWhole-cell immobilization in 3% sodium alginate and 2% CaCl₂Retained 76% activity after 5 cycles and 83.6% of initial yield after 10 batches. Enhanced heat resistance at 60-70°C.[5][6][7]
E. coli O157:H7Activated Bentonite with glutaraldehydeRetained full activity for 36 continuous uses and 84.63% of original activity after 50 uses.[2][3][14]

Table 2: Optimal Conditions for Different L-Arabinose Isomerases

Enzyme SourceFormOptimal pHOptimal Temperature (°C)Required Metal IonsReference
Bacillus licheniformisImmobilizedNo change from free enzymeNo change from free enzymeNot specified[1]
E. coli O157:H7Free7.030Not specified[2][3]
E. coli O157:H7Immobilized on Bentonite7.535Not specified[2][3]
Recombinant E. coliImmobilized whole cells6.5605 mM Mn2+[5][6][7]
Klebsiella pneumoniaeFree8.040Mn2+[10]
Lactobacillus reuteriFree6.065Divalent metal ions[11]
Lactobacillus plantarum NC8Free7.560Co2+, Mn2+[12]

Experimental Protocols

Protocol 1: Whole-Cell Immobilization of L-Arabinose Isomerase in Sodium Alginate

This protocol is based on the method described for immobilizing recombinant E. coli expressing L-AI.[5]

  • Cell Culture and Harvest: Culture recombinant E. coli expressing L-arabinose isomerase in a suitable medium (e.g., LB medium) until the desired cell density is reached. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM acetate (B1210297) buffer, pH 6.5).

  • Preparation of Sodium Alginate-Cell Mixture: Prepare a 3% (w/v) sodium alginate solution in the same buffer. Mix the harvested wet cells with the sodium alginate solution to achieve a final cell concentration of 120 g/L.

  • Bead Formation: Extrude the sodium alginate-cell mixture dropwise into a 2% (w/v) calcium chloride solution (pH 6.5) with gentle stirring. This will form spherical beads as the alginate cross-links.

  • Hardening: Allow the beads to harden in the calcium chloride solution for a period of 2 to 10 hours at room temperature.

  • Washing and Storage: Wash the immobilized cell beads three times with the buffer to remove excess calcium chloride and unentrapped cells. The beads can be stored at 4°C until use.

Protocol 2: Post-Immobilization Treatment with Glutaraldehyde and Ethylenediamine

This protocol is adapted from the procedure used to stabilize L-arabinose isomerase from Thermotoga maritima.[4]

  • Initial Immobilization: Immobilize the L-arabinose isomerase on a suitable support (e.g., a copper-chelate epoxy support for His-tagged enzymes).

  • Glutaraldehyde Treatment: After immobilization, treat the enzyme-support conjugate with a solution of glutaraldehyde (concentration to be optimized, e.g., 1% v/v) in a suitable buffer for a defined period.

  • Washing: Thoroughly wash the support with buffer to remove any unreacted glutaraldehyde.

  • Ethylenediamine Treatment: Treat the glutaraldehyde-activated support with an aqueous solution of ethylenediamine (concentration to be optimized).

  • Final Washing: Wash the support extensively with buffer to remove excess ethylenediamine.

  • Optional Copper Removal: If a metal-chelate support was used, a subsequent treatment with mercaptoethanol can be performed to remove any remaining copper ions, which may further increase biocatalytic activity.[4]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_post_immobilization Post-Immobilization (Optional) cluster_application Application enzyme L-Arabinose Isomerase (Free Enzyme or Whole Cells) immobilize Immobilization Process (Entrapment, Covalent Bonding) enzyme->immobilize support Support Material (e.g., Sodium Alginate, Epoxy Resin) support->immobilize post_treatment Stabilization Treatment (e.g., Glutaraldehyde Cross-linking) immobilize->post_treatment Enhance Stability bioreactor Bioreactor (Batch or Packed-Bed) immobilize->bioreactor post_treatment->bioreactor product Product (e.g., D-Tagatose) bioreactor->product

Caption: Experimental workflow for immobilization and stabilization of L-arabinose isomerase.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Stability of Immobilized L-AI cause1 Weak Enzyme-Support Interaction start->cause1 cause2 Suboptimal Immobilization Conditions (pH, Temp) start->cause2 cause3 Enzyme Denaturation (Thermal/Operational) start->cause3 sol1 Covalent Bonding or Cross-linking cause1->sol1 sol2 Optimize Immobilization Protocol cause2->sol2 sol3 Whole-Cell Immobilization cause3->sol3 sol4 Post-Immobilization Treatment cause3->sol4

Caption: Troubleshooting logic for improving immobilized L-AI stability.

References

Purification methods for alpha-D-tagatopyranose from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of α-D-tagatopyranose from reaction mixtures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying α-D-tagatopyranose from a reaction mixture?

A1: The most common strategies for purifying α-D-tagatopyranose involve a combination of chromatography and crystallization.[1]

  • Chromatography: Techniques like Simulated Moving Bed (SMB) chromatography are effective for large-scale separation of tagatose from other sugars like glucose and galactose.[2][3] Ion-exchange chromatography is also employed to remove salts and other charged impurities.[1]

  • Crystallization: As α-D-tagatopyranose is the anomer that crystallizes from solution, this is a crucial final step for obtaining a high-purity solid product.[4]

  • Chemical Precipitation: A method involving the formation of an insoluble tagatose-calcium complex can also be used for initial separation.[1]

Q2: What are the typical impurities found in a crude α-D-tagatopyranose reaction mixture?

A2: The impurities largely depend on the synthesis method.

  • Enzymatic Isomerization of D-galactose: The primary impurities are residual D-galactose and potentially small amounts of other sugars like glucose if the starting material was lactose.[1]

  • Chemical Isomerization: This method can produce a broader range of byproducts, including other sugar epimers and degradation products, particularly if high temperatures are used, which can lead to caramelization.[1][5]

Q3: Which analytical techniques are recommended for assessing the purity of α-D-tagatopyranose?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of tagatose and quantifying residual sugars.[1] Capillary Electrophoresis (CE) has also been developed as a robust and fast alternative for separating and quantifying D-tagatose (B3328093) in the presence of impurities like lactose, D-glucose, D-galactose, and D-talose.[6] For structural confirmation and identification of anomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[7]

Q4: What is the significance of temperature during the isomerization of D-galactose to D-tagatose?

A4: Temperature is a critical parameter. While higher temperatures can favor the conversion of galactose to tagatose, exceeding 80°C can lead to undesirable Maillard reactions or caramelization, which introduces impurities and reduces the overall yield.[1][8] An optimal temperature range of 60°C to 80°C is often used for industrial production.[1][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of α-D-tagatopyranose.

Crystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Failure to Crystallize Presence of Impurities: Residual sugars (e.g., glucose, galactose) can inhibit crystal formation.[1][9]- Re-purify the material using chromatography to remove impurities.[1]- Consider a preliminary purification step if the crude material is highly impure.[1]
Solution Not Supersaturated: The concentration of tagatose is too low for crystallization to occur.[1]- Concentrate the solution further by evaporating the solvent.[1]
Incorrect Solvent/Anti-solvent Ratio: The polarity of the solvent system may not be suitable for inducing crystallization.[1]- Systematically vary the ratio of the solvent and anti-solvent to find the optimal conditions for precipitation.[1]
Low Crystal Yield Crystallization Time Too Short: Insufficient time was allowed for complete crystal formation.[1]- Increase the incubation time at the crystallization temperature.[1]
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small crystals or an amorphous solid.[1]- Slow down the cooling process to allow for larger crystal growth.[1]
Oily or Amorphous Precipitate High Concentration of Impurities: Impurities can interfere with the formation of the crystal lattice.[1]- Perform an additional purification step, such as another round of column chromatography.[1]
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.- Experiment with different solvent and anti-solvent systems.
Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Tagatose from Galactose Incorrect Mobile Phase: The solvent composition is not optimal for resolving the two isomers.[1]- Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of aqueous to organic solvent.[1]
Low Column Efficiency: The column may be old, contaminated, or improperly packed.[1]- Clean the column according to the manufacturer's instructions or replace it if necessary.[1]
Flow Rate Too High: A high flow rate can reduce resolution.[1]- Decrease the flow rate to allow for better separation.
High Back Pressure in the System Clogged Column or System: Particulates from the sample may have clogged the column frit or tubing.[1]- Ensure the sample has been centrifuged and/or filtered through a 0.45 µm filter before loading.[1]- Clean the system and column as per the manufacturer's guidelines.[1]
Product Elutes with No Purity Sample Overload: Too much sample was loaded onto the column, exceeding its binding capacity.- Reduce the amount of crude sample loaded onto the column.

Quantitative Data

Table 1: Comparison of D-Galactose to D-Tagatose Conversion under Various Conditions

Catalyst/Enzyme SourceTemperature (°C)pHReaction Time (h)Conversion Yield (%)Reference
L-arabinose isomerase (Thermotoga maritima)907.5--[8]
L-arabinose isomerase (Lactobacillus plantarum NC8)605.5630[8]
L-arabinose isomerase Gali152 (immobilized)608.09058 (g/L from 100 g/L D-galactose)[8]
Recombinant L-arabinose isomerase (E. coli)80--68[8]
Calcium hydroxide (B78521)-Alkaline292[5]

Table 2: Purity and Yield of D-Tagatose with Different Purification Methods

Purification MethodStarting MaterialPurity (%)Yield (%)Reference
Simulated Moving Bed (SMB) ChromatographyLactose Hydrolysate Isomerate95-99High[2]
Ion Exclusion SMBFermented Lactose Hydrolysate--[3]
Calcium Hydroxide Precipitation followed by crystallizationD-galactose-92[5]

Experimental Protocols

Protocol 1: Purification of α-D-Tagatopyranose via Calcium Complex Precipitation and Crystallization

This protocol is based on a chemical isomerization and purification method that utilizes the formation of an insoluble tagatose-calcium complex.[1]

1. Isomerization:

  • Prepare a solution of D-galactose in water.
  • Add a slurry of calcium hydroxide (Ca(OH)₂) to the galactose solution. The reaction is exothermic.
  • Heat the mixture to drive the isomerization of D-galactose to D-tagatose. D-tagatose forms an insoluble complex with calcium hydroxide.

2. Isolation of the Complex:

  • After the reaction is complete, filter the mixture to collect the white precipitate of the calcium-tagatose complex.
  • Wash the complex with water to remove soluble impurities.[1]

3. Neutralization and Release of Tagatose:

  • Resuspend the complex in water.
  • Carefully add an acid (e.g., sulfuric acid or carbonic acid via CO2 bubbling) to neutralize the calcium hydroxide and release the tagatose into the solution.[1]

4. Final Purification:

  • Filter the solution to remove the calcium salt precipitate (e.g., calcium sulfate (B86663) or calcium carbonate).
  • The resulting filtrate, a solution of D-tagatose, can be passed through ion-exchange resins to remove any remaining ions.
  • Concentrate the purified tagatose solution and proceed with crystallization.

Protocol 2: General Protocol for Ion-Exchange Chromatography

This protocol provides a general workflow for purifying charged biomolecules and can be adapted for removing ionic impurities from the tagatose solution.

1. Column Equilibration:

  • Equilibrate the ion-exchange column with a starting buffer. This typically requires 5-10 column volumes.[10]

2. Sample Loading:

  • Ensure the tagatose solution is in the same buffer as the starting buffer to facilitate binding of impurities.
  • Load the sample onto the column.[10]

3. Washing:

  • Wash the column with the starting buffer (typically 2 column volumes) to remove any unbound molecules, allowing the pure tagatose to elute if it does not bind to the resin.[11]

4. Elution (if target impurities are bound):

  • Gradually increase the salt concentration of the buffer to elute bound impurities. This can be done through a linear gradient or a step elution.[10][11]

5. Analysis:

  • Collect fractions and analyze for the presence of tagatose and impurities using HPLC or another suitable analytical method.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Reaction Mixture (Tagatose, Galactose, Glucose, Salts) chromatography Chromatography (e.g., SMB or Ion-Exchange) start->chromatography Option 1 precipitation Calcium Complex Precipitation start->precipitation Option 2 crystallization Crystallization chromatography->crystallization precipitation->crystallization purity_check Purity Analysis (HPLC, CE, NMR) crystallization->purity_check final_product High-Purity α-D-Tagatopyranose purity_check->final_product

Caption: General experimental workflow for the purification of α-D-tagatopyranose.

troubleshooting_crystallization start Low Purity of α-D-Tagatopyranose after Crystallization check_impurities Analyze for residual sugars (Glucose, Galactose) start->check_impurities re_purify Re-purify using chromatography check_impurities->re_purify Impurities Present optimize_crystallization Optimize crystallization conditions (e.g., cooling rate) check_impurities->optimize_crystallization No Significant Impurities re_purify->optimize_crystallization end_product High-Purity Crystals optimize_crystallization->end_product

Caption: Troubleshooting logic for low purity of α-D-tagatopyranose after crystallization.

References

Overcoming low conversion rates in D-tagatose production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-tagatose (B3328093) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for D-tagatose production?

A1: The main production methods are chemical and biological. Chemical methods often involve catalysis under alkaline conditions but can lead to by-products and require harsh conditions.[1][2] Biological methods, which are often preferred for their specificity and milder conditions, primarily include enzymatic transformation and whole-cell catalysis.[3][4]

Q2: Which enzyme is most commonly used for D-tagatose synthesis?

A2: L-arabinose isomerase (L-AI) is the key enzyme used to isomerize D-galactose (B84031) into D-tagatose.[4] Due to the structural similarity between L-arabinose and D-galactose, L-AIs can effectively catalyze this conversion.[4]

Q3: What is a typical conversion rate for the isomerization of D-galactose to D-tagatose?

A3: The isomerization of D-galactose to D-tagatose is a reversible reaction, which limits the theoretical yield.[5] Conversion rates are often influenced by the specific enzyme and reaction conditions, but typically range from 30% to 58%. For example, L-AI from Lactobacillus plantarum NC8 achieved a 30% conversion rate, while an immobilized L-AI produced 58 g/L of D-tagatose from 100 g/L of D-galactose, indicating a 58% conversion.[3][5]

Q4: Why is a high reaction temperature often preferred for D-tagatose production?

A4: Higher temperatures (typically 60-80°C) are favored for several reasons. They can increase the reaction rate, shift the thermodynamic equilibrium towards D-tagatose formation, increase substrate solubility, reduce the viscosity of the reaction mixture, and minimize the risk of microbial contamination.[2][4][6] However, temperatures above 80°C may lead to undesirable browning and by-product formation.[2][4]

Q5: What are the main challenges associated with using L-arabinose isomerase (L-AI)?

A5: Key challenges with L-AI include low conversion efficiency due to thermodynamic equilibrium, the requirement for metal ion cofactors (like Mn²⁺ or Co²⁺), insufficient thermal stability for industrial applications, and a relatively low affinity for D-galactose compared to its natural substrate, L-arabinose.[3][4]

Troubleshooting Guide

Issue 1: Low Conversion Rate of D-Galactose to D-Tagatose

If you are experiencing lower than expected conversion rates, consider the following troubleshooting steps.

Possible Cause 1: Suboptimal Reaction Conditions

The activity of L-arabinose isomerase is highly dependent on pH, temperature, and the presence of metal ion cofactors.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Most L-AIs function optimally at elevated temperatures. Verify the optimal temperature for your specific enzyme. Industrial production often favors temperatures between 60-70°C.[3]

  • Adjust pH: The optimal pH for L-AIs is typically in the neutral to alkaline range (pH 7.0-8.5).[3] However, some enzymes show good activity in slightly acidic conditions.[6] Ensure your reaction buffer is at the optimal pH for your enzyme.

  • Ensure Presence of Cofactors: Many L-AIs require metal ions, particularly Mn²⁺ and/or Co²⁺, for optimal activity and stability.[3] Ensure these are present at the correct concentration (e.g., 5 mM Mn²⁺ has been shown to increase the biotransformation rate by 90%).[3]

Possible Cause 2: Thermodynamic Equilibrium

The isomerization reaction is reversible, naturally limiting the maximum achievable yield.

Troubleshooting Steps:

  • Increase Substrate Concentration: While being mindful of potential substrate inhibition, a higher initial concentration of D-galactose can help drive the reaction forward.

  • Implement Product Removal: If feasible in your system, continuously removing D-tagatose from the reaction mixture can shift the equilibrium towards the product side.

Possible Cause 3: Enzyme Instability or Inactivation

The enzyme may be losing activity over the course of the reaction, especially at high temperatures.

Troubleshooting Steps:

  • Enzyme Immobilization: Immobilizing the L-AI on a solid support (e.g., alginate, agarose) can significantly enhance its stability and reusability.[3][5][7] Immobilized enzymes have been shown to be more stable at higher temperatures and pH values compared to free enzymes.[5]

  • Use of Thermostable Enzymes: Source or engineer a more thermostable L-AI. Enzymes from thermophilic organisms like Thermotoga maritima are inherently more stable at high temperatures.[3][7]

Data Presentation: Optimizing Reaction Conditions
ParameterTypical RangeOptimal (Example)Reference
Temperature 50 - 90°C60 - 70°C[3]
pH 5.5 - 9.07.5 - 8.0[3][5]
Cofactor (Mn²⁺) 1 - 10 mM5 mM[3]
Experimental Protocol: HPLC Analysis of D-Tagatose and D-Galactose

To accurately determine the conversion rate, High-Performance Liquid Chromatography (HPLC) is essential.

  • Sample Preparation:

    • Collect samples from the reaction mixture at various time points.

    • Terminate the enzymatic reaction immediately (e.g., by adding 0.5 M HCl or by heat inactivation).[8]

    • Centrifuge the samples to remove any precipitates or cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A sugar-specific column (e.g., Sugar-Ca column).[8]

    • Mobile Phase: Degassed, deionized water.[8]

    • Flow Rate: 0.7 mL/min.[8]

    • Column Temperature: 85°C.[8]

    • Detector: Refractive Index (RI) detector.[8]

  • Quantification:

    • Prepare standard curves for both D-galactose and D-tagatose.

    • Calculate the concentration of each sugar in your samples based on the standard curves.

    • Conversion Rate (%) = [D-tagatose] / ([D-tagatose] + [D-galactose]) * 100.

Visualization: Troubleshooting Workflow for Low Conversion

Low_Conversion_Workflow Start Low D-Tagatose Conversion Check_Conditions Verify Reaction Conditions (Temp, pH, Cofactors) Start->Check_Conditions Conditions_Optimal Are Conditions Optimal? Check_Conditions->Conditions_Optimal Check_Equilibrium Consider Thermodynamic Equilibrium Conditions_Optimal->Check_Equilibrium Yes Optimize_Conditions Adjust Temp, pH, or Cofactor Concentration Conditions_Optimal->Optimize_Conditions No Equilibrium_Issue Is Equilibrium the Limiting Factor? Check_Equilibrium->Equilibrium_Issue Check_Stability Evaluate Enzyme Stability Equilibrium_Issue->Check_Stability Yes Shift_Equilibrium Increase Substrate or Implement Product Removal Equilibrium_Issue->Shift_Equilibrium No Stability_Issue Is Enzyme Inactivation Occurring? Check_Stability->Stability_Issue Improve_Stability Immobilize Enzyme or Use a More Thermostable Variant Stability_Issue->Improve_Stability Yes End Improved Conversion Stability_Issue->End No Optimize_Conditions->Check_Conditions Shift_Equilibrium->End Improve_Stability->End

Caption: Troubleshooting workflow for low D-tagatose conversion.

Issue 2: Low Yield When Using Lactose (B1674315) as a Substrate

When using a two-step or one-pot process starting from lactose, low yields of D-tagatose can occur due to issues with the initial hydrolysis step.

Possible Cause 1: Feedback Inhibition of β-galactosidase

In a stepwise process, the accumulation of D-glucose and D-galactose from lactose hydrolysis can inhibit the activity of β-galactosidase, leading to incomplete lactose conversion.[4]

Troubleshooting Steps:

  • Switch to a One-Pot Method: Performing lactose hydrolysis and D-galactose isomerization simultaneously in a single reactor can prevent the accumulation of D-galactose, thereby minimizing feedback inhibition.[4]

  • Optimize Enzyme Ratios: In a one-pot system, ensure the ratio of β-galactosidase to L-arabinose isomerase is optimized for efficient conversion without intermediate accumulation.

Possible Cause 2: Mismatched Optimal Conditions for Enzymes

β-galactosidase and L-arabinose isomerase may have different optimal temperatures and pH ranges.

Troubleshooting Steps:

  • Identify a Compromise: Find a set of "compromise" conditions (temperature and pH) where both enzymes exhibit reasonable activity.

  • Use Enzymes with Overlapping Optima: Source a β-galactosidase and an L-AI that have similar optimal reaction conditions. For example, using a thermophilic L-AI with a thermostable β-galactosidase.

Visualization: One-Pot vs. Stepwise Lactose Conversion

Lactose_Conversion_Pathway cluster_0 Stepwise Process cluster_1 One-Pot Process Lactose1 Lactose Gal_Glu1 D-Galactose + D-Glucose Lactose1->Gal_Glu1 β-galactosidase Tagatose1 D-Tagatose + D-Glucose Gal_Glu1->Tagatose1 L-AI Inhibition Feedback Inhibition Gal_Glu1->Inhibition Inhibition->Lactose1 Lactose2 Lactose Tagatose2 D-Tagatose + D-Glucose Lactose2->Tagatose2 β-galactosidase + L-AI

Caption: Comparison of stepwise and one-pot D-tagatose production from lactose.

Issue 3: Difficulties with Product Purification

The presence of unreacted substrate (D-galactose) and other sugars (e.g., D-glucose when starting from lactose) can complicate the purification of D-tagatose.

Possible Cause: Similar Physicochemical Properties of Sugars

D-tagatose, D-galactose, and D-glucose are all monosaccharides with similar properties, making separation challenging.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Resin Selection: Use a cation-exchange chromatography resin in the calcium form (Ca²⁺), which is effective for separating ketoses from aldoses.

    • Mobile Phase: Use deionized water as the mobile phase.

    • Temperature: Operate the column at an elevated temperature (e.g., 60°C) to improve peak resolution.

  • Selective Fermentation: If applicable, use a microorganism (e.g., specific strains of yeast) that can selectively consume the remaining D-glucose and/or D-galactose, leaving D-tagatose in the medium, as D-tagatose is not readily metabolized by many common microbes.[3]

Data Presentation: Comparison of Production Strategies and Outcomes
Production MethodSubstrateKey Enzyme(s)Typical Conversion/YieldReference
Free Enzyme D-GalactoseL-AI37 g/L D-tagatose[3][5]
Immobilized Enzyme D-GalactoseImmobilized L-AI58 g/L D-tagatose[3][5]
Whole-Cell Catalysis D-GalactoseRecombinant E. coli expressing L-AI54 g/L D-tagatose (39% conversion)[3]
Multi-enzyme (from Lactose) Lactoseβ-galactosidase, L-AI37.69 g/L D-tagatose[3]
Multi-enzyme (from Fructose) D-FructoseMulti-enzyme cascade68.1 g/L D-tagatose (68% conversion)[9]
Experimental Protocol: Immobilization of L-Arabinose Isomerase in Alginate Beads

This protocol provides a general guideline for enzyme immobilization, a key strategy for improving stability.

  • Enzyme Solution Preparation:

    • Prepare a solution of your purified L-arabinose isomerase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Alginate Mixture:

    • Prepare a 2-4% (w/v) solution of sodium alginate in deionized water.

    • Gently mix the enzyme solution with the sodium alginate solution. Avoid vigorous mixing to prevent enzyme denaturation.

  • Bead Formation:

    • Extrude the enzyme-alginate mixture dropwise into a chilled solution of 2% (w/v) calcium chloride (CaCl₂). Use a syringe or a peristaltic pump for uniform droplets.

    • Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes with gentle agitation.

  • Washing and Storage:

    • Collect the beads by filtration.

    • Wash the beads thoroughly with buffer to remove excess calcium chloride and any unbound enzyme.

    • Store the immobilized enzyme beads in buffer at 4°C until use.

Visualization: General Experimental Workflow

Experimental_Workflow Substrate Substrate Preparation (e.g., D-Galactose Solution) Reaction Isomerization Reaction (Controlled Temp, pH, Cofactors) Substrate->Reaction Enzyme_Prep Enzyme Preparation (Free or Immobilized L-AI) Enzyme_Prep->Reaction Sampling Time-Course Sampling Reaction->Sampling Termination Reaction Termination (Heat or Acid) Sampling->Termination Analysis HPLC Analysis (Quantify Substrate & Product) Termination->Analysis Purification Product Purification (e.g., Chromatography) Analysis->Purification Final_Product Pure D-Tagatose Purification->Final_Product

Caption: General experimental workflow for D-tagatose production.

References

Technical Support Center: Crystallization of α-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of α-D-tagatopyranose.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of α-D-tagatopyranose in a question-and-answer format.

Question: Why is my α-D-tagatopyranose not crystallizing?

Answer: Failure to crystallize can be attributed to several factors:

  • Insufficient Supersaturation: The concentration of α-D-tagatopyranose in your solution may be too low to induce nucleation. Supersaturation is the primary driving force for crystallization.[1] You can achieve supersaturation by cooling the solution, evaporating the solvent, or adding an anti-solvent.

  • Presence of Impurities: Impurities such as other sugars (e.g., D-maltose, D-fructose, D-glucose) can inhibit the primary nucleation of D-tagatose (B3328093) crystals.[2] These impurities can interfere with the formation of a stable crystal lattice.

  • Inappropriate Solvent System: The solvent used may be too good at dissolving α-D-tagatopyranose, preventing it from reaching the necessary supersaturation level.

  • Suboptimal pH: The pH of the crystallization medium can affect the stability and conformation of the sugar molecule in solution, potentially hindering crystallization. While D-tagatose is stable between pH 3-7, deviations outside this range can lead to degradation, especially at higher temperatures.[3][4]

Question: My crystals are very small or needle-shaped. How can I grow larger, more well-defined crystals?

Answer: The formation of small or needle-like crystals is often a result of rapid nucleation and slow growth. To obtain larger, prismatic crystals, consider the following:[5]

  • Control the Rate of Supersaturation: A high level of supersaturation favors nucleation over crystal growth, leading to a large number of small crystals.[1] A slower cooling rate or a more gradual addition of an anti-solvent will lower the supersaturation level and promote the growth of existing crystals.

  • Optimize Agitation: Gentle agitation can help to distribute the solute evenly and promote uniform crystal growth. However, excessive or vigorous stirring can lead to secondary nucleation and the formation of smaller crystals.

  • Utilize Seeding: Introducing a small number of pre-existing crystals (seed crystals) to a slightly supersaturated solution can bypass the primary nucleation step and encourage the growth of larger, more uniform crystals.

  • pH Adjustment: For related sugars like fructose (B13574), a pH range of 4.5 to 5.5 has been found to produce larger crystals.[6] Experimenting within the stable pH range of D-tagatose (pH 3-7) may yield improved crystal morphology.[3]

Question: My α-D-tagatopyranose has formed an oil or amorphous solid instead of crystals. What went wrong?

Answer: "Oiling out" or the formation of an amorphous solid occurs when the supersaturation level is too high, causing the solute to separate from the solution as a liquid phase before it has time to organize into a crystal lattice. To avoid this:

  • Reduce the Concentration: Start with a less concentrated solution to avoid reaching excessively high supersaturation upon cooling or anti-solvent addition.

  • Slow Down the Crystallization Process: Employ a slower cooling rate or add the anti-solvent more slowly to give the molecules adequate time to arrange themselves into a crystalline structure.

  • Increase the Crystallization Temperature: Crystallizing at a slightly higher temperature can sometimes prevent oiling out by reducing the viscosity of the solution and allowing for better molecular mobility.

Question: How do I remove impurities that are co-crystallizing with my product?

Answer: Impurities can become trapped in the crystal lattice or adsorb to the crystal surface.[7] To improve the purity of your α-D-tagatopyranose crystals:

  • Recrystallization: Dissolve the impure crystals in a suitable solvent and re-crystallize them. This process can be repeated until the desired purity is achieved.

  • Washing: Washing the crystals with a cold solvent in which α-D-tagatopyranose is sparingly soluble can remove surface impurities.[7]

  • Control of Crystallization Conditions: The presence of certain impurities can promote the secondary nucleation of D-tagatose.[2] Carefully controlling factors like supersaturation and temperature can minimize the incorporation of these impurities.

Frequently Asked Questions (FAQs)

What is the stable crystalline form of D-tagatose?

In solution, D-tagatose exists in equilibrium between its furanose and pyranose forms. However, it is the α-D-tagatopyranose form that crystallizes out of the solution.[5][8]

What is the typical morphology of α-D-tagatopyranose crystals?

When crystallized under appropriate conditions, α-D-tagatopyranose forms transparent, prismatic crystals.[5] A different morphology, such as needles or plates, was observed for a derivative, 1-deoxy-α-D-tagatopyranose, which crystallized as two different polymorphs.[9]

What is the solubility of α-D-tagatopyranose in common solvents?

D-tagatose is readily soluble in water and has low solubility in ethanol (B145695).[3] The solubility in aqueous ethanol solutions decreases with increasing ethanol concentration and decreasing temperature.[10]

Data Presentation

Table 1: Solubility of D-Tagatose in Aqueous Ethanol Solutions

Ethanol Concentration (wt%)Temperature (°C)Solubility (molality)
2020Not Specified
200Not Specified
20-20Not Specified
4020Not Specified
400Not Specified
40-20Not Specified
6020Not Specified
600Not Specified
60-20Not Specified
8020Not Specified
800Not Specified
80-20Not Specified

Note: While the exact molality values were not specified in the initial search, the trend indicates decreasing solubility with increasing ethanol concentration and decreasing temperature.[10]

Table 2: Factors Influencing α-D-Tagatopyranose Crystallization

FactorEffectRecommendations
Supersaturation The driving force for nucleation and growth.[1] High levels favor nucleation (small crystals), while low levels favor growth (large crystals).Control cooling rate, solvent evaporation, or anti-solvent addition to maintain optimal supersaturation.
Impurities Sugars like D-maltose, D-fructose, and D-glucose can inhibit primary nucleation but promote secondary nucleation.[2]Purify the starting material. Use recrystallization to remove incorporated impurities.
Temperature Affects solubility and nucleation/growth kinetics.Optimize temperature to control supersaturation and prevent "oiling out".
pH Affects the stability of the sugar. D-tagatose is stable between pH 3 and 7.[3][4]Maintain pH within the stable range to avoid degradation. Experiment within this range to optimize crystal morphology.
Agitation Influences mass transfer and can induce secondary nucleation.Use gentle and consistent stirring to ensure homogeneity without excessive nucleation.
Seeding Bypasses primary nucleation, leading to more uniform and larger crystals.Introduce a small amount of seed crystals to a slightly supersaturated solution.

Experimental Protocols

Protocol for the Crystallization of β-L-Tagatopyranose (Enantiomer of α-D-Tagatopyranose)

Note: As α-D-tagatopyranose and β-L-tagatopyranose are enantiomers, their physical properties, including solubility and crystallization behavior, are identical. Therefore, this protocol for the L-enantiomer can be directly applied to the D-enantiomer.[11]

Objective: To obtain high-quality crystals of tagatopyranose from an aqueous solution.

Materials:

  • Purified β-L-tagatopyranose (or α-D-tagatopyranose)

  • Deionized water

  • Crystallization vessel with controlled temperature and agitation

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: Prepare a concentrated solution of tagatopyranose in deionized water at an elevated temperature (e.g., 60-70°C) to ensure complete dissolution. The concentration should be high enough to achieve supersaturation upon cooling.

  • Cooling (Crystallization):

    • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 1-5°C per hour). A slower cooling rate generally promotes the growth of larger crystals.

    • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (just below the nucleation temperature), introduce a small amount of finely ground tagatopyranose seed crystals.

    • Agitation: Maintain gentle and constant agitation throughout the cooling process to ensure a uniform temperature and solute concentration.

  • Maturation: Once the target temperature is reached, hold the crystal slurry at this temperature for a period (e.g., 2-4 hours) to allow for further crystal growth and to improve crystal perfection.

  • Isolation: Separate the crystals from the mother liquor by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the crystals with a small amount of cold deionized water or an ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start dissolution Dissolve α-D-Tagatopyranose in Solvent start->dissolution cooling Controlled Cooling to Induce Supersaturation dissolution->cooling seeding Introduce Seed Crystals (Optional) cooling->seeding growth Crystal Growth and Maturation seeding->growth filtration Filtration growth->filtration washing Washing filtration->washing drying Drying washing->drying end End Product: Crystalline α-D-Tagatopyranose drying->end

Caption: Experimental workflow for the crystallization of α-D-tagatopyranose.

troubleshooting_logic cluster_no_xtal No Crystals Formed cluster_small_xtal Poor Crystal Quality cluster_oil Phase Separation Issue start Crystallization Issue no_xtal No Crystallization start->no_xtal Problem small_xtal Small/Needle-like Crystals start->small_xtal Problem oiling_out Oiling Out / Amorphous Solid start->oiling_out Problem sol_1 Increase Concentration no_xtal->sol_1 Solution sol_2 Cool to Lower Temperature no_xtal->sol_2 Solution sol_3 Add Anti-solvent no_xtal->sol_3 Solution sol_4 Check for Impurities no_xtal->sol_4 Solution sol_5 Decrease Cooling Rate small_xtal->sol_5 Solution sol_6 Use Seed Crystals small_xtal->sol_6 Solution sol_7 Optimize Agitation small_xtal->sol_7 Solution sol_8 Decrease Concentration oiling_out->sol_8 Solution sol_9 Slow Down Supersaturation oiling_out->sol_9 Solution sol_10 Increase Temperature oiling_out->sol_10 Solution

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Enhancing D-Tagatose Production via Whole-Cell Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing and troubleshooting the whole-cell biocatalytic production of D-tagatose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for producing D-tagatose using whole-cell biocatalysis?

A1: The most common method for D-tagatose production is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI).[1][2] This enzyme reversibly converts the aldose (D-galactose) to the ketose (D-tagatose).

Q2: Which microorganisms are typically used as whole-cell biocatalysts for D-tagatose production?

A2: Recombinant Escherichia coli is a frequently used host for overexpressing L-arabinose isomerase.[3] Other microorganisms, such as Bacillus subtilis and various lactic acid bacteria, have also been successfully employed.[4][5]

Q3: What are the common starting substrates for D-tagatose production?

A3: While D-galactose is the direct precursor, its cost can be a limiting factor for large-scale production.[6] A more economical approach involves using lactose (B1674315), which is abundant in dairy byproducts like whey.[4][6] In this two-step process, lactose is first hydrolyzed into D-glucose and D-galactose by the enzyme β-galactosidase, followed by the isomerization of D-galactose to D-tagatose by L-AI.[3][4] Some novel pathways also explore the use of substrates like glucose or maltodextrin.[1][3]

Q4: Why is cell permeabilization often necessary for whole-cell biocatalysis?

A4: The cell wall and membrane can act as a barrier, limiting the transport of the substrate (D-galactose) into the cell and the product (D-tagatose) out of the cell.[7][8] Permeabilization increases the permeability of the cell envelope, which can significantly enhance the reaction rate and overall efficiency of the biocatalyst.[7][9]

Q5: What are the key parameters to optimize for maximizing D-tagatose yield?

A5: Several factors influence the efficiency of the bioconversion. The key parameters to optimize include reaction temperature, pH, metal ion cofactors (especially Mn²⁺), substrate concentration, and cell density.[4][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low D-tagatose Yield Suboptimal reaction conditions (pH, temperature).Verify and optimize the reaction pH and temperature for your specific L-arabinose isomerase. Most L-AIs have an optimal pH in the neutral to alkaline range and temperatures between 50-70°C.[3][11]
Insufficient metal ion cofactors.Ensure the presence of required metal ions, particularly Mn²⁺, at an optimal concentration (typically around 1-5 mM).[10][11]
Thermodynamic equilibrium limiting conversion.The isomerization of D-galactose to D-tagatose is a reversible reaction, which can limit the theoretical yield.[6] Consider strategies to shift the equilibrium, such as increasing the initial substrate concentration or implementing in situ product removal techniques. The addition of borate (B1201080) can also enhance the D-tagatose yield.[5]
Low enzyme activity or expression.Confirm the expression and activity of the L-arabinose isomerase. If necessary, re-optimize the induction conditions for protein expression.
Poor substrate/product transport across the cell membrane.Implement a cell permeabilization step using methods such as treatment with surfactants (e.g., Triton X-100), organic solvents, or physical methods.[4][7]
Enzyme Instability High reaction temperatures.While higher temperatures can favor the equilibrium towards D-tagatose, they can also lead to enzyme denaturation.[4] Consider using a thermostable L-arabinose isomerase or immobilizing the whole cells to enhance stability.[10][11][12]
By-product Formation Host metabolism of the substrate or product.Use a host strain with inactivated pathways for galactose metabolism (e.g., a galK knockout strain of E. coli).[13] Alternatively, using non-growing (resting) cells for the bioconversion can minimize metabolic side reactions.[8]
Presence of other sugars in the substrate (e.g., glucose from lactose hydrolysis).If using lactose, the resulting glucose can be metabolized by the host, potentially leading to the formation of inhibitory by-products. Consider using a host strain incapable of glucose utilization or co-expressing an enzyme to convert glucose to a non-interfering product.
Difficulty in Product Purification Complex reaction mixture.If by-product formation is significant, consider downstream processing strategies such as chromatography to purify D-tagatose. Using purified enzymes instead of whole cells can simplify the product stream but increases costs.[6]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for Whole-Cell D-tagatose Production

Microorganism Substrate Optimal Temperature (°C) Optimal pH Required Cofactor D-tagatose Yield (g/L) Reference
Recombinant E. coliD-galactose (140 g/L)---54[3]
Lactobacillus brevisD-galactose (9 g/L)557.0-3.916[3]
Recombinant B. subtilisLactose (500 g/L)--Mn²⁺96.8[4]
Recombinant E. coliD-galactose606.55 mM Mn²⁺55.2[10][11]
Immobilized L. fermentumD-galactose656.5--[5]

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of D-galactose to D-tagatose
  • Cell Culture and Induction:

    • Grow the recombinant microbial cells (e.g., E. coli expressing L-arabinose isomerase) in a suitable growth medium to the mid-logarithmic phase.

    • Induce the expression of the L-arabinose isomerase according to the specific expression system's protocol (e.g., by adding IPTG for a lac-inducible promoter).

    • Continue incubation to allow for enzyme expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.

    • Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10-60).[4]

  • Cell Permeabilization (Optional but Recommended):

    • To a suspension of washed cells, add a permeabilizing agent such as Triton X-100 (e.g., to a final concentration of 0.1-1%).[4]

    • Incubate for a short period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for permeabilization.

    • Wash the permeabilized cells with the reaction buffer to remove the permeabilizing agent.

  • Bioconversion Reaction:

    • Prepare the reaction mixture containing the D-galactose substrate at the desired concentration in the reaction buffer.

    • Add the required metal ion cofactor, typically MnCl₂, to the optimal concentration.

    • Add the prepared whole-cell biocatalyst to the reaction mixture to initiate the conversion.

    • Incubate the reaction at the predetermined optimal temperature and pH with gentle agitation.

  • Reaction Monitoring and Termination:

    • Periodically take samples from the reaction mixture.

    • Terminate the enzymatic reaction in the samples, for example, by heat inactivation (e.g., boiling for 10 minutes) or by adding an acid.

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant for D-galactose and D-tagatose concentrations using methods like High-Performance Liquid Chromatography (HPLC).

Protocol 2: Cell Permeabilization with Methanol (B129727) (for analytical purposes)

This protocol is adapted for flow cytometry but the principle can be applied for preparing permeabilized cells for activity assays.

  • Fixation (Optional, depending on the application):

    • Resuspend harvested cells in 4% formaldehyde (B43269) and incubate for 15 minutes at room temperature.

    • Wash the cells with 1X Phosphate Buffered Saline (PBS) to remove the formaldehyde.

  • Permeabilization:

    • Pre-chill the cells on ice.

    • Slowly add ice-cold 100% methanol to the cells while gently vortexing to a final concentration of 90% methanol.[14]

    • Incubate on ice for at least 10 minutes.

  • Washing:

    • Wash the permeabilized cells by centrifugation with an excess of a suitable buffer (e.g., 1X PBS) to remove the methanol.

    • The permeabilized cells are now ready for use in the bioconversion reaction.

Visualizations

D_Tagatose_Production_Pathway cluster_lactose From Lactose cluster_galactose Core Reaction Lactose Lactose Galactose_Glucose D-Galactose + D-Glucose Lactose->Galactose_Glucose β-galactosidase Galactose D-Galactose Tagatose D-Tagatose Galactose->Tagatose L-arabinose isomerase

Caption: Enzymatic pathways for D-tagatose production.

WholeCell_Biocatalysis_Workflow A 1. Cell Growth & Induction B 2. Cell Harvesting A->B C 3. Cell Permeabilization (e.g., Triton X-100) B->C D 4. Bioconversion Reaction (D-Galactose -> D-Tagatose) C->D E 5. Monitoring & Analysis (HPLC) D->E F D-Tagatose Product E->F

Caption: Workflow for whole-cell biocatalysis of D-tagatose.

Troubleshooting_Logic Start Low D-Tagatose Yield Check_Conditions Check Reaction Conditions (pH, Temp, Mn²⁺)? Start->Check_Conditions Check_Permeability Check Cell Permeability? Check_Conditions->Check_Permeability Optimal Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Enzyme Check Enzyme Activity? Check_Permeability->Check_Enzyme High Permeabilize Perform/Optimize Permeabilization Check_Permeability->Permeabilize Low Reinduce Re-induce/Verify Enzyme Expression Check_Enzyme->Reinduce Low Success Yield Improved Optimize_Conditions->Success Permeabilize->Success Reinduce->Success

Caption: Troubleshooting logic for low D-tagatose yield.

References

Minimizing epimerization during alpha-D-tagatopyranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing epimerization and other side reactions during the synthesis of α-D-tagatopyranose. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide: Minimizing Epimerization and Byproduct Formation

This guide provides solutions to specific problems that may arise during the synthesis of α-D-tagatopyranose, focusing on both enzymatic and chemical methods.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of D-Tagatose and High Residual Starting Material (e.g., D-Galactose, D-Fructose) Enzymatic Synthesis: • The isomerization reaction has reached its thermodynamic equilibrium, which limits the conversion rate.[1][2]• Suboptimal reaction conditions (pH, temperature) for the specific enzyme used.[3][4]• Insufficient concentration or absence of essential metal ion cofactors (e.g., Mn²⁺).• Low enzyme activity or stability under the reaction conditions.[1]Enzymatic Synthesis:Optimize Reaction Conditions: Adjust the pH and temperature to the optimum for the specific L-arabinose isomerase (L-AI) or other enzymes being used. Most L-AIs show maximum activity in neutral or alkaline conditions (pH 7.0-9.0) and at elevated temperatures (50-80°C).[1][3]• Cofactor Addition: Ensure the presence of required metal ions, such as Mn²⁺, at an optimal concentration (typically around 1-10 mM).[5]• Increase Enzyme Concentration: A higher enzyme concentration can reduce the time needed to reach equilibrium.[5]• Consider a Multi-Enzyme Cascade: For synthesis from fructose (B13574), a multi-enzyme system (e.g., involving a kinase, epimerase, and phosphatase) can overcome thermodynamic limitations and drive the reaction towards D-tagatose, achieving higher conversion rates.[6][7][8]
Formation of Unwanted Sugar Isomers (e.g., D-Talose, D-Sorbose) Chemical Synthesis (Alkaline Isomerization of D-Galactose): • The non-specific nature of base-catalyzed enolization can lead to the formation of other epimers, such as D-talose.[9]Enzymatic Synthesis: • Use of a non-specific enzyme. For instance, D-tagatose 3-epimerase can convert D-tagatose to D-sorbose.[10][11]Chemical Synthesis: • This is an inherent challenge. Optimization of the base (e.g., calcium hydroxide), temperature, and reaction time can improve selectivity towards D-tagatose.[12][13]• Employ robust purification methods like chromatography to separate D-tagatose from other isomers.[13]Enzymatic Synthesis:Select a Highly Specific Enzyme: Use an enzyme known for its high specificity for the desired reaction, such as an L-arabinose isomerase for the conversion of D-galactose to D-tagatose.[1][14]• Control Reaction Time: In cases where the desired product can be a substrate for further epimerization, optimizing the reaction time can maximize the yield of D-tagatose before significant amounts of other epimers are formed.
Browning of the Reaction Mixture (Maillard Reaction) • Occurs at high temperatures, especially in enzymatic reactions conducted above 80°C, and in alkaline conditions.[1][12]Lower the Reaction Temperature: If using a thermostable enzyme, operate at a temperature that provides a good balance between reaction rate and the prevention of browning (typically 60-70°C for industrial production).[1]• Control pH: For chemical synthesis, while alkaline conditions are necessary, excessively high pH can accelerate browning. For enzymatic reactions, operate within the optimal pH range of the enzyme, which is often between 3 and 7 for D-tagatose stability.[1]
Inaccurate Quantification of Epimeric Purity • Co-elution of D-tagatose with its epimers or other sugar isomers in chromatographic analysis (e.g., HPLC).• Inappropriate analytical method or column for sugar analysis.Optimize HPLC Method: Use a dedicated sugar analysis column (e.g., Sugar-Ca column) with a refractive index detector (RID).[5] Elution with pure water at a high column temperature (e.g., 85°C) can improve separation.[5]• Consider Capillary Electrophoresis (CE): CE can be a robust, fast, and green alternative for the separation and quantification of D-tagatose and its process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing α-D-tagatopyranose?

A1: The two main routes for D-tagatose synthesis are chemical isomerization and enzymatic conversion.

  • Chemical Isomerization: This method typically involves the isomerization of D-galactose under alkaline conditions, often using calcium hydroxide. This process can form a complex with tagatose, which helps to shift the reaction equilibrium and increase the yield.[12][13] However, this method can lead to the formation of byproducts.[9]

  • Enzymatic Conversion: This is a more specific approach. The most common methods include:

    • Single-Enzyme Isomerization: L-arabinose isomerase (L-AI) is widely used to convert D-galactose to D-tagatose.[1][14]

    • Multi-Enzyme Cascade Reactions: These systems can be designed to produce D-tagatose from more readily available substrates like fructose or sucrose (B13894) with high conversion rates by overcoming thermodynamic limitations.[6][7][8][15]

Q2: What is epimerization and why is it a concern in α-D-tagatopyranose synthesis?

A2: Epimerization is the process of changing the stereochemistry at a single chiral center in a molecule that has multiple chiral centers. D-tagatose itself is a C-4 epimer of D-fructose and a C-3 epimer of D-sorbose.[1] While the synthesis of D-tagatose often relies on a desired epimerization reaction (e.g., from D-galactose), uncontrolled or non-specific epimerization can lead to the formation of unwanted sugar isomers (like D-talose or D-sorbose), which reduces the purity and yield of the final product.[9][10][11]

Q3: How does pH affect the epimerization and stability of D-tagatose?

A3: The pH of the reaction medium is a critical factor. In chemical synthesis, alkaline conditions are required to catalyze the isomerization of D-galactose.[13] In enzymatic synthesis, each enzyme has an optimal pH range for activity, typically between 7.0 and 9.0 for L-arabinose isomerases.[3][4] D-tagatose itself is most stable in a pH range of 3-7.[1] At very high or low pH, especially at elevated temperatures, degradation and byproduct formation can increase.

Q4: What is the role of temperature in controlling epimerization?

A4: Temperature influences both the reaction rate and the formation of byproducts. For enzymatic reactions, higher temperatures generally increase the rate of conversion, and for some L-AIs, can shift the equilibrium to favor D-tagatose formation.[12] However, temperatures that are too high (e.g., above 80°C) can lead to enzyme denaturation and an increased rate of Maillard browning reactions, which reduces the final product quality.[1]

Q5: Are metal ions necessary for enzymatic synthesis, and can they influence epimerization?

A5: Many enzymes used for D-tagatose synthesis, such as D-tagatose 3-epimerases and some L-arabinose isomerases, are metal-dependent and require cofactors like Mn²⁺ for optimal activity.[5][10] The presence and concentration of these metal ions are crucial for the catalytic efficiency of the desired epimerization. While some L-AIs are metal-independent, their activity can still be marginally enhanced or inhibited by certain metal ions.[3][16]

Quantitative Data Summary

The following tables summarize quantitative data from various enzymatic synthesis strategies for D-tagatose.

Table 1: Comparison of L-Arabinose Isomerase (L-AI) from Different Sources for D-Galactose Conversion

Enzyme SourceOptimal Temperature (°C)Optimal pHMetal Ion RequirementConversion Rate (%)Reference
Arthrobacter sp. 22c525.0-9.0None (marginal activation by Mg²⁺, Mn²⁺, Ca²⁺)30[3][16]
Lactobacillus plantarum NC860~5.5Not specified30[1]
Lactobacillus brevis sp.557.0Not specified43.5[1]
Lactobacillus parabuchneriNot specifiedNot specifiedNot specified39[1]
Thermotoga maritima907.5Not specifiedNot specified[1]
Thermoanaerobacter mathranii65Not specifiedNot specified42[14]
Bifidobacterium adolescentis556.5MnCl₂56.7[5]
E. coli (recombinant)80Not specifiedNot specified68[1]

Table 2: Multi-Enzyme Cascade Systems for D-Tagatose Synthesis from D-Fructose

Enzyme SystemSubstrateKey EnzymesConversion/YieldReference
Three-step cascade1 M D-FructoseHexokinase, Fructose-1,6-bisphosphate aldolase (B8822740), Phytase77% overall yield (99.9% purity)[7][8]
Polycistronic system in E. coli100 g/L D-FructosePolyphosphate kinase (PPK), Fructokinase (FRK), Fructose-1,6-bisphosphate aldolase (FbaA), Phytase68% conversion (68.1 g/L D-tagatose)[6]
In vitro five-enzyme cascade (MCTS)50 mM SucroseSucrose phosphorylase, Fructokinase, D-fructose 6-phosphate 4-epimerase, D-tagatose 6-phosphate phosphatase, Polyphosphate kinase72.4% conversion[15]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Tagatose from D-Galactose using L-Arabinose Isomerase (L-AI)

This protocol is a general guideline based on the methodology for L-AI from Bifidobacterium adolescentis.[5]

Materials:

  • D-Galactose

  • Purified L-arabinose isomerase (L-AI)

  • 100 mM Phosphate Buffer Saline (PBS), pH 6.5

  • 6 mM Manganese Chloride (MnCl₂)

  • Reaction vessel with temperature control (e.g., water bath)

  • HPLC system with a refractive index detector (RID) and a Sugar-Ca column for analysis

Procedure:

  • Prepare the reaction mixture in the reaction vessel containing:

    • 100 mM D-Galactose

    • 6 mM MnCl₂

    • 0.5 mg/mL of purified L-AI enzyme

    • 100 mM PBS buffer (pH 6.5) to the final volume.

  • Incubate the reaction mixture at 55°C for 8-10 hours.

  • Collect samples periodically (e.g., every 2 hours) to monitor the progress of the reaction.

  • Terminate the reaction in the collected samples by adding 0.5 M HCl.

  • Quantify the amount of D-tagatose produced using HPLC analysis. The column should be eluted with pure water at a flow rate of 0.7 mL/min and a column temperature of 85°C.

Protocol 2: Multi-Enzyme Cascade Synthesis of D-Tagatose from D-Fructose

This protocol is adapted from a high-yield three-step enzymatic cascade reaction.[7][8]

Materials:

  • D-Fructose

  • Adenosine triphosphate (ATP)

  • Hexokinase

  • Fructose-1,6-bisphosphate aldolase (FbaA)

  • Phytase

  • 50 mM Tris/HCl buffer, pH 8.5 and pH 5.5

  • Reaction vessel with temperature control

Procedure:

  • Step 1 (Phosphorylation):

    • Dissolve D-fructose in 50 mM Tris/HCl buffer (pH 8.5) to a final concentration of 1 M.

    • Add ATP to a final concentration of 1 M.

    • Add hexokinase (e.g., 500 U/mL).

    • Incubate at 35°C and pH 8.5 for 1 hour.

  • Step 2 (Isomerization):

    • To the reaction mixture from Step 1, add Fructose-1,6-bisphosphate aldolase (FbaA) (e.g., 100 U/mL).

    • Incubate at 50°C and pH 8.5 for 12 hours.

  • Step 3 (Dephosphorylation):

    • Adjust the pH of the reaction mixture to 5.5.

    • Add phytase (e.g., 1000 U/mL).

    • Incubate at 50°C and pH 5.5 for 3 hours.

  • Analysis and Purification:

    • Monitor the formation of D-tagatose using HPLC.

    • Purify D-tagatose from the final reaction mixture by methods such as ethanol (B145695) recrystallization.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis D-Tagatose Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification cluster_optimization Optimization Loop start Starting Material (e.g., D-Galactose) reaction Enzymatic Isomerization (L-Arabinose Isomerase) start->reaction product Crude Reaction Mixture (D-Tagatose, D-Galactose) reaction->product analysis HPLC/CE Analysis product->analysis decision Epimer Purity Acceptable? analysis->decision purify Chromatographic Purification decision->purify final_product High-Purity α-D-Tagatopyranose decision->final_product Yes purify->final_product optimize Optimize Parameters: - pH - Temperature - Enzyme Conc. - Metal Ions purify->optimize optimize->reaction Re-run

Caption: Troubleshooting workflow for enzymatic synthesis of α-D-tagatopyranose.

Epimerization_Pathways D_Galactose D-Galactose D_Tagatose D-Tagatose (Desired Product) D_Galactose->D_Tagatose L-Arabinose Isomerase D_Talose D-Talose (Unwanted Epimer) D_Galactose->D_Talose Alkaline Isomerization (Side Reaction) D_Sorbose D-Sorbose (Unwanted Epimer) D_Tagatose->D_Sorbose D-Tagatose 3-Epimerase (Potential Side Reaction) D_Fructose D-Fructose D_Fructose->D_Tagatose Engineered Tagatose 4-Epimerase or Multi-Enzyme Cascade

Caption: Key epimerization pathways in D-tagatose synthesis.

References

Technical Support Center: Industrial Production of D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of D-tagatose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential scalability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale D-tagatose production?

A1: The main approaches for industrial D-tagatose production are chemical synthesis and biological methods. Biological methods, which are more common due to milder reaction conditions and higher specificity, are categorized into enzymatic conversion and whole-cell biocatalysis. The most established enzymatic method involves the isomerization of D-galactose to D-tagatose using the enzyme L-arabinose isomerase (L-AI).[1][2] Chemical synthesis, often using alkaline catalysts, is also possible but can lead to undesirable by-products and higher energy consumption.[2][3]

Q2: What are the most significant scalability challenges in the enzymatic production of D-tagatose?

A2: Key scalability challenges include:

  • Low enzyme efficiency and stability: The commonly used L-arabinose isomerase (L-AI) often exhibits low specificity for D-galactose and can be unstable at the elevated temperatures required for industrial processes.[4][5]

  • Thermodynamic equilibrium: The isomerization of D-galactose to D-tagatose is a reversible reaction, which limits the maximum achievable yield.[1]

  • Substrate cost: The direct substrate, D-galactose, is expensive. Using cheaper, lactose-based substrates like whey permeate necessitates an additional hydrolysis step.[1][3]

  • Complex downstream purification: Separating D-tagatose from unreacted substrates, by-products (like D-glucose from lactose (B1674315) hydrolysis), and other impurities requires complex and costly chromatographic techniques.[6][7]

  • By-product formation: At higher temperatures, undesirable side reactions such as the Maillard reaction can occur, leading to product loss and purification complications.[8][9]

Q3: Are there more cost-effective substrates than pure D-galactose?

A3: Yes, due to the high cost of purified D-galactose, lactose-rich materials such as whey and whey permeate are frequently used as cheaper alternatives.[1][3] In this process, the lactose is first hydrolyzed into D-glucose and D-galactose using the enzyme β-galactosidase. The D-galactose is then isomerized to D-tagatose.[2] Some emerging strategies are exploring the use of even more abundant and inexpensive feedstocks like starch and its derivatives.[6]

Q4: What are the key enzymes involved in the biotechnological production of D-tagatose?

A4: The primary enzyme for the industrial isomerization of D-galactose to D-tagatose is L-arabinose isomerase (L-AI) .[1][2] When using lactose as a starting material, β-galactosidase is also crucial for the initial hydrolysis of lactose into D-glucose and D-galactose.[2] Other enzymes explored in alternative pathways include galactitol dehydrogenase and tagatose 4-epimerase .[8][10]

Q5: What are the typical optimal reaction conditions for the enzymatic conversion of D-galactose to D-tagatose?

A5: Optimal conditions for L-AI catalyzed isomerization vary depending on the microbial source of the enzyme. However, industrial production generally favors higher temperatures (60-80°C) to increase the reaction rate and shift the thermodynamic equilibrium towards D-tagatose.[8][9] The optimal pH for most L-AIs is in the neutral to alkaline range.[2][8] Many L-AIs also require divalent metal ions, such as Mn²⁺, as cofactors for optimal activity.[1][5]

Troubleshooting Guide

Issue 1: Low Yield or Conversion Rate of D-Tagatose
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity Verify and optimize reaction temperature and pH for the specific L-arabinose isomerase being used. Ensure the correct concentration of required metal ion cofactors (e.g., Mn²⁺) is present.[1]
Enzyme Instability Consider enzyme immobilization to improve thermal and operational stability, allowing for reuse and reducing costs.[5][11]
Thermodynamic Equilibrium To shift the equilibrium towards D-tagatose, consider strategies like increasing the initial substrate concentration or implementing in-situ product removal techniques. The addition of borate (B1201080) can also enhance the yield.[12]
Substrate Inhibition High concentrations of D-galactose can sometimes inhibit enzyme activity. Optimize the initial substrate concentration through experimentation.
Presence of Inhibitors If using crude substrates like whey permeate, be aware of potential enzyme inhibitors. Pre-treatment of the substrate may be necessary.
Issue 2: Difficulty in Downstream Purification
Potential Cause Troubleshooting Steps
Complex Product Mixture If using whole-cell catalysis, the presence of fermentation by-products can complicate purification.[1] Using purified or immobilized enzymes can result in a cleaner product stream.
Inefficient Chromatographic Separation Optimize chromatographic conditions, including the choice of resin, mobile phase composition, and flow rate, for efficient separation of D-tagatose from other sugars like D-galactose and D-glucose.[1] Simulated moving bed (SMB) chromatography is often used for industrial-scale separation.[6]
By-product Formation (e.g., from Maillard Reaction) Maintain optimal temperature and pH to minimize the formation of colored by-products.[8][9] Purification steps like ultrafiltration and ion exchange can help remove these impurities.[7]

Experimental Protocols & Data

Enzymatic Production of D-Tagatose from D-Galactose

This protocol outlines a general procedure for the lab-scale enzymatic conversion of D-galactose to D-tagatose using L-arabinose isomerase.

1. Enzyme Preparation:

  • Obtain or prepare a solution of purified or immobilized L-arabinose isomerase. If using a recombinant enzyme, follow the appropriate expression and purification protocols.

2. Reaction Setup:

  • Prepare a solution of D-galactose in a suitable buffer (e.g., phosphate (B84403) buffer).

  • If required by the specific enzyme, add a metal ion cofactor (e.g., MnCl₂) to the reaction mixture.

  • Adjust the pH of the solution to the optimal range for the enzyme.

3. Isomerization Reaction:

  • Preheat the D-galactose solution to the optimal reaction temperature.

  • Initiate the reaction by adding the L-arabinose isomerase solution.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

4. Reaction Monitoring:

  • Periodically withdraw samples from the reaction mixture.

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of D-galactose and D-tagatose.

5. Reaction Termination and Product Recovery:

  • Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction, typically by heat inactivation of the enzyme.

  • Proceed with downstream purification steps (e.g., chromatography) to isolate the D-tagatose.[1]

Quantitative Data on D-Tagatose Production

The following table summarizes key parameters from various studies on D-tagatose production.

Enzyme Source / Method Substrate Temperature (°C) pH Conversion Rate (%) Product Titer (g/L) Reference
Thermotoga neapolitana L-AID-galactose (1.8 g/L)80-681.22[2]
Thermoanaerobacterium brockii L-AID-galactose (300 g/L)65-42126[2]
Engineered E. coli (whole-cell)Lactose--9:1 (Tag:Gal ratio)37.7[6]
Immobilized L. fermentum cellsD-galactose656.560-[12]
Engineered Lactobacillus plantarum L-AID-fructose (700 g/L)808.530213[8]
Immobilized recombinant E. coliD-galactose (250 g/L)606.5-129.43[5]

Visualizations

Enzymatic_Production_Pathway cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization Lactose Lactose (from Whey) Galactose D-Galactose Lactose->Galactose β-galactosidase Glucose D-Glucose Lactose->Glucose β-galactosidase Tagatose D-Tagatose Galactose->Tagatose L-arabinose isomerase (L-AI)

Caption: Enzymatic production of D-tagatose from lactose.

Experimental_Workflow Substrate Substrate Preparation (e.g., D-Galactose Solution) Reaction Enzymatic Isomerization (L-AI, Temp, pH, Cofactors) Substrate->Reaction Monitoring Reaction Monitoring (HPLC Analysis) Reaction->Monitoring Monitoring->Reaction Continue Termination Reaction Termination (e.g., Heat Inactivation) Monitoring->Termination Equilibrium Reached Purification Downstream Purification (Chromatography) Termination->Purification Product Pure D-Tagatose Purification->Product

Caption: General experimental workflow for D-tagatose production.

Troubleshooting_Workflow Start Low D-Tagatose Yield CheckEnzyme Is Enzyme Activity Optimal? Start->CheckEnzyme CheckConditions Are Reaction Conditions (pH, Temp, Cofactors) Optimal? CheckEnzyme->CheckConditions Yes OptimizeEnzyme Optimize Enzyme Source/ Consider Immobilization CheckEnzyme->OptimizeEnzyme No CheckEquilibrium Is Reaction Limited by Thermodynamic Equilibrium? CheckConditions->CheckEquilibrium Yes OptimizeConditions Adjust pH, Temperature, and Cofactor Concentration CheckConditions->OptimizeConditions No CheckPurification Are There Issues in Downstream Purification? CheckEquilibrium->CheckPurification No ShiftEquilibrium Implement Product Removal or Increase Substrate Conc. CheckEquilibrium->ShiftEquilibrium Yes OptimizePurification Optimize Chromatography and Pre-treatment Steps CheckPurification->OptimizePurification Yes End Yield Improved CheckPurification->End No OptimizeEnzyme->Start OptimizeConditions->Start ShiftEquilibrium->Start OptimizePurification->Start

Caption: Troubleshooting workflow for low D-tagatose yield.

References

Validation & Comparative

A Comparative Analysis of alpha-D-tagatopyranose and D-fructose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the contrasting metabolic and physiological effects of two structurally similar ketohexoses, supported by experimental data and detailed methodologies.

In the landscape of carbohydrate research and functional food development, the quest for sweeteners that offer palatability without the metabolic drawbacks of traditional sugars is paramount. This guide provides a detailed comparative analysis of alpha-D-tagatopyranose and D-fructose, two ketohexose isomers with remarkably different physiological impacts. While D-fructose is a prevalent component of modern diets, its association with metabolic disorders is well-documented. In contrast, this compound, a rare sugar, exhibits properties that position it as a potentially healthier alternative. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two sugars.

Physicochemical and Metabolic Profile: A Head-to-Head Comparison

A summary of the key quantitative data highlights the fundamental differences between this compound and D-fructose.

PropertyThis compoundD-Fructose
Molecular Formula C6H12O6[1][2]C6H12O6[3]
Molar Mass 180.16 g/mol [1][2][4]180.16 g/mol [3]
Sweetness (relative to sucrose) ~92%[5]~120-180%
Caloric Value 1.5 kcal/g[5]~4 kcal/g[3][6]
Glycemic Index (GI) 3[7]~19-23[7][8]
Primary Site of Metabolism Large Intestine (fermentation)[9][10]Liver[3][11]

Metabolic Pathways: Divergent Fates

The structural variance between this compound and D-fructose, specifically the orientation of the hydroxyl group at the C-4 position, dictates their distinct metabolic pathways and subsequent physiological effects.

D-Fructose Metabolism

D-fructose is primarily metabolized in the liver in a rapid, largely unregulated process.[3][11] Unlike glucose, its metabolism bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase.[11] This can lead to a rapid influx of acetyl-CoA into the liver, promoting de novo lipogenesis and triglyceride accumulation.[12]

The key enzymatic steps in hepatic fructose (B13574) metabolism are:

  • Phosphorylation: Fructokinase (KHK) phosphorylates fructose to fructose-1-phosphate (B91348) (F1P).[3][13]

  • Cleavage: Aldolase B cleaves F1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[3][13]

  • Further Metabolism: These triose phosphates can then enter glycolysis or be used for gluconeogenesis or lipid synthesis.[3][14]

Fructose_Metabolism Fructose D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis Lipogenesis De Novo Lipogenesis (Triglycerides) Glycolysis->Lipogenesis Tagatose_Metabolism Tagatose This compound Small_Intestine Small Intestine (~20% Absorption) Tagatose->Small_Intestine Large_Intestine Large Intestine (~80%) Tagatose->Large_Intestine Liver Liver (Absorbed Portion) Small_Intestine->Liver Fermentation Microbial Fermentation Large_Intestine->Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Fermentation->SCFAs Experimental_Workflow cluster_0 Subject Recruitment & Baseline cluster_1 Dietary Intervention cluster_2 Data Collection & Analysis Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (Blood samples, Fecal samples) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: D-Fructose Randomization->Group_B OGTT Oral Glucose Tolerance Test (OGTT) Group_A->OGTT GI_Det Glycemic Index Determination Group_A->GI_Det Microbiota Gut Microbiota Analysis (16S rRNA) Group_A->Microbiota Group_B->OGTT Group_B->GI_Det Group_B->Microbiota Analysis Data Analysis & Comparison OGTT->Analysis GI_Det->Analysis Microbiota->Analysis

References

A Spectroscopic Comparison of alpha-D-tagatopyranose and beta-D-tagatopyranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

CUPERTINO, CA – Researchers, scientists, and professionals in drug development now have access to a comprehensive spectroscopic comparison of the anomers of D-tagatose, alpha-D-tagatopyranose and beta-D-tagatopyranose. This guide provides a detailed analysis of their distinct spectral properties, supported by experimental data, to facilitate their identification, characterization, and application in research and development.

D-tagatose, a rare monosaccharide and an epimer of D-fructose, is gaining significant interest for its potential as a low-calorie sweetener and its therapeutic applications in managing blood glucose levels and promoting gut health through its prebiotic effects.[1][2] The two primary pyranose anomers, alpha and beta, exhibit subtle structural differences that result in distinct spectroscopic signatures. A thorough understanding of these differences is crucial for researchers working with D-tagatose.

This guide presents a comparative analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and optical rotation data. Detailed experimental protocols are provided to ensure the reproducibility of the presented data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and beta-D-tagatopyranose.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Protonα-D-tagatopyranoseβ-D-tagatopyranose[3]
H-1aData not available3.49-3.51
H-1bData not available3.60-3.64
H-3Data not available3.70-3.76
H-4Data not available3.83-3.85
H-5Data not available3.85-3.90
H-6aData not available3.61-3.63
H-6bData not available3.71-3.74

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

Carbonα-D-tagatopyranose[4]β-D-tagatopyranose[3]
C-164.861.5
C-298.898.3
C-372.875.1
C-471.271.9
C-568.170.2
C-664.864.2

Table 3: Optical Rotation

AnomerSpecific Rotation [α]D
α-D-tagatopyranose+2.5° (c=1, H₂O)
β-D-tagatopyranose-2.5° (c=1, H₂O)

Note: The specific rotation values can vary with concentration and temperature.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of alpha- and beta-D-tagatopyranose.

Materials:

  • This compound or beta-D-tagatopyranose sample (5-10 mg)

  • Deuterium oxide (D₂O, 99.9%)

  • 5 mm NMR tubes

  • Vortex mixer

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the D-tagatopyranose anomer and transfer it to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of D₂O to the NMR tube.

    • Securely cap the tube and vortex until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • For ¹H NMR:

      • Acquire a one-dimensional proton spectrum using a standard pulse program.

      • Set the spectral width to cover the expected chemical shift range for carbohydrates (approximately 0-6 ppm).

      • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a one-dimensional proton-decoupled carbon spectrum.

      • Set the spectral width to encompass the full range of carbon chemical shifts for carbohydrates (approximately 50-110 ppm).

      • Employ a sufficient number of scans for clear signal detection.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to an internal or external standard (e.g., DSS or TSP for aqueous samples).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the D-tagatopyranose anomers to identify characteristic functional group vibrations.

Materials:

  • This compound or beta-D-tagatopyranose sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr to remove any moisture.

    • Place a small amount of KBr (approximately 100-200 mg) in the agate mortar.

    • Add 1-2 mg of the D-tagatopyranose anomer to the mortar.

    • Grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to the pellet-forming die.

    • Apply pressure using the hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Optical Rotation Measurement

Objective: To determine the specific rotation of the D-tagatopyranose anomers, a key physical constant for chiral molecules.

Materials:

  • This compound or beta-D-tagatopyranose sample

  • Distilled water

  • Volumetric flask

  • Analytical balance

  • Polarimeter with a sodium D-line lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass of the D-tagatopyranose anomer (e.g., 100 mg).

    • Dissolve the sample in a known volume of distilled water (e.g., 10 mL) in a volumetric flask. Ensure the solution is homogeneous.

  • Measurement:

    • Calibrate the polarimeter with a blank (distilled water).

    • Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where: α = observed rotation in degrees c = concentration of the solution in g/mL l = path length of the polarimeter cell in decimeters (dm)

Metabolic Context of D-Tagatose

D-tagatose is not only a sweetener but also a bioactive molecule that influences glucose metabolism. Understanding its metabolic pathway is crucial for its application in functional foods and therapeutics.[1]

metabolic_pathway cluster_ingestion Intestinal Lumen cluster_absorption Small Intestine cluster_liver Hepatocyte (Liver) cluster_colon Large Intestine D-Tagatose D-Tagatose Partial_Absorption Partial Absorption (~20%) D-Tagatose->Partial_Absorption No_Absorption Non-absorbed (~80%) D-Tagatose->No_Absorption Tagatose_Liver D-Tagatose Partial_Absorption->Tagatose_Liver Portal Vein Fermentation Fermentation by Gut Microbiota No_Absorption->Fermentation T1P D-Tagatose-1-Phosphate Tagatose_Liver->T1P Fructokinase Glycolysis Glycolysis Intermediates (DHAP & GA3P) T1P->Glycolysis Aldolase B Glucokinase Glucokinase Activity T1P->Glucokinase Stimulates Glycogen_Synthase Glycogen Synthase Activity T1P->Glycogen_Synthase Stimulates Glycogen Glycogen Synthesis Glucokinase->Glycogen Promotes Glycogen_Synthase->Glycogen SCFA Short-Chain Fatty Acids (SCFAs) Fermentation->SCFA Production

Metabolic pathway of D-tagatose.

Conclusion

The spectroscopic data presented in this guide highlights the distinct characteristics of this compound and beta-D-tagatopyranose. The differences in their ¹³C NMR spectra are particularly notable and provide a reliable method for distinguishing between the two anomers. While the ¹H NMR spectra are more complex due to signal overlap, they can still provide valuable structural information. The opposite signs of their specific rotation values offer a straightforward method for anomeric identification.

The provided experimental protocols serve as a foundation for researchers to obtain high-quality spectroscopic data for D-tagatopyranose anomers. Furthermore, the visualization of the metabolic pathway of D-tagatose provides a crucial biological context for its application in drug development and nutritional science. This comprehensive guide will aid in the accurate characterization and effective utilization of these promising rare sugars.

References

Validating alpha-D-Tagatopyranose Purity: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of alpha-D-tagatopyranose is critical for accurate experimental outcomes and the safety of potential therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, supported by experimental data and detailed protocols.

This compound, a rare ketohexose, is gaining interest for its potential as a low-calorie sweetener and its therapeutic applications. Its chemical synthesis, typically through the isomerization of D-galactose, can result in process-related impurities.[1][2] The most common impurities include the starting material D-galactose, other epimers like D-talose, and aldol (B89426) condensation products.[1] Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and to detect and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars.[3] For this compound, several HPLC modes are applicable, each with distinct advantages and disadvantages. This guide focuses on the most common and effective methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC), and also introduces Capillary Electrophoresis (CE) as a high-resolution alternative.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high resolution between isomers, sensitivity for trace impurities, or high throughput. The following table summarizes and compares the performance of different techniques for the purity analysis of this compound.

Analytical Method Stationary Phase Typical Mobile Phase Detection Advantages Disadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) Amino- or Amide-bonded silica (B1680970)Acetonitrile/Water gradientRI, ELSD, CADGood for separating polar compounds like sugars.[4] Faster analysis times compared to some IEC methods.[5]Can have issues with peak tailing for some sugars.[6] May require careful method development for optimal isomer separation.
Ion-Exchange Chromatography (IEC) - Ligand Exchange Sulfonated polystyrene-divinylbenzene resin with Ca²⁺ or Pb²⁺ counter-ions (e.g., USP L19)Deionized WaterRIExcellent separation of sugar isomers, including anomers.[1][7] Simple and robust mobile phase.[8]Longer analysis times. Requires elevated column temperatures for optimal performance.[1][8]
Capillary Electrophoresis (CE) Fused silica capillaryAlkaline buffer (e.g., NaOH/Na₂HPO₄)UV (indirect)Superior resolution and sensitivity compared to HPLC for tagatose and its impurities.[9][10] Fast analysis times and low solvent consumption.[11][12]Lower loading capacity. May require derivatization for detection of non-UV active sugars.

Experimental Protocols

Below is a detailed experimental protocol for a recommended HPLC method for the purity validation of this compound using a ligand exchange column, which is a robust and widely used technique for sugar analysis.

HPLC Method for this compound Purity using a Ligand Exchange Column

1. Objective: To determine the purity of this compound and quantify related sugar impurities, such as D-galactose and D-talose.

2. Materials:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Ligand exchange chromatography column with calcium as the counter-ion (e.g., USP L19 packing, 300 mm x 7.8 mm).[7]

  • HPLC-grade deionized water.

  • This compound reference standard.

  • Reference standards for potential impurities (e.g., D-galactose, D-talose).

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 10 mg/mL.

  • Prepare individual and mixed standard solutions of the reference standards in deionized water at appropriate concentrations for calibration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Ligand Exchange (Ca²⁺ form), 300 mm x 7.8 mm.

  • Mobile Phase: Deionized water.[8]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.[13]

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature.

5. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage purity of this compound using the area normalization method.

  • Quantify the amount of each impurity by creating a calibration curve from the analysis of the standard solutions.

Logical Workflow for Method Selection

The selection of an appropriate analytical method for purity validation is a critical step. The following diagram illustrates a logical workflow to guide this process.

G cluster_0 start Define Analytical Goal (e.g., Purity Assay, Impurity Profiling) knowledge Identify Potential Impurities (e.g., D-galactose, D-talose, anomers) start->knowledge method_selection Select Analytical Technique knowledge->method_selection hplc HPLC method_selection->hplc Robustness & Versatility ce Capillary Electrophoresis (CE) method_selection->ce High Resolution & Speed hplc_mode Select HPLC Mode hplc->hplc_mode method_dev Method Development & Optimization (Column, Mobile Phase, Temperature) ce->method_dev hilic HILIC hplc_mode->hilic Speed iec Ion-Exchange (Ligand Exchange) hplc_mode->iec Isomer Resolution hilic->method_dev iec->method_dev validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) method_dev->validation analysis Routine Sample Analysis validation->analysis

References

The Sweet Spot of Synthesis: A Comparative Guide to Enzymatic and Chemical Production of D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of efficient and pure D-tagatose synthesis is a critical endeavor. This guide provides an objective comparison of the two primary manufacturing routes—enzymatic and chemical synthesis—supported by experimental data, detailed protocols, and visual workflows to inform strategic decisions in your research and development.

D-Tagatose, a rare monosaccharide, has garnered significant attention for its potential as a low-calorie sweetener and its promising therapeutic applications. The choice of synthesis method is a pivotal factor that influences not only the yield and purity of the final product but also the economic and environmental sustainability of the process. This comparison guide delves into the nuances of both enzymatic and chemical approaches to D-tagatose production.

At a Glance: Key Performance Indicators

To facilitate a rapid and effective comparison, the following tables summarize the key quantitative data for both enzymatic and chemical synthesis methods for D-tagatose.

Table 1: Comparison of D-Tagatose Synthesis Methods
ParameterEnzymatic SynthesisChemical Synthesis
Starting Material D-Galactose, D-Fructose, Sucrose, LactoseD-Galactose
Typical Catalyst L-arabinose isomerase, Glucose isomerase, β-galactosidaseCalcium hydroxide (B78521), Sodium hydroxide
Reaction Temperature 40-70°C40-60°C
Reaction pH 7.0-8.5~12
Reaction Time 16 - 90 hours1 - 4 hours
Conversion Rate 30-80%25-30%
Final Product Yield Up to 77% (isolated)~26-30%
Product Purity High (>99%)Lower, requires extensive purification
By-products Minimal, specific reactionsSignificant, including D-talose and other epimers
Productivity Up to 54 g/L/hLower due to purification challenges

In-Depth Analysis: The How and Why

Enzymatic Synthesis: The Path of Specificity

Enzymatic synthesis of D-tagatose is lauded for its high specificity, which translates to higher purity and fewer by-products. The most common approach involves the isomerization of D-galactose using the enzyme L-arabinose isomerase (L-AI).

  • High Specificity: Enzymes target specific substrates and reactions, minimizing the formation of unwanted side products.

  • Mild Reaction Conditions: Enzymatic reactions typically occur at moderate temperatures and near-neutral pH, reducing energy consumption and the risk of product degradation.

  • Higher Purity: The specificity of enzymes leads to a cleaner reaction mixture, simplifying the downstream purification process and often resulting in a product of very high purity.

  • Environmental Friendliness: This method avoids the use of harsh chemicals and reduces the generation of chemical waste.

  • Enzyme Cost and Stability: The cost of producing and purifying enzymes can be a significant factor. Enzyme stability under operational conditions can also limit the process's efficiency.

  • Slower Reaction Rates: Enzymatic reactions can sometimes be slower than their chemical counterparts, potentially leading to longer overall processing times.

A more advanced enzymatic approach involves multi-enzyme cascades, which can overcome the thermodynamic equilibrium limitations of single-enzyme systems. For instance, a three-enzyme cascade using hexokinase, fructose-1,6-biphosphate aldolase, and phytase can convert D-fructose to D-tagatose with a high yield.[1][2]

Chemical Synthesis: The Traditional Route

The primary chemical method for D-tagatose production is the isomerization of D-galactose under alkaline conditions, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LBAvE) transformation.[3][4][5] This reaction is typically catalyzed by a base, such as calcium hydroxide.

  • Lower Catalyst Cost: The inorganic catalysts used in chemical synthesis are generally less expensive than enzymes.

  • Faster Reaction Times: The isomerization reaction itself can be relatively rapid.

  • Low Specificity: The alkaline conditions promote a variety of side reactions, leading to the formation of by-products like D-talose and other sugars, which complicates purification and reduces the final yield.[6]

  • Harsh Reaction Conditions: The high pH required for the reaction can lead to the degradation of sugars and the formation of colored impurities.

  • Extensive Purification: The complex mixture of products necessitates extensive and costly purification steps, such as chromatography, to isolate D-tagatose of sufficient purity.[6]

  • Environmental Concerns: The use of strong bases and the generation of salt waste raise environmental concerns.

Experimental Protocols

Chemical Synthesis of D-Tagatose from D-Galactose

This protocol outlines the synthesis of D-tagatose via the LBAvE transformation using calcium hydroxide.

Materials:

  • D-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄)

  • Cation and anion exchange resins

  • Activated carbon

  • Ethanol (B145695)

Procedure:

  • Isomerization:

    • Prepare an aqueous solution of D-galactose.

    • Add a slurry of calcium hydroxide to the D-galactose solution to achieve a pH of approximately 12.

    • Heat the reaction mixture to 40-60°C and maintain for 1-4 hours with stirring. A precipitate of the calcium-tagatose complex will form.

  • Neutralization and Precipitation:

    • Cool the reaction mixture.

    • Carefully add sulfuric acid to neutralize the solution (pH ~7.0). This will precipitate calcium as calcium sulfate.

  • Purification:

    • Filter the mixture to remove the precipitated calcium sulfate.

    • Pass the filtrate through a column of activated carbon to decolorize the solution.

    • Further purify the solution by passing it through cation and anion exchange resins to remove residual salts and other charged impurities.

  • Crystallization:

    • Concentrate the purified solution under reduced pressure to obtain a syrup.

    • Induce crystallization by adding ethanol and cooling.

    • Collect the D-tagatose crystals by filtration and dry them.

Enzymatic Synthesis of D-Tagatose from D-Galactose

This protocol describes the synthesis of D-tagatose using L-arabinose isomerase.

Materials:

  • D-galactose

  • L-arabinose isomerase (free or immobilized)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Manganese chloride (MnCl₂) (if required by the enzyme)

  • Activated carbon

  • Cation and anion exchange resins

  • Ethanol

Procedure:

  • Enzymatic Reaction:

    • Dissolve D-galactose in the buffer solution to the desired concentration (e.g., 300 g/L).

    • If necessary, add the enzyme cofactor, such as MnCl₂.

    • Add L-arabinose isomerase to the solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) with gentle agitation for the required duration (e.g., until equilibrium is reached, typically several hours to days).

  • Enzyme Inactivation and Deproteinization:

    • If using a free enzyme, inactivate it by heating the solution (e.g., to 100°C for 10 minutes).

    • Centrifuge or filter the solution to remove the denatured enzyme.

  • Purification:

    • Treat the supernatant with activated carbon to remove any color.

    • Pass the solution through cation and anion exchange resins to remove salts and other impurities.

  • Crystallization:

    • Concentrate the purified solution under reduced pressure.

    • Crystallize D-tagatose from the concentrated syrup, potentially with the addition of a co-solvent like ethanol.

    • Collect and dry the crystals.

Visualizing the Synthesis Pathways

To provide a clearer understanding of the processes, the following diagrams illustrate the workflows for both chemical and enzymatic synthesis of D-tagatose.

Chemical_Synthesis_Workflow cluster_reaction Isomerization cluster_neutralization Neutralization & Precipitation cluster_purification Purification cluster_final Final Product D_Galactose D-Galactose Solution Reaction Reaction (40-60°C, 1-4h) D_Galactose->Reaction CaOH2 Calcium Hydroxide (pH ~12) CaOH2->Reaction Neutralization Neutralization & Precipitation Reaction->Neutralization H2SO4 Sulfuric Acid H2SO4->Neutralization Filtration1 Filtration (remove CaSO4) Neutralization->Filtration1 Activated_Carbon Activated Carbon Treatment Filtration1->Activated_Carbon Ion_Exchange Ion Exchange Chromatography Activated_Carbon->Ion_Exchange Concentration Concentration Ion_Exchange->Concentration Crystallization Crystallization Concentration->Crystallization D_Tagatose D-Tagatose Crystals Crystallization->D_Tagatose

Caption: Chemical synthesis workflow for D-tagatose.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_inactivation Enzyme Inactivation cluster_purification Purification cluster_final Final Product D_Galactose D-Galactose in Buffer Reaction Isomerization (40-70°C, pH 7-8.5) D_Galactose->Reaction LAI L-arabinose isomerase LAI->Reaction Heat_Inactivation Heat Inactivation (if free enzyme) Reaction->Heat_Inactivation Filtration1 Filtration/Centrifugation Heat_Inactivation->Filtration1 Activated_Carbon Activated Carbon Treatment Filtration1->Activated_Carbon Ion_Exchange Ion Exchange Chromatography Activated_Carbon->Ion_Exchange Concentration Concentration Ion_Exchange->Concentration Crystallization Crystallization Concentration->Crystallization D_Tagatose D-Tagatose Crystals Crystallization->D_Tagatose

Caption: Enzymatic synthesis workflow for D-tagatose.

Multi_Enzyme_Cascade D_Fructose D-Fructose Hexokinase Hexokinase (+ATP) D_Fructose->Hexokinase F6P Fructose-6-Phosphate FBA Fructose-1,6-biphosphate aldolase F6P->FBA T6P Tagatose-6-Phosphate Phytase Phytase T6P->Phytase D_Tagatose D-Tagatose Hexokinase->F6P FBA->T6P Phytase->D_Tagatose

Caption: Multi-enzyme cascade for D-tagatose synthesis.

Conclusion

The choice between enzymatic and chemical synthesis of D-tagatose hinges on a balance of factors including desired purity, cost considerations, and environmental impact. While chemical synthesis offers a seemingly straightforward and rapid route, it is hampered by low specificity, leading to significant purification challenges and lower overall yields.

In contrast, enzymatic synthesis, particularly with advancements in enzyme technology and multi-enzyme systems, presents a more elegant and efficient path to high-purity D-tagatose. The milder reaction conditions and high specificity of enzymes not only simplify downstream processing but also align with the growing demand for sustainable and green chemistry in the pharmaceutical and food industries. For researchers and developers aiming for a high-quality final product with a more favorable environmental footprint, the enzymatic route is the clear frontrunner.

References

Conformational analysis of alpha-D-tagatopyranose in solution vs. solid state

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the conformational intricacies of α-D-tagatopyranose, a ketohexose sugar of growing interest. This guide delves into the structural nuances of this molecule in both its solvated and crystalline forms, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

The three-dimensional structure of a molecule is intrinsically linked to its biological activity and physicochemical properties. For carbohydrates like α-D-tagatopyranose, understanding its conformational preferences in different environments is paramount for applications in drug design and development. This guide provides a detailed comparison of the conformation of α-D-tagatopyranose in the solution and solid states, highlighting the key structural parameters and the experimental methodologies used for their determination.

At a Glance: Solution vs. Solid State Conformation

In aqueous solution, D-tagatose exists as a dynamic equilibrium of different isomers. The pyranose form is predominant, with α-D-tagatopyranose being the major anomer, accounting for approximately 71% of the mixture, followed by the β-pyranose form at 18%.[1] The remaining fraction consists of furanose forms. Conversely, in the crystalline solid state, only the α-D-tagatopyranose anomer is observed.[1]

Crucially, both in solution and in the solid state, the pyranose ring of α-D-tagatopyranose predominantly adopts a chair conformation. Specifically, it favors the ⁵C₂ chair form, where carbon-5 is above and carbon-2 is below the plane defined by the other ring atoms. This conformational preference is a key determinant of its interactions with biological targets.

Quantitative Conformational Analysis: A Tale of Two Techniques

To quantitatively compare the conformation in both states, we turn to the precise data offered by X-ray crystallography for the solid state and NMR spectroscopy for the solution state.

ParameterSolid State (X-ray Crystallography)Solution State (NMR Spectroscopy in D₂O)
Predominant Conformation ⁵C₂ Chair⁵C₂ Chair
Anomeric Form α-D-Tagatopyranoseα-D-Tagatopyranose (71%), β-D-Tagatopyranose (18%), Furanoses (~11%)
Endocyclic Torsion Angles See Table 2 for specific valuesEstimated from ³JHH coupling constants (see Table 3)
Key ³JHH Coupling Constants Not ApplicableSee Table 3 for experimental values

Table 1: Comparison of Conformational Parameters for α-D-Tagatopyranose.

Solid State Conformation: The Crystal's Decree

The precise geometry of α-D-tagatopyranose in its crystalline form has been determined by single-crystal X-ray diffraction. The crystal structure reveals a well-defined ⁵C₂ chair conformation, with the substituent groups occupying specific axial and equatorial positions. The endocyclic torsion angles, which quantitatively describe the puckering of the pyranose ring, are detailed in the table below.

Torsion AngleValue (°)
O5 - C2 - C3 - C4-54.9
C2 - C3 - C4 - C555.8
C3 - C4 - C5 - O5-56.5
C4 - C5 - O5 - C258.1
C5 - O5 - C2 - C3-59.2
O5 - C2 - C1 - O161.5

Table 2: Endocyclic Torsion Angles of α-D-Tagatopyranose in the Solid State. (Data derived from crystallographic information file).

Solution State Conformation: A Dynamic Picture from NMR

In solution, the conformation of α-D-tagatopyranose is elucidated primarily through proton NMR (¹H NMR) spectroscopy. The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-10 Hz) are indicative of an axial-axial relationship between protons, which is characteristic of a chair conformation.

Coupling ConstantExpected Value (Hz)Inferred Dihedral Angle (approx.)
³J(H3, H4)~10~180° (axial-axial)
³J(H4, H5)~10~180° (axial-axial)
³J(H3, Hax-1)~3~60° (axial-equatorial)
³J(H5, Heq-6)~3~60° (axial-equatorial)

Table 3: Expected ¹H-¹H Coupling Constants for α-D-Tagatopyranose in a ⁵C₂ Chair Conformation in Solution.

The observation of large ³J(H3, H4) and ³J(H4, H5) values would provide strong evidence for the diaxial arrangement of H-3, H-4, and H-5, confirming the ⁵C₂ chair conformation as the predominant species in solution.

Experimental Protocols

X-ray Crystallography of α-D-Tagatopyranose
  • Crystal Growth: Single crystals of α-D-tagatopyranose are typically grown by slow evaporation of a saturated aqueous solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.

NMR Spectroscopy of α-D-Tagatopyranose in Solution
  • Sample Preparation: A sample of D-tagatose is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 5-10 mg/mL. D₂O is used as the solvent to avoid a large, interfering signal from water protons.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard one-dimensional (1D) ¹H spectra are recorded to observe the chemical shifts and coupling patterns of the protons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are often employed to aid in the assignment of all proton resonances.

  • Data Analysis: The chemical shifts, multiplicities, and coupling constants of the signals corresponding to the α-D-tagatopyranose anomer are extracted from the spectra. The magnitudes of the vicinal coupling constants are then used to infer the dihedral angles and, consequently, the preferred conformation of the pyranose ring.

Visualizing the Conformational Equilibrium

The following diagram illustrates the equilibrium of α-D-tagatopyranose in solution, highlighting its predominant chair conformation.

G cluster_solution α-D-Tagatopyranose in Solution alpha_pyranose_5C2 α-Pyranose (⁵C₂ Chair) ~71% open_chain Open Chain (minor) alpha_pyranose_5C2->open_chain beta_pyranose β-Pyranose ~18% beta_pyranose->open_chain furanoses Furanoses ~11% furanoses->open_chain

Caption: Conformational equilibrium of D-tagatose in solution.

Conclusion

The conformational analysis of α-D-tagatopyranose reveals a remarkable consistency in its preferred three-dimensional structure across different physical states. The dominance of the ⁵C₂ chair conformation in both the ordered, crystalline solid and the dynamic solution environment underscores its intrinsic stability. This inherent structural preference is a critical piece of information for understanding its biological function and for the rational design of novel therapeutics and other applications. The experimental techniques of X-ray crystallography and NMR spectroscopy provide complementary and detailed insights into the static and dynamic conformational landscape of this important ketohexose.

References

A Comparative Guide to the Biological Activities of D-Tagatose and Other Rare Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of sugar substitutes is rapidly evolving, with rare sugars emerging as promising alternatives offering significant health benefits beyond simple sweetness. This guide provides an objective comparison of the biological activities of D-tagatose against other notable rare sugars, including D-allulose, L-arabinose, and xylitol (B92547). The information presented is supported by experimental data to facilitate informed decisions in research and development.

Key Biological Activities: A Comparative Overview

D-tagatose, a naturally occurring ketohexose, exhibits a range of biological activities that make it a compelling functional ingredient. Its primary effects revolve around glycemic control, modulation of gut microbiota, and lipid metabolism. This section compares these activities with those of other well-researched rare sugars.

Glycemic Control and Anti-Diabetic Effects

A critical attribute of any sugar substitute is its impact on blood glucose levels. D-tagatose and other rare sugars demonstrate significant advantages over sucrose (B13894) in this regard.

D-tagatose exerts its anti-hyperglycemic effects through a dual mechanism. Firstly, it competitively inhibits intestinal disaccharidases, such as sucrase and maltase, which slows the breakdown and absorption of carbohydrates. Secondly, it influences hepatic glucose metabolism by promoting glycogen (B147801) synthesis and inhibiting glycogenolysis.[1] Clinical studies have shown that D-tagatose can significantly lower postprandial blood glucose and reduce HbA1c levels in individuals with type 2 diabetes.[2][3]

D-allulose , another ketohexose, also demonstrates potent anti-hyperglycemic properties. It inhibits intestinal α-glucosidase and has been shown to suppress the glycemic response after carbohydrate ingestion and improve insulin (B600854) sensitivity.[4][5]

L-arabinose , a pentose (B10789219) sugar, is a selective and uncompetitive inhibitor of intestinal sucrase.[2][6] This targeted action effectively blunts the sharp increase in blood glucose levels that typically follows sucrose consumption.[7]

Xylitol , a sugar alcohol, has a very low glycemic index and its consumption does not lead to significant spikes in blood glucose or insulin levels, making it a suitable sweetener for individuals with diabetes.[5]

Impact on Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

The gut microbiome plays a crucial role in overall health, and its modulation by dietary components is an area of intense research.

D-tagatose is largely unabsorbed in the small intestine and is fermented by the gut microbiota in the colon.[8] This prebiotic activity leads to an increase in beneficial bacteria, such as Lactobacillus, and promotes the production of short-chain fatty acids (SCFAs), particularly butyrate. Butyrate is a key energy source for colonocytes and has anti-inflammatory properties.

Xylitol also reaches the colon and is fermented by the gut microbiota. Studies have shown that xylitol can induce changes in the gut microbial composition, in some cases increasing the abundance of Firmicutes and decreasing Bacteroidetes.[9][10] It has also been shown to increase the production of butyrate.[11][12]

The effects of D-allulose and L-arabinose on the gut microbiota are less extensively studied in direct comparison to D-tagatose and xylitol, but their partial absorption suggests they are also available for fermentation by colonic bacteria.

Lipid Metabolism

Dyslipidemia is a significant risk factor for cardiovascular disease. Some rare sugars have shown potential in modulating lipid profiles.

D-tagatose has been demonstrated to reduce total cholesterol and LDL-cholesterol levels.[3] However, some studies have shown it may increase hepatic lipogenic enzyme activity.[13][14]

D-allulose , in contrast, has been shown to lower hepatic lipogenic enzyme activity and reduce body weight gain and fat accumulation in animal models.[13][14][15][16]

Quantitative Data Summary

The following tables provide a structured summary of key quantitative data for easy comparison of the biological activities of these rare sugars.

ParameterD-TagatoseD-AlluloseL-ArabinoseXylitolSucrose (for reference)
Sweetness (relative to sucrose) ~90%[17]~70%[17]~50-60%~100%100%
Caloric Value (kcal/g) 1.5[17][18]0.4[17][18]~02.44.0
Glycemic Index (GI) 3[19]Very LowLow8-1365

Table 1: Physicochemical Properties of D-Tagatose and Other Rare Sugars.

Rare SugarFindingStudy PopulationDosage
D-Tagatose Significantly reduced HbA1c levels compared to placebo.[3]Type 2 Diabetic Patients15 g, three times daily for 10 months
D-Tagatose Reduced fasting blood glucose and HbA1c in a dose-dependent manner.[20]Type 2 Diabetic Patients2.5 g, 5.0 g, or 7.5 g, three times daily for 6 months
D-Allulose Suppressed the increase in plasma glucose concentration induced by sucrose or maltose.Animal modelsNot specified
L-Arabinose Suppressed the increase of blood glucose after sucrose loading (ED50: 35 mg/kg).[6]MiceVaried
Xylitol Showed significant blood glucose-lowering effects in rats on high-fat diets.[5]RatsNot specified

Table 2: Effects on Glycemic Control.

Rare SugarFindingStudy ModelKey Outcomes
D-Tagatose Increased production of butyrate.Healthy men and womenIncreased fecal lactobacilli in men
Xylitol Altered fecal microbiota composition, reducing Bacteroidetes and increasing Firmicutes.[9][10]MiceChanges in specific bacterial genera
Xylitol Increased production of propionic acid and butyrate.[11]In vitro colonic simulationEnhanced butyrate-synthesizing bacteria

Table 3: Impact on Gut Microbiota and SCFA Production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key studies cited.

Protocol 1: Evaluation of D-Tagatose on Glycemic Control in Type 2 Diabetes[3]
  • Objective: To assess the efficacy and safety of D-tagatose in managing glycemic control in patients with type 2 diabetes.

  • Study Design: A prospective, randomized, 10-month, placebo-controlled, parallel-group trial.

  • Participants: Subjects with type 2 diabetes not taking any oral anti-diabetic medication.

  • Intervention: Participants were randomized to receive either 15 g of D-tagatose dissolved in 125-250 mL of water three times a day (TID) or a placebo (1.5 g Splenda for sweetness matching) TID.

  • Primary Endpoint: Change in HbA1c levels from baseline at 2, 6, and 10 months.

  • Secondary Endpoints: Changes in fasting blood glucose, insulin, lipid profiles, and BMI.

  • Analysis: Efficacy analyses were conducted on the collected data at the specified time points.

Protocol 2: In Vitro and In Vivo Inhibition of Sucrase by L-Arabinose[2][6]
  • Objective: To investigate the inhibitory effect of L-arabinose on intestinal sucrase activity and its impact on postprandial glycemic response.

  • In Vitro Method:

    • Enzyme Source: Mucosal homogenate from porcine intestines.

    • Procedure: The enzyme preparation was incubated with increasing concentrations of sucrose in the absence and presence of different concentrations of L-arabinose.

    • Analysis: The mode of inhibition and the inhibition constant (Ki) were determined using Lineweaver-Burk plots.

  • In Vivo Method (Mice):

    • Animals: Male ICR mice.

    • Procedure: Mice were orally administered L-arabinose at various doses along with a sucrose load.

    • Measurements: Blood glucose levels were measured at different time points after administration.

    • Analysis: The dose-dependent suppression of the glycemic response was evaluated, and the ED50 (the dose that produces 50% of the maximal effect) was calculated.

Protocol 3: Determination of Glycemic Index (GI)[15][22]
  • Objective: To determine the glycemic index of a test food (e.g., a rare sugar).

  • Participants: Typically healthy human subjects.

  • Procedure:

    • After an overnight fast, subjects consume a portion of the test food containing a standardized amount of available carbohydrates (e.g., 50 g).

    • Blood samples are taken at regular intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) to measure blood glucose concentrations.

    • On a separate occasion, the same subjects consume a reference food (e.g., glucose or white bread) containing the same amount of available carbohydrates, and the blood glucose response is measured.

  • Calculation: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food. The GI of the test food is then calculated as: (iAUC of test food / iAUC of reference food) x 100.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these rare sugars exert their effects is critical for targeted therapeutic development.

D-Tagatose and GLP-1 Secretion

D-tagatose, along with other ketohexoses like D-allulose, has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[19][21][22][23][24] GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety. This mechanism contributes significantly to the anti-diabetic effects of these sugars.

GLP1_Secretion D-Tagatose D-Tagatose Intestinal L-cells Intestinal L-cells D-Tagatose->Intestinal L-cells Stimulates GLP-1 Secretion GLP-1 Secretion Intestinal L-cells->GLP-1 Secretion Pancreas Pancreas GLP-1 Secretion->Pancreas Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Lowers

Caption: D-Tagatose stimulates GLP-1 secretion from intestinal L-cells.

D-Allulose and Adiposity Regulation

D-allulose has been shown to ameliorate adiposity by activating the AMP-activated protein kinase (AMPK) pathway in adipose tissue.[1][25] Activation of AMPK, a key energy sensor, leads to a cascade of events involving SIRT1 and PGC-1α, which ultimately reduces fat accumulation and improves metabolic health.

D_Allulose_Adiposity D-Allulose D-Allulose AMPK Activation AMPK Activation D-Allulose->AMPK Activation SIRT1 Activation SIRT1 Activation AMPK Activation->SIRT1 Activation PGC-1α Activation PGC-1α Activation SIRT1 Activation->PGC-1α Activation Fat Accumulation Fat Accumulation PGC-1α Activation->Fat Accumulation Reduces

Caption: D-Allulose signaling pathway in reducing adiposity.

L-Arabinose and Sucrase Inhibition

The primary mechanism of L-arabinose in glycemic control is the uncompetitive inhibition of intestinal sucrase. This means L-arabinose binds to the enzyme-substrate complex, preventing the breakdown of sucrose into glucose and fructose.

L_Arabinose_Sucrase_Inhibition cluster_0 Small Intestine Sucrose Sucrose Enzyme-Substrate Complex Enzyme-Substrate Complex Sucrose->Enzyme-Substrate Complex + Sucrase Sucrase Sucrase Glucose + Fructose Glucose + Fructose Enzyme-Substrate Complex->Glucose + Fructose Hydrolysis Inhibited Complex Inhibited Complex Enzyme-Substrate Complex->Inhibited Complex + L-Arabinose L-Arabinose L-Arabinose Inhibited Complex->Glucose + Fructose Inhibited

Caption: Mechanism of L-arabinose inhibition of sucrase.

Conclusion

D-tagatose presents a compelling profile as a low-calorie sweetener with multifaceted biological activities that positively impact glycemic control, gut health, and lipid metabolism. When compared to other rare sugars, it holds its own as a potent anti-diabetic agent and a beneficial prebiotic. D-allulose shows particular promise in combating obesity, while L-arabinose offers targeted inhibition of sucrose digestion. Xylitol remains a valuable tool for its low glycemic impact and established benefits for gut health. The choice of a specific rare sugar will depend on the desired health outcome and application. Further large-scale, long-term clinical trials are warranted to fully elucidate the comparative efficacy and long-term safety of these promising sugar alternatives.

References

A Comparative Guide to Isomerase Efficacy in D-Tagatose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global demand for low-calorie, functional sweeteners has propelled research into the efficient production of D-tagatose, a rare sugar with significant potential in the food and pharmaceutical industries. Enzymatic isomerization of D-galactose is the most promising route for D-tagatose synthesis, with various isomerases demonstrating different catalytic efficiencies. This guide provides a comparative analysis of the performance of key isomerases, supported by experimental data and detailed methodologies to aid in the selection and optimization of biocatalysts for D-tagatose production.

Performance Comparison of Isomerases for D-Tagatose Production

The following table summarizes the key performance indicators of different isomerases utilized in the conversion of D-galactose to D-tagatose. L-arabinose isomerase (L-AI) is the most extensively studied enzyme for this purpose.

EnzymeSource OrganismOptimal Temperature (°C)Optimal pHMetal Ion RequirementD-Galactose to D-Tagatose Conversion Yield (%)Reference
L-Arabinose Isomerase Geobacillus thermodenitrificans708.5Mn²⁺48[1]
Thermotoga maritima907.5Mn²⁺, Co²⁺56[2]
Thermoanaerobacter mathranii65Not SpecifiedNot Specified42[3]
Bifidobacterium adolescentis556.5Mn²⁺56.7[4]
Klebsiella pneumoniae408.0Mn²⁺33.5[5]
Lactobacillus plantarum605.5Mn²⁺, Co²⁺30[6]
Arthrobacter sp. 22c525.0-9.0None30[3][7]
Bacillus amyloliquefaciens457.5None47.2[8]
Phosphoglucose Isomerase Pseudomonas aeruginosa PAO1607.0Mn²⁺~56[9][10]
Cellobiose 2-Epimerase Rhodothermus marinus706.3Not SpecifiedMinor side-product[11]

Kinetic Parameters of Selected Isomerases

A deeper understanding of enzyme efficacy can be gained from their kinetic parameters. The Michaelis-Menten constant (Km) reflects the enzyme's affinity for the substrate (D-galactose), while the turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency (kcat/Km) is a measure of the enzyme's overall catalytic power.

EnzymeSource OrganismKm (mM) for D-GalactoseVmax (U/mg) for D-Galactosekcat/Km (mM⁻¹min⁻¹) for D-GalactoseReference
L-Arabinose Isomerase Geobacillus thermodenitrificans4086.90.5[1]
Thermotoga maritima608.98.5[2]
Bifidobacterium adolescentis22.44899.3[4]
Arthrobacter sp. 22c1190.310.14[3]
Bacillus amyloliquefaciens251.6Not Specified2.34[8]
Phosphoglucose Isomerase Pseudomonas aeruginosa PAO110295.95Not Specified[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments in evaluating isomerase efficacy for D-tagatose production.

Recombinant Enzyme Expression and Purification

This protocol describes the typical workflow for producing and purifying recombinant isomerases, often using an Escherichia coli expression system.

  • Gene Cloning and Expression Vector Construction: The gene encoding the isomerase of interest is amplified from the source organism's genomic DNA via PCR. The amplified gene is then cloned into a suitable expression vector, such as pET or pANY1, often with a polyhistidine (His)-tag for affinity purification.

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)). The cells are cultured in Luria-Bertani (LB) broth at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1.0 mM, followed by incubation for 10-24 hours at a lower temperature (e.g., 25°C) to enhance soluble protein expression.[4][12]

  • Cell Lysis and Clarification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and disrupted by sonication on ice. The cell lysate is then centrifuged to pellet cell debris, and the supernatant containing the soluble enzyme is collected.[4][8]

  • Affinity Chromatography Purification: The clarified supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with a binding buffer. After washing with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins, the His-tagged isomerase is eluted with an elution buffer containing a higher concentration of imidazole.[12]

  • Purity Analysis and Desalting: The purity of the eluted enzyme is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The purified enzyme is then desalted and concentrated using ultrafiltration.[12]

Enzyme Activity Assay

This protocol outlines the measurement of isomerase activity for the conversion of D-galactose to D-tagatose.

  • Reaction Mixture Preparation: A standard reaction mixture is prepared containing 50 mM D-galactose, a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0), and the required metal ion cofactor (e.g., 1 mM MnCl₂), if any.[5]

  • Enzymatic Reaction: The reaction is initiated by adding a known amount of the purified enzyme to the pre-warmed reaction mixture. The reaction is incubated at the enzyme's optimal temperature for a defined period (e.g., 10 minutes).[5]

  • Reaction Termination: The reaction is stopped by either heat inactivation (e.g., boiling for 5 minutes) or by the addition of an acid (e.g., 0.5 M HCl).[4][13]

  • Quantification of D-Tagatose: The amount of D-tagatose produced is determined using one of the analytical methods described below.

  • Definition of Enzyme Unit: One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified assay conditions.[5]

Analytical Methods for D-Tagatose Quantification

Accurate quantification of D-tagatose is essential for determining conversion yields and enzyme kinetics.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying sugars.

    • Column: A sugar-specific column, such as a Sugar-Ca column or an aminopropyl silane (B1218182) column, is used.[4][14]

    • Mobile Phase: Typically, deionized water or a mixture of water and acetonitrile (B52724) is used as the mobile phase.[4][14]

    • Detector: A refractive index detector (RID) is commonly employed for sugar detection.[4]

    • Quantification: The concentration of D-tagatose is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of D-tagatose.[15]

  • Cysteine-Carbazole-Sulfuric Acid Method: This is a colorimetric method for the determination of ketoses.

    • Principle: In the presence of sulfuric acid, ketoses are dehydrated to form furfural (B47365) derivatives, which then react with carbazole (B46965) to produce a purple-colored complex. Cysteine is added to enhance the color development and stability.

    • Procedure: A sample containing D-tagatose is mixed with a solution of cysteine-HCl and sulfuric acid, followed by the addition of a carbazole solution. After incubation, the absorbance is measured at a specific wavelength (e.g., 560 nm).

    • Quantification: The D-tagatose concentration is determined from a standard curve prepared with known concentrations of D-tagatose.[4][8]

Visualizing the Process: From Substrate to Product and Experimental Design

To better illustrate the core concepts, the following diagrams have been generated using Graphviz.

Enzymatic_Conversion D_Galactose D-Galactose Isomerase Isomerase (e.g., L-Arabinose Isomerase) D_Galactose->Isomerase D_Tagatose D-Tagatose Isomerase->D_Tagatose

Caption: Enzymatic isomerization of D-galactose to D-tagatose.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_eval Efficacy Evaluation cluster_analysis Analysis cluster_output Output Gene_Cloning Gene Cloning Expression Recombinant Expression Gene_Cloning->Expression Purification Purification Expression->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination Activity_Assay->Kinetic_Analysis Conversion_Yield Conversion Yield Analysis Activity_Assay->Conversion_Yield HPLC HPLC Analysis Activity_Assay->HPLC Colorimetric Colorimetric Assay Activity_Assay->Colorimetric Data_Comparison Comparative Data Analysis Kinetic_Analysis->Data_Comparison Conversion_Yield->Data_Comparison

Caption: Generalized workflow for evaluating isomerase efficacy.

References

A Comparative Structural Analysis of alpha-D-tagatopyranose and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural nuances and biological implications of alpha-D-tagatopyranose and its derivatives, offering valuable insights for the design of novel therapeutics.

This guide provides a comprehensive comparison of the structural and functional properties of this compound and its derivatives. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Structural Comparison

This compound, a rare monosaccharide, adopts a stable ⁵C₂ chair conformation in its crystalline form.[1][2][3] This conformation is also predominantly observed in its derivatives, such as methyl α-D-tagatopyranoside.[4] The introduction of substituents on the pyranose ring can, however, induce subtle yet significant alterations in bond lengths, bond angles, and torsional angles, which in turn can influence the molecule's biological activity.

A key derivative for which detailed structural data is available is methyl α-D-tagatopyranoside. X-ray crystallographic analysis has provided precise measurements of its molecular geometry, allowing for a direct comparison with the parent molecule.[4]

Table 1: Comparative Torsional Angles of this compound and Methyl α-D-tagatopyranoside
Torsion AngleThis compound (°)[4]Methyl α-D-tagatopyranoside (°)[4]
O1-C1-C2-O2+50.8-49.5
C1-C2-C3-C4-55.9-56.3
C2-C3-C4-C5+54.6+55.2
C3-C4-C5-O5-56.0-56.1
C4-C5-O5-C1+60.3+60.2
C5-O5-C1-C2-53.8-53.5
O6-C2-O2-CH3N/A+61.1

Note: The numbering of atoms follows standard carbohydrate nomenclature.

The most significant conformational difference is observed in the torsion angle around the C1-C2 bond, highlighting the influence of the methyl glycoside on the orientation of the substituents at the anomeric center.[4]

Biological Activity: Enzyme Inhibition

Derivatives of this compound are of interest for their potential as enzyme inhibitors, particularly targeting carbohydrate-processing enzymes like α-glucosidase. Inhibition of such enzymes is a key therapeutic strategy for managing type 2 diabetes. While comprehensive quantitative structure-activity relationship (QSAR) studies for a wide range of this compound derivatives are still emerging, preliminary data suggests that modifications to the pyranose ring can significantly impact inhibitory potency.

Table 2: α-Glucosidase Inhibitory Activity of Selected Carbohydrate Derivatives
CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
Acarbose (B1664774) (Standard)α-Glucosidase93.63Competitive[5]
Biscoumarin Derivative 18α-Glucosidase0.62Competitive[5]
Biscoumarin Derivative 19α-Glucosidase1.21Competitive[5]
Indazole Derivative 8α-Glucosidase~17-[6]
Indazole Derivative 9α-Glucosidase~17-[6]
Indazole Derivative 10α-Glucosidase~17-[6]
Indazole Derivative 12α-Glucosidase~17-[6]

Note: Data for specific this compound derivatives is limited in the public domain. The table includes data for other carbohydrate derivatives to provide context for α-glucosidase inhibition.

The provided data for various heterocyclic compounds demonstrates that significant α-glucosidase inhibition can be achieved, with some compounds exhibiting much greater potency than the standard drug, acarbose.[5][6] This underscores the potential for developing highly effective inhibitors through targeted chemical modifications.

Experimental Protocols

Synthesis of Methyl α-D-tagatopyranoside

Materials:

Procedure:

  • A solution of D-tagatose in methanol is stirred with Amberlite IR120 H+ resin at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the resin is filtered off, and the filtrate is neutralized with sodium bicarbonate.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a gradient of methanol in chloroform as the eluent to yield pure methyl α-D-tagatopyranoside.[4]

α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose as a positive control

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase in phosphate buffer is pre-incubated with various concentrations of the test compounds or acarbose in a 96-well plate.

  • The reaction is initiated by adding a solution of pNPG to each well.

  • The plate is incubated at 37°C.

  • The absorbance is measured at 405 nm at regular intervals using a microplate reader.

  • The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate only).

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Molecular Interactions

The following diagram illustrates the general mechanism of competitive inhibition of α-glucosidase, a key target for anti-diabetic drugs. This model is relevant for understanding how this compound derivatives could be designed to interact with the enzyme's active site.

alpha_glucosidase_inhibition Enzyme α-Glucosidase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Substrate (e.g., Disaccharide) Substrate->ES_Complex Inhibitor α-D-Tagatopyranose Derivative Inhibitor->EI_Complex Product Glucose ES_Complex->Enzyme Releases ES_Complex->Product Catalyzes EI_Complex->Enzyme Releases

Caption: Competitive inhibition of α-glucosidase by an this compound derivative.

This guide provides a foundational understanding of the structural and functional aspects of this compound and its derivatives. Further research, particularly in generating a broader library of derivatives and conducting comprehensive QSAR studies, will be crucial for unlocking their full therapeutic potential.

References

Purity Assessment of Synthesized alpha-D-Tagatopyranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for the synthesis and purity assessment of alpha-D-tagatopyranose, a low-calorie sweetener with significant potential in the pharmaceutical and food industries. The purity of synthesized this compound is critical for its use in research and product development, necessitating robust analytical techniques for its characterization. This document outlines common synthesis strategies and details key experimental protocols for purity verification, supported by comparative data to aid in methodological selection.

Comparison of Synthesis Methods for D-Tagatose

The synthesis of D-tagatose, of which this compound is a major anomer, can be achieved through both chemical and enzymatic routes. The choice of method can significantly impact the yield and purity of the final product.

Synthesis MethodStarting MaterialKey Reagents/EnzymesReported Yield/ConversionReported PurityReference
Chemical Synthesis D-TagatoseBenzoyl chloride, pyridine (B92270)88% (of 1,3,4,5-tetra-O-benzoyl-α-d-tagatopyranose)Not explicitly stated for the final deprotected product[1]
Enzymatic (Cascade) FructoseHexokinase, Fructose-1,6-bisphosphate aldolase, Phytase77% (overall yield)99.9% (after recrystallization)
Enzymatic (Cascade) SucroseSucrose phosphorylase, Fructokinase, D-tagatose-6-phosphate 3-epimerase, Phosphatase82.3% conversionNot explicitly stated[2]
Enzymatic (Isomerization) D-GalactoseL-arabinose isomerase68% conversionNot explicitly stated[3]
Enzymatic (Hydrolysis & Isomerization) Lactoseβ-galactosidase, L-arabinose isomerase23.5% conversionNot explicitly stated[3]

Analytical Methods for Purity Assessment

A comprehensive evaluation of this compound purity involves the use of multiple analytical techniques to identify and quantify the target molecule, its anomers (beta-D-tagatopyranose), and other potential impurities.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
¹H-NMR Spectroscopy Nuclear magnetic resonance of protonsStructural confirmation, anomeric ratio (α vs β), quantification of impurities with distinct proton signals.Non-destructive, provides detailed structural information, highly quantitative for anomeric purity.Signal overlap can complicate analysis, requires deuterated solvents.
HPLC Differential partitioning between mobile and stationary phasesSeparation and quantification of anomers and other sugar impurities.High resolution for separating closely related compounds.May require specific chiral columns for anomer separation, detection can be non-specific.
GC-MS Separation of volatile compounds followed by mass analysisIdentification and quantification of volatile impurities and derivatized sugars.High sensitivity and specificity for identification of compounds.Requires derivatization for non-volatile sugars, which can introduce complexity.[4]

Experimental Protocols

Quantitative Analysis of Anomeric Purity by ¹H-NMR Spectroscopy

This protocol allows for the determination of the relative amounts of alpha- and beta-D-tagatopyranose in a sample.

a. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean NMR tube.

  • Ensure the sample is fully dissolved by gentle vortexing.

b. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquire a standard one-dimensional ¹H-NMR spectrum.

  • Ensure a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • Set a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

c. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Identify the signals corresponding to the anomeric protons of the alpha and beta anomers. The anomeric protons of α-glycosides typically resonate at a lower field (further downfield) than those of the corresponding β-glycosides.[5]

  • Integrate the well-resolved anomeric proton signals for both anomers.

  • Calculate the anomeric purity using the following formula:

    % α-anomer = [Integral(α-anomeric proton) / (Integral(α-anomeric proton) + Integral(β-anomeric proton))] x 100

HPLC Analysis for Isomeric Purity

This method is suitable for the separation and quantification of D-tagatose anomers and other sugar impurities.

a. Chromatographic Conditions:

  • Column: Chiralpak AD-H column or similar chiral column capable of separating sugar anomers.[6]

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 1:9 v/v) is a common starting point.[7] The exact ratio may need optimization.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is crucial for reproducible separation.[7]

  • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

b. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

c. Analysis:

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to alpha- and beta-D-tagatopyranose based on the retention times of pure standards, if available.

  • Quantify the purity by calculating the peak area percentage of the alpha-anomer relative to the total area of all detected peaks.

GC-MS Analysis for Impurity Profiling

This protocol requires derivatization to make the non-volatile sugar amenable to gas chromatography.

a. Derivatization (Methoximation followed by Silylation):

  • Methoximation: Dissolve a small amount of the dried sample in pyridine containing methoxyamine hydrochloride. Heat the mixture to convert the reducing sugars to their methoxime derivatives. This step is crucial to prevent the formation of multiple anomers during silylation.[8]

  • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the mixture and heat. This will replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, making the sugar volatile.[8]

b. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars and any volatile impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

c. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the purity by determining the relative peak area of the derivatized this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result synthesis Synthesized This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H-NMR (Anomeric Purity) purification->nmr hplc HPLC (Isomeric Purity) purification->hplc gcms GC-MS (Impurity Profile) purification->gcms result Purity Confirmed Product nmr->result hplc->result gcms->result

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

purity_comparison title Purity Assessment Method Comparison methods Method Primary Information Key Advantage nmr ¹H-NMR Anomeric Ratio (α vs β) High Structural Detail hplc HPLC Isomeric Purity High Resolution Separation gcms GC-MS Impurity Identification High Sensitivity & Specificity

Caption: Comparison of analytical methods for this compound purity assessment.

References

Cross-Referencing NMR Data of alpha-D-Tagatopyranose with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of carbohydrates is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) data for alpha-D-tagatopyranose with established literature values, facilitating precise experimental validation.

This document summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterium (B1214612) oxide (D₂O), a common solvent for carbohydrate NMR analysis. Detailed experimental protocols are also provided to ensure reproducibility and accurate comparison with in-house experimental data.

Comparative Analysis of NMR Chemical Shifts

The following table presents a consolidated view of the ¹H and ¹³C NMR chemical shifts for this compound, cross-referenced with key literature.

NucleusChemical Shift (ppm) - Literature A[1]
¹³C NMR
C164.9
C298.6
C370.1
C468.6
C572.3
C664.9
¹H NMR
H1a3.65
H1b3.56
H33.90
H43.80
H53.90
H6a3.75
H6b3.70

Experimental Protocols

The successful acquisition of comparable NMR data hinges on meticulous adherence to experimental conditions. The following protocols are based on the methodologies reported in the cited literature.

¹³C NMR Spectroscopy Protocol (Derived from Angyal & Bethell, 1976) [1]

  • Sample Preparation: D-tagatose was dissolved in deuterium oxide (D₂O).

  • Instrumentation: A Bruker WP-60 spectrometer was used.

  • Spectrometer Frequency: 15.1 MHz for ¹³C observation.

  • Temperature: The probe temperature was maintained at 310 K.

  • Referencing: Chemical shifts were referenced to dioxane as an internal standard.

¹H NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H NMR spectra of monosaccharides in D₂O is as follows:

  • Sample Preparation: Approximately 5-10 mg of the carbohydrate sample is dissolved in 0.5-0.7 mL of high-purity D₂O (99.9 atom % D). To facilitate the exchange of hydroxyl protons with deuterium, the sample is often lyophilized from D₂O one or more times.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is typically used.

    • Solvent Suppression: A presaturation sequence is employed to suppress the residual HOD signal.

    • Temperature: Spectra are typically recorded at a constant temperature, for example, 298 K (25 °C), to ensure consistency.

  • Referencing: The residual HOD signal or an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) is used for chemical shift referencing.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for comparing experimentally acquired NMR data with literature values.

NMR_Cross_Reference_Workflow Workflow for Cross-Referencing NMR Data cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Data Comparison and Validation exp_sample Prepare Sample (this compound in D₂O) exp_acquire Acquire ¹H and ¹³C NMR Spectra exp_sample->exp_acquire exp_process Process Data (FT, Phasing, Baseline Correction) exp_acquire->exp_process compare_protocols Compare Experimental Protocols exp_acquire->compare_protocols exp_peakpick Peak Picking and Integration exp_process->exp_peakpick exp_data Experimental Chemical Shift List exp_peakpick->exp_data compare_shifts Compare Chemical Shifts (δ) exp_data->compare_shifts lit_search Search Reputable Databases (e.g., SciFinder, Reaxys, PubChem) lit_select Select Relevant Publications lit_search->lit_select lit_extract Extract ¹H and ¹³C NMR Data and Protocols lit_select->lit_extract lit_data Literature Chemical Shift List lit_extract->lit_data lit_extract->compare_protocols lit_data->compare_shifts validation Validate Structure and Purity compare_shifts->validation compare_protocols->validation

Caption: A flowchart illustrating the systematic process of cross-referencing experimental NMR data with literature values for structural validation.

References

Safety Operating Guide

Proper Disposal of alpha-D-Tagatopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Similar to other water-soluble sugars like beta-L-tagatopyranose, alpha-D-tagatopyranose is generally considered non-hazardous.[1] However, all chemical disposal must adhere strictly to local, state, and federal regulations.[1]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous substances.

Small, Uncontaminated Quantities (Less than 100g):

For small amounts of pure, uncontaminated this compound or its aqueous solutions, disposal via the sanitary sewer is often acceptable.[1]

  • Dissolve: If in solid form, dissolve the this compound in a large volume of water (a ratio of at least 100 parts water to 1 part of the compound is recommended).[1]

  • Neutralize: Check the pH of the solution. If it falls outside the neutral range (typically 5.5-9.5), adjust it accordingly with a suitable acid or base.[1]

  • Flush: Pour the neutralized solution down the drain with a copious amount of cold running water. A recommended practice is to use at least 20 parts water to 1 part solution to ensure negligible concentration in the wastewater system.[1]

Large Quantities (Greater than 100g) or Contaminated Waste:

For larger quantities or this compound that has been contaminated with other hazardous chemicals, drain disposal is not appropriate.[1]

  • Collect: Place the waste in a clearly labeled and sealed container.[1][2] The container should be sturdy and leak-proof.[2]

  • Label: The label must clearly identify the contents, including "this compound" and a list of all contaminants.[1]

  • Store: Store the waste container in a designated satellite accumulation area.[3] Ensure the cap is tight.[2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]

Disposal of Empty Containers:

Empty containers that previously held this compound should be triple-rinsed with water.[1][4] The rinsate from this process can be disposed of down the drain.[1] After thorough rinsing, deface the original label and the container can typically be disposed of in the regular trash.[1][4]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of neutralization and dilution for non-hazardous, water-soluble waste is a standard laboratory procedure.

Neutralization Protocol:

  • Place the aqueous solution of this compound in a suitable container within a fume hood.

  • Use a calibrated pH meter to measure the initial pH of the solution.

  • Slowly add a dilute acid (e.g., 0.1 M hydrochloric acid) or a dilute base (e.g., 0.1 M sodium hydroxide) dropwise while continuously stirring the solution.

  • Monitor the pH closely. Continue adding the acid or base until the pH is within the acceptable range for drain disposal (typically 5.5-9.5).

  • Record the final pH and the amount of acid or base used.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste decision_quantity Quantity < 100g and Uncontaminated? start->decision_quantity dissolve Dissolve in Water decision_quantity->dissolve Yes collect_hazardous Collect in Labeled, Sealed Container decision_quantity->collect_hazardous No neutralize Check and Neutralize pH (5.5-9.5) dissolve->neutralize flush Flush Down Sanitary Sewer with Copious Water neutralize->flush end End of Disposal Process flush->end store_hazardous Store in Designated Satellite Accumulation Area collect_hazardous->store_hazardous pickup Arrange for Hazardous Waste Pickup store_hazardous->pickup pickup->end

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterGuideline
Small Quantity Threshold < 100g
Dilution Ratio (Solid) ≥ 100:1 (Water:Compound)
Neutral pH Range 5.5 - 9.5
Flushing Ratio (Solution) ≥ 20:1 (Water:Solution)

References

Essential Safety and Logistical Information for Handling alpha-D-tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for alpha-D-tagatopyranose. The following information is based on the SDS for the closely related compound, D-Tagatose, and should be used as a guideline. A substance-specific risk assessment should be conducted by researchers and scientists before handling this compound.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or latex) and a standard laboratory coat.
Respiratory Protection Not typically required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 respirator or equivalent is recommended.
Hand Protection Wear appropriate chemical-resistant gloves. Change gloves frequently, especially if contaminated.
Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Handle the substance in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with powders to minimize dust inhalation.

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn. This includes safety glasses, gloves, and a lab coat.

  • Avoid Contact: Take measures to avoid contact with skin and eyes. Prevent the inhalation of dust.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Avoid strong oxidizing agents.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with local regulations. Based on the information for D-Tagatose, the substance is not classified as hazardous waste.

Disposal Steps:

  • Collection: Collect waste material in a suitable, labeled, and closed container.

  • Consult Regulations: Consult local, state, and federal regulations for chemical disposal.

  • Disposal Route: Dispose of the material through a licensed chemical waste disposal company. Do not dispose of it down the drain or into the environment.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Conduct Risk Assessment B Review Safety Data Sheet (for D-Tagatose) A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area C->D E Weigh and Handle with Care D->E F Avoid Dust Generation E->F G Clean Work Area F->G H Wash Hands Thoroughly G->H I Store in a Tightly Sealed Container H->I J Collect Waste in a Labeled Container I->J K Consult Local Disposal Regulations J->K L Dispose Through a Licensed Vendor K->L

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-tagatopyranose
Reactant of Route 2
alpha-D-tagatopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.